4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-2-1-3-11-7(6)5(4-10-11)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPPBDMVCVKCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid chemical structure
An In-Depth Technical Guide to 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid: Structure, Synthesis, and Therapeutic Potential
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its rigid, planar structure and versatile synthetic handles make it an ideal starting point for the development of novel therapeutics. This guide provides a comprehensive technical overview of the pyrazolo[1,5-a]pyridine-3-carboxylic acid framework, with a specific focus on the 4-fluoro substituted analog. While detailed experimental data for the 4-fluoro derivative is not extensively available in public literature, this document extrapolates from the well-established chemistry of the parent compound to provide a robust guide for researchers. We will explore the strategic importance of fluorination in medicinal chemistry, detail a validated synthetic route to the core scaffold, discuss methods of structural characterization, and survey its applications in modern drug discovery, particularly in oncology and infectious diseases.[3][4][5]
The Pyrazolo[1,5-a]pyridine Scaffold: A Cornerstone in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine system is a fused bicyclic N-heterocycle that has garnered significant attention from medicinal chemists.[6] This scaffold is present in molecules targeting a wide array of biological pathways, demonstrating its utility as a versatile template for inhibitor design.[1] Its metabolic stability is a key factor in its frequent appearance in newly approved drugs.[1] Notably, derivatives of the related pyrazolo[1,5-a]pyrimidine core are found in two of the three marketed drugs for NTRK fusion cancers, highlighting the therapeutic relevance of this structural class.[3]
Caption: Core structure of the pyrazolo[1,5-a]pyridine ring system with key positions highlighted.
The Strategic Role of Fluorine Substitution
The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. For a scaffold like this compound, the C4-fluoro substituent is anticipated to confer several advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the compound's half-life.
-
Modulation of Basicity: As a strongly electron-withdrawing group, fluorine can lower the pKa of the nearby pyridine nitrogen (N8), which can impact solubility, cell permeability, and off-target activity (e.g., hERG binding).
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing binding affinity and selectivity.
Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acids
The most common and efficient method for constructing the pyrazolo[1,5-a]pyridine core is through a [3+2] cycloaddition reaction. This involves the reaction of an N-aminopyridinium salt with an electron-deficient alkyne, such as ethyl propiolate.[7][8] The N-aminopyridinium species is typically generated in situ from the corresponding pyridine and an aminating agent like hydroxylamine-O-sulfonic acid. The resulting ester is then hydrolyzed to yield the final carboxylic acid.[7] This approach is favored for its high yields and operational simplicity.[7]
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
This protocol describes a validated, two-step synthesis of the parent (non-fluorinated) compound, which serves as a reliable template for synthesizing the 4-fluoro analog by starting with 4-fluoropyridine.[7]
Step 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
-
N-Amination: To a solution of pyridine (1 eq.) in a suitable solvent, add hydroxylamine-O-sulfonic acid (1.1 eq.) portion-wise while maintaining the temperature below 40°C. Stir the reaction mixture for several hours until the formation of the N-aminopyridinium sulfate is complete.
-
Cycloaddition: In a separate flask, dissolve the N-aminopyridinium salt in water. Add potassium carbonate (K₂CO₃, 3 eq.) to the solution.
-
Slowly add a solution of ethyl propiolate (1.2 eq.) in a co-solvent like N,N-dimethylformamide (DMF) to the reaction mixture.
-
Stir the reaction at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester. The product can be purified by column chromatography.
Step 2: Saponification to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
-
Hydrolysis: Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate from the previous step in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (NaOH, 30% w/v) to the mixture.[7]
-
Heat the reaction to reflux and stir for 2-4 hours, monitoring by TLC until all starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of ~3-4.
-
The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Structural Characterization and Physicochemical Properties
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic and Physicochemical Data
The following table summarizes typical physicochemical properties for the parent pyrazolo[1,5-a]pyridine-3-carboxylic acid scaffold. The values for the 4-fluoro analog are expected to be similar, with a corresponding increase in molecular weight.
| Property | Typical Value / Observation | Reference |
| Molecular Formula | C₇H₅N₃O₂ | [9] |
| Molecular Weight | 163.13 g/mol | [9][10] |
| Appearance | White to off-white solid | |
| ¹H NMR (DMSO-d₆) | δ (ppm): ~8.8 (d, 1H), ~8.5 (s, 1H), ~7.8 (d, 1H), ~7.5 (t, 1H), ~7.1 (t, 1H) | |
| ¹³C NMR (DMSO-d₆) | δ (ppm): Signals expected for 7 aromatic carbons and 1 carboxyl carbon. | |
| Mass Spec (ESI-MS) | [M+H]⁺ = 164.04 |
Expected Impact of 4-Fluoro Substitution on NMR Spectra:
-
¹H NMR: The proton at the C5 position will exhibit coupling to the C4-fluorine atom (⁴JHF), resulting in a doublet of doublets. The signal for the C3 proton may also show a long-range coupling.
-
¹⁹F NMR: A singlet is expected for the fluorine atom.
-
¹³C NMR: The signal for C4 will appear as a large doublet due to one-bond carbon-fluorine coupling (¹JCF). The adjacent carbons (C3 and C5) will show smaller two-bond couplings (²JCF).
Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine-3-carboxylic acid core is a versatile building block for synthesizing libraries of bioactive compounds. The carboxylic acid handle is readily converted to amides, esters, or other functional groups, enabling extensive Structure-Activity Relationship (SAR) studies.[4][8]
-
Antitubercular Agents: Amide derivatives of this scaffold have shown potent activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[4][8] One promising compound demonstrated a significant reduction in bacterial load in a mouse infection model, highlighting its potential as a lead for new anti-TB drugs.[8]
-
Kinase Inhibitors: The broader pyrazolopyridine and pyrazolopyrimidine families are well-represented as kinase inhibitors.[3][5] They have been developed as potent and selective dual inhibitors of PI3Kγ and PI3Kδ for cancer immunotherapy and as inhibitors of Tropomyosin receptor kinases (Trks) for treating solid tumors.[3][5]
-
Other Therapeutic Areas: The scaffold has also been explored for developing antiallergic agents, platelet aggregation inhibitors, and dopamine D4 antagonists.[8]
Caption: Use of the core scaffold in generating a chemical library for drug discovery.
Conclusion and Future Outlook
This compound represents a valuable, albeit underexplored, building block for modern drug discovery. The foundational pyrazolo[1,5-a]pyridine core is a well-validated "privileged scaffold" that has yielded potent inhibitors across multiple therapeutic areas. The strategic incorporation of a fluorine atom at the C4 position is a rational design choice to enhance key drug-like properties, including metabolic stability and target engagement. The synthetic routes are well-established and adaptable, providing a clear path for the synthesis and subsequent elaboration of this promising molecule. Future research focusing on the synthesis and biological evaluation of this and other halogenated analogs is warranted and holds significant potential for the discovery of next-generation therapeutics.
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A Comprehensive Technical Guide to the Synthesis of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine heterocyclic system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic tractability make it an attractive starting point for the design of novel therapeutics.[2][3] Derivatives of this scaffold have shown a wide range of pharmacological activities, including applications as antitubercular agents and kinase inhibitors.[4][5] The introduction of a fluorine atom at the 4-position and a carboxylic acid at the 3-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile. This guide provides an in-depth examination of a robust synthetic pathway to 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid, tailored for researchers in drug discovery and development.
Retrosynthetic Analysis and Strategic Approach
The most direct and widely employed strategy for the synthesis of the pyrazolo[1,5-a]pyridine core involves a [3+2] cycloaddition reaction.[4][6] Our retrosynthetic analysis identifies the target molecule, this compound, as being accessible from its corresponding ethyl ester. This ester, in turn, can be synthesized via a 1,3-dipolar cycloaddition between a 4-fluoropyridinium ylide and an alkyne dipolarophile, specifically ethyl propiolate. The pyridinium ylide is generated in situ from an N-amino-4-fluoropyridinium salt, which is prepared by the N-amination of 4-fluoropyridine.
Caption: Retrosynthetic pathway for the target molecule.
Synthetic Pathway and Mechanistic Insights
The synthesis of this compound is proposed to proceed through a three-step sequence:
-
N-Amination of 4-Fluoropyridine: The synthesis commences with the N-amination of 4-fluoropyridine. A common and effective aminating agent for this transformation is hydroxylamine-O-sulfonic acid (HOSA). The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electron-deficient nitrogen of HOSA, leading to the formation of the N-amino-4-fluoropyridinium salt. An improved method utilizes the direct use of the resulting N-aminopyridine sulfate in the subsequent step, which circumvents the need for isolating the potentially unstable salt.[2]
-
[3+2] Dipolar Cycloaddition: The N-amino-4-fluoropyridinium salt is treated with a base, such as potassium carbonate, to generate the corresponding pyridinium ylide in situ. This ylide is a 1,3-dipole that readily undergoes a cycloaddition reaction with an electron-deficient alkyne like ethyl propiolate.[7] The reaction is highly regioselective, with the nucleophilic carbon of the ylide attacking the electrophilic β-carbon of the propiolate. The resulting dihydropyrazolopyridine intermediate spontaneously aromatizes under the reaction conditions to yield Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate.
-
Saponification: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by heating the ester in the presence of a base, such as sodium hydroxide, in a suitable solvent like ethanol or a mixture of ethanol and water.[2] Acidification of the reaction mixture then precipitates the desired this compound.
Caption: Overall synthetic workflow.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate
This protocol is adapted from an improved synthesis of related pyrazolo[1,5-a]pyridine-3-carboxylates.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 4-Fluoropyridine | 97.09 | 1.13 | ≥98% |
| Hydroxylamine-O-sulfonic acid | 113.09 | - | ≥97% |
| Ethyl propiolate | 98.10 | 0.968 | ≥98% |
| Potassium carbonate | 138.21 | 2.43 | ≥99% |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Anhydrous |
| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |
| Water | 18.02 | 1.00 | Deionized |
Procedure:
-
N-Amination: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoropyridine (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath. Add a solution of hydroxylamine-O-sulfonic acid (1.1 eq) in water dropwise over 30 minutes, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 12-16 hours. The resulting mixture containing the N-amino-4-fluoropyridinium sulfate is used directly in the next step.
-
Cycloaddition: To the reaction mixture from the previous step, add N,N-dimethylformamide, followed by potassium carbonate (3.0 eq). Add ethyl propiolate (1.2 eq) dropwise at room temperature. Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate.
Protocol 2: Synthesis of this compound
This protocol is a standard saponification procedure adapted for this specific substrate.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate | 222.19 | - | As synthesized |
| Sodium hydroxide | 40.00 | - | ≥98% |
| Ethanol | 46.07 | 0.789 | Anhydrous |
| Hydrochloric acid (concentrated) | 36.46 | 1.18 | ~37% |
| Water | 18.02 | 1.00 | Deionized |
Procedure:
-
Saponification: Dissolve Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v). Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Conclusion
The synthetic route detailed in this guide, centered around a key [3+2] dipolar cycloaddition, offers a reliable and efficient method for the preparation of this compound. By providing a thorough understanding of the reaction mechanisms and detailed experimental protocols, this document serves as a practical resource for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development. The strategic incorporation of fluorine and a carboxylic acid moiety onto the pyrazolo[1,5-a]pyridine scaffold opens avenues for the exploration of new chemical space and the development of next-generation therapeutic agents.
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An In-depth Technical Guide to 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Introduction: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its unique electronic and structural features make it an attractive core for the design of novel therapeutic agents. This technical guide focuses on a specific, promising derivative: 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid. The introduction of a fluorine atom at the 4-position is anticipated to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. This document provides a comprehensive overview of the known and predicted properties, a detailed synthetic protocol, and a discussion of the potential applications for this compound, aimed at researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
| Property | Predicted/Known Value | Source/Rationale |
| Molecular Formula | C₈H₅FN₂O₂ | - |
| Molecular Weight | 180.14 g/mol | - |
| CAS Number | Not available | A definitive CAS number for the 4-fluoro isomer has not been identified in public databases. |
| Appearance | Off-white to light yellow solid | Based on the appearance of the parent compound and other derivatives.[1] |
| Melting Point | >200 °C | The parent pyrazolo[1,5-a]pyridine-3-carboxylic acid has a melting point of 199 °C.[2] Fluorine substitution is expected to slightly increase the melting point due to altered crystal packing forces. |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | Carboxylic acids often exhibit limited aqueous solubility, which can be pH-dependent.[3] The fluorine atom may slightly decrease water solubility. |
| pKa | ~3-4 (for the carboxylic acid) | The pKa of the parent compound is predicted to be around -0.61 (for the pyridine nitrogen) and the carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids.[2] The electron-withdrawing nature of the fluorine atom may slightly lower the pKa of the carboxylic acid. |
Synthesis of this compound
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acids is well-documented and typically involves a 1,3-dipolar cycloaddition reaction.[4] A plausible and efficient route to the title compound is outlined below, starting from the commercially available 2-amino-4-fluoropyridine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of N-(4-Fluoropyridin-2-yl)hydroxylamine-O-sulfonic acid
-
To a stirred solution of 2-amino-4-fluoropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate, N-(4-Fluoropyridin-2-yl)hydroxylamine-O-sulfonic acid, is collected by filtration, washed with cold solvent, and dried under vacuum. This intermediate is often used directly in the next step without further purification.[4]
Step 2: Synthesis of Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
-
Suspend N-(4-Fluoropyridin-2-yl)hydroxylamine-O-sulfonic acid (1.0 eq) and potassium carbonate (3.0 eq) in a mixture of water and N,N-dimethylformamide (DMF).[4]
-
To this suspension, add ethyl propiolate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate.
Step 3: Synthesis of this compound
-
Dissolve Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours.[4]
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 2-3.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Chemical Reactivity and Spectroscopic Analysis
Reactivity
The reactivity of this compound is dictated by its functional groups: the carboxylic acid and the fluorinated heterocyclic core.
-
Carboxylic Acid Group: This group can undergo standard transformations, such as esterification, amidation, and reduction, providing a handle for further derivatization and the synthesis of compound libraries for structure-activity relationship (SAR) studies.
-
Pyrazolo[1,5-a]pyridine Core: The heterocyclic system is generally aromatic and can undergo electrophilic substitution reactions, although the conditions may need to be optimized. The fluorine atom at the 4-position will influence the regioselectivity of such reactions. Nucleophilic aromatic substitution of the fluorine atom is also a possibility under forcing conditions, but it is generally less facile on electron-rich aromatic systems.
Spectroscopic Analysis (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings. The coupling patterns will be informative for confirming the structure. The proton at the 5-position will likely appear as a doublet of doublets due to coupling with the fluorine at the 4-position and the proton at the 6-position. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atom.
-
¹⁹F NMR: The fluorine NMR spectrum will be a key characterization tool, showing a single resonance for the fluorine atom at the 4-position.[5] The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition of the synthesized compound. The fragmentation pattern can also provide structural information.
Potential Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold has been identified as a valuable core in the development of various therapeutic agents. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a particularly interesting candidate for drug discovery programs.
-
Antitubercular Agents: Pyrazolo[1,5-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[6] The carboxylic acid of the title compound serves as a key intermediate for the synthesis of a diverse library of amides to explore for antitubercular activity.
-
Anticancer Agents: Derivatives of the pyrazolo[1,5-a]pyrimidine (a related scaffold) have been investigated as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are implicated in various cancers.[7] The pyrazolo[1,5-a]pyridine core may also be a suitable scaffold for targeting kinases and other cancer-related proteins.
-
Other Therapeutic Areas: The versatility of the pyrazolo[1,5-a]pyridine core suggests potential applications in other areas, such as anti-inflammatory, antiviral, and central nervous system (CNS) disorders.[8]
Conclusion
This compound represents a promising building block for the synthesis of novel bioactive molecules. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation for its synthesis and an understanding of its key properties based on established chemical principles and data from related compounds. The proposed synthetic route is robust and adaptable, and the expected physicochemical and spectroscopic properties provide a clear path for its characterization. The demonstrated biological potential of the pyrazolo[1,5-a]pyridine scaffold strongly suggests that this compound and its derivatives are worthy of further investigation in the pursuit of new and effective therapeutics.
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Improved Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives. Yingyong Huaxue, 2018.
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5-METHYL-PYRAZOLO[1,5-A]PYRIDINE-3-CARBOXYLIC ACID synthesis. ChemicalBook.
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Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
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Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 2019.
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health, 2020.
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Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 2020.
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1H-pyrazolo[3,4-b]pyridine, 6-(4-bromophenyl)-3-cyclopropyl-4-(difluoromethyl)-1-(4-fluorophenyl)- - Optional[1H NMR] - Spectrum. SpectraBase.
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Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-fluoro-. ChemBK.
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Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. ResearchGate.
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health, 2023.
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
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CAS number for 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
An In-Depth Technical Guide to 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine heterocyclic system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1] Its rigid, planar structure and versatile synthetic handles allow for extensive structural modifications, making it an ideal starting point for developing novel therapeutic agents.[1][2] This guide focuses on a specific, functionally important derivative: This compound . The introduction of a fluorine atom at the 4-position can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, while the carboxylic acid at the 3-position serves as a critical anchor for further chemical elaboration, most notably through amidation.[3][4]
This document serves as a technical resource for researchers and drug development professionals, providing comprehensive insights into the synthesis, properties, and strategic applications of this key chemical entity.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1352625-33-2 | [5] |
| Molecular Formula | C₈H₅FN₂O₂ | Inferred from structure |
| Molecular Weight | 180.14 g/mol | Inferred from formula |
| Appearance | Typically an off-white to yellow solid | General observation for this class |
| Functional Groups | Carboxylic Acid, Pyridine, Pyrazole, Aryl Fluoride | Structural Analysis |
Core Synthesis Pathway: A Mechanistic Approach
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acids generally proceeds through a robust and efficient pathway involving the formation of an N-iminopyridinium ylide followed by a 1,3-dipolar cycloaddition reaction.[6] This method is valued for its mild conditions and good yields.[6]
The synthesis can be broken down into three primary stages:
-
N-Amination of the Pyridine Ring: The process begins with the N-amination of a suitably substituted pyridine (in this case, a fluorinated pyridine). A common and effective aminating agent is hydroxylamine-O-sulfonic acid. This reaction forms an N-aminopyridine salt, which is the key precursor for the subsequent cycloaddition.[6]
-
1,3-Dipolar Cycloaddition: The N-aminopyridine salt, in the presence of a base, forms an N-iminopyridinium ylide intermediate. This highly reactive dipole readily undergoes a cycloaddition reaction with an electron-deficient alkyne, such as ethyl propiolate. This step constructs the core bicyclic pyrazolo[1,5-a]pyridine ring system, yielding the ethyl ester of the target molecule.[4][6]
-
Saponification: The final step is the hydrolysis of the ethyl ester to the free carboxylic acid. This is typically achieved under basic conditions (e.g., using sodium hydroxide), followed by acidification to precipitate the final product, this compound.[6]
Caption: General workflow for the synthesis of the target acid.
Application in Drug Discovery: A Scaffold for Antitubercular Agents
The primary utility of this compound is as a pivotal intermediate for generating libraries of bioactive compounds. The carboxylic acid moiety is readily converted into an amide, a common functional group in many pharmaceuticals. Research has shown that pyrazolo[1,5-a]pyridine-3-carboxamides are a promising class of agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[3][4]
The drug design strategy involves using the this compound as a stable core or "scaffold." This core is then coupled with a diverse range of primary amines via amidation reactions. This "scaffold hopping" and library generation approach allows for the systematic exploration of the structure-activity relationship (SAR), optimizing the molecule's potency and pharmacokinetic properties.[4]
Caption: Role as a core scaffold in combinatorial drug design.
Experimental Protocol: Amide Coupling
The following protocol details a standard procedure for the amidation of this compound with a primary amine, a crucial step in synthesizing potential drug candidates.[3][7]
Objective: To synthesize a 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxamide derivative.
Materials:
-
This compound (1.0 eq)
-
Primary amine of choice (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and plate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add the primary amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).
-
Causality Note: HATU is a highly efficient peptide coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction, driving the equilibrium towards product formation.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its well-defined synthesis and the reactivity of its carboxylic acid handle make it an invaluable starting material for creating diverse molecular libraries. Its demonstrated success as a core scaffold for potent antitubercular agents highlights its significance and potential for future drug discovery campaigns targeting a range of diseases.[3][4]
References
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Hu, X., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Journal of Medicinal Chemistry. Available at: [Link]
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Pérez-Vásquez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
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Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Applied Chemical (Yingyong Huaxue). (2018). Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives. Available at: [Link]
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Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]
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PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
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Rogozińska-Szymczak, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. Available at: [Link]
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Wang, Y., et al. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Bioorganic & Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to the Potential Mechanisms of Action of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid
Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. While the specific mechanism of action for 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid is not yet fully elucidated in publicly available literature, the extensive research on structurally related analogs provides a strong foundation for predicting its potential biological targets and pathways. This technical guide synthesizes the current understanding of pyrazolo[1,5-a]pyridine and related pyrazolo-heterocyclic derivatives to propose and explore several plausible mechanisms of action for the title compound. We will delve into its potential as a kinase inhibitor, an antitubercular agent, and a modulator of other key enzymatic activities, providing a comprehensive resource for researchers and drug development professionals. This document is intended to serve as a well-reasoned hypothesis to guide future research and experimental design.
Introduction: A Scaffold of Therapeutic Promise
The pyrazolo[1,5-a]pyridine core is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of therapeutic properties. Derivatives of this scaffold have demonstrated activities ranging from anticancer and anti-inflammatory to antimicrobial. The introduction of a fluorine atom at the 4-position and a carboxylic acid at the 3-position of the pyrazolo[1,5-a]pyridine ring system in the title compound, this compound, suggests a high potential for specific molecular interactions and potent biological activity.
Given the absence of direct mechanistic studies on this specific molecule, this guide will extrapolate from the known biological activities of closely related compounds. The primary focus will be on the following potential mechanisms of action:
-
Kinase Inhibition: Targeting key enzymes in cellular signaling cascades.
-
Antitubercular Activity: Disrupting essential processes in Mycobacterium tuberculosis.
-
Enzyme Inhibition: Modulating the activity of other critical enzymes such as carbonic anhydrases.
This guide will present the scientific rationale behind each proposed mechanism, supported by data from published studies on analogous compounds. It will also provide detailed experimental protocols that can be employed to validate these hypotheses.
Potential Mechanism I: Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer and inflammatory disorders. Several pyrazolo-heterocyclic scaffolds have been identified as potent kinase inhibitors.
Pim-1 Kinase Inhibition
Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival and proliferation.[1] Overexpression of Pim-1 is associated with various cancers, making it an attractive therapeutic target. Structurally related pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase.[1] These inhibitors were found to suppress the phosphorylation of the pro-apoptotic protein BAD in cellular assays, confirming their on-target activity.[1]
Molecular Interaction Hypothesis: It is plausible that this compound could act as a Pim-1 inhibitor. The pyrazolo[1,5-a]pyridine core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. The carboxylic acid at the 3-position could form key hydrogen bond interactions with residues in the hinge region of the kinase, while the fluorinated pyridine ring could engage in hydrophobic and halogen bonding interactions to enhance binding affinity and selectivity.
Signaling Pathway: Pim-1 Mediated Cell Survival
Caption: Proposed inhibition of the Pim-1 signaling pathway.
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibition
PI3Kδ is a lipid kinase predominantly expressed in hematopoietic cells and plays a critical role in the activation and function of immune cells.[2][3] Selective PI3Kδ inhibitors are being developed for the treatment of B-cell malignancies and autoimmune diseases.[3] Pyrazolo[1,5-a]pyrimidine derivatives have been reported as potent and selective PI3Kδ inhibitors.[2][4] These compounds typically interact with key residues in the ATP-binding site of the p110δ catalytic subunit.[2]
Molecular Interaction Hypothesis: this compound could selectively inhibit PI3Kδ. The pyrazolo[1,5-a]pyridine scaffold can occupy the adenine-binding region of the ATP pocket. The carboxylic acid group is well-positioned to form hydrogen bonds with residues such as Val851 in the hinge region, a common interaction for PI3K inhibitors. The 4-fluoro substituent could enhance binding by interacting with a hydrophobic pocket or through halogen bonding.
Signaling Pathway: PI3Kδ in B-Cell Activation
Caption: Postulated inhibition of the PI3Kδ signaling cascade.
Potential Mechanism II: Antitubercular Activity
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. Pyrazolo[1,5-a]pyridine-3-carboxamides, which are structurally very similar to the title compound, have shown potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.[5][6][7]
Hypothesized Antitubercular Mechanism: The precise molecular target for many pyrazolo[1,5-a]pyridine-based antitubercular agents is still under investigation. However, some studies on related scaffolds suggest potential targets. For instance, some pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been associated with the inhibition of cell wall biosynthesis, isoprene biosynthesis, or iron uptake.[8] Another study identified the menaquinol oxidation site of the mycobacterial QcrB as the target for a pyrazolopyridine carboxamide.[9] It is conceivable that this compound could act on one of these or a yet-to-be-identified target essential for Mtb survival.
Experimental Workflow: Antitubercular Activity Assessment
Caption: A typical workflow for evaluating antitubercular agents.
Potential Mechanism III: Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Pyrazolo[4,3-c]pyridine sulfonamides have been reported as inhibitors of several human CA isoforms.[10][11]
Molecular Interaction Hypothesis: While this compound is not a sulfonamide, the carboxylic acid moiety can act as a zinc-binding group, which is a key feature of many non-sulfonamide CA inhibitors. The pyrazolo[1,5-a]pyridine scaffold could position the carboxylic acid for coordination with the zinc ion in the active site of the enzyme. The rest of the molecule would then interact with amino acid residues in the active site cavity, conferring isoform selectivity.
Table 1: Inhibitory Activity of Representative Pyrazolo[4,3-c]pyridine Sulfonamides against Human CA Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | h-CA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Compound 1f | 74.3 | 9.8 | 30.5 | 6.2 |
| Compound 1g | 68.4 | 15.3 | 45.2 | 7.8 |
| Compound 1h | 85.1 | 25.6 | 58.1 | 9.3 |
| Compound 1k | 92.5 | 32.8 | 72.4 | 11.5 |
| Data extracted from literature on related compounds for illustrative purposes.[10][11] |
Experimental Protocols
To validate the hypothesized mechanisms of action for this compound, the following experimental protocols, adapted from studies on analogous compounds, can be employed.
Kinase Inhibition Assays
Objective: To determine the in vitro inhibitory activity of the compound against Pim-1 and PI3Kδ kinases.
Methodology (General Kinase Assay):
-
Reagents: Recombinant human Pim-1 or PI3Kδ enzyme, appropriate substrate (e.g., a peptide for Pim-1, PIP2 for PI3Kδ), ATP, and the test compound.
-
Procedure: a. Prepare a series of dilutions of the test compound in a suitable buffer. b. In a microplate, combine the kinase, substrate, and test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a specified time. e. Stop the reaction. f. Quantify the product formation. For peptide phosphorylation, this can be done using a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®). For PI3Kδ, the production of PIP3 can be measured using a competitive ELISA.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against Mycobacterium tuberculosis.
Methodology:
-
Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase in an appropriate broth (e.g., Middlebrook 7H9).
-
Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microplate.
-
Inoculation: Add the Mtb culture to each well. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37 °C for 5-7 days.
-
Reading: Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
Objective: To measure the inhibitory effect of the compound on the catalytic activity of carbonic anhydrase.
Methodology:
-
Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces H⁺, which causes a pH drop that is monitored by a pH indicator.
-
Procedure: a. A solution of the CA isoenzyme is mixed with a buffer containing a pH indicator. b. This mixture is rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument. c. The change in absorbance of the pH indicator is monitored over time. d. The initial rates of the reaction are determined in the presence and absence of the inhibitor.
-
Data Analysis: The IC₅₀ value is determined by plotting the enzyme activity against the inhibitor concentration. The Kᵢ is then calculated using the Cheng-Prusoff equation.[10]
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be definitively established, the wealth of data on structurally related compounds provides a strong basis for several plausible hypotheses. The potential for this compound to act as a kinase inhibitor, an antitubercular agent, or a carbonic anhydrase inhibitor warrants further investigation. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its biological activity. Future research should focus on a systematic evaluation of these potential mechanisms, including in vitro enzymatic and cellular assays, followed by in vivo studies for promising activities. Target identification and validation studies will be crucial for understanding its molecular basis of action and for its potential development as a novel therapeutic agent.
References
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Galdiero, M. et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals (Basel), 15(3), 316. [Link][10][11]
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Wieczorek, M. et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(16), 8895. [Link][2]
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Wieczorek, M. et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(1), 254. [Link][4]
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Angeli, A. et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7001. [Link]
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ResearchGate (2021). Discovery of Pyrazolo[1,5-a]pyrimidine derivative as a potent and selective PI3Kγ/δ dual inhibitor. ResearchGate. [Link]
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Semantic Scholar (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Semantic Scholar. [Link]
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Chen, Y. et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1237-1242. [Link][1]
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Manchanda, P. et al. (2018). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Biochemistry and Biophysics, 54, 28-39. [Link]
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Zhang, T. et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link][5]
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Zhang, X. et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(4), 517-522. [Link]
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Barteselli, A. et al. (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Molecules, 29(11), 2421. [Link]
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ResearchGate (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. ResearchGate. [Link]
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ResearchGate (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ResearchGate. [Link]
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De la Mora-Licona, A. et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(1), 148-158. [Link][8]
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PubMed (2024). Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. PubMed. [Link]
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PubMed Central (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. [Link]
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4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid IUPAC name.
An In-depth Technical Guide to 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. We will delve into the structural importance of the pyrazolo[1,5-a]pyridine scaffold, detailing its nomenclature and the strategic role of fluorination. This guide presents a detailed, step-by-step synthesis protocol, including mechanistic insights and the rationale behind experimental choices. Furthermore, it covers the compound's physicochemical properties, characterization techniques, and its critical applications as a versatile building block for developing novel therapeutic agents, particularly in oncology and infectious diseases. Case studies derived from current literature illustrate its potential in creating potent bioactive molecules, supported by experimental workflows and data.
Part 1: The Pyrazolo[1,5-a]pyridine Core: A Privileged Scaffold
The Significance of Privileged Scaffolds in Drug Discovery
In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a versatile foundation for drug discovery. The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine systems are quintessential examples of such scaffolds.[1][2][3] Their rigid, planar, and nitrogen-rich heterocyclic structure provides an ideal topography for specific interactions within the binding sites of proteins, particularly kinases.[3] This inherent bioactivity has established them as core components in a wide array of therapeutic agents, including anticancer, anti-infectious, and CNS-active compounds.[2]
Structural Features and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name, This compound , precisely defines the molecule's structure. Let's deconstruct this:
-
Pyrazolo[1,5-a]pyridine: This is the core bicyclic heterocycle, indicating a pyrazole ring fused to a pyridine ring. The '[1,5-a]' designation specifies the fusion points and orientation.
-
4-Fluoro: A fluorine atom is substituted at the 4th position of the fused ring system.
-
3-carboxylic acid: A carboxyl group (-COOH) is attached at the 3rd position.
The carboxylic acid at the C3 position is a particularly valuable functional handle. It allows for straightforward chemical modification, most commonly through amidation, to generate large libraries of derivatives for structure-activity relationship (SAR) studies.[4][5]
Caption: Chemical structure of this compound.
The Strategic Role of Fluorination in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry. The rationale for placing a fluorine atom at the C4 position includes:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides in a protein's active site) or alter the acidity/basicity of nearby functional groups, enhancing binding.
-
Improved Pharmacokinetics: Fluorination can increase a molecule's lipophilicity, which may improve its membrane permeability and oral bioavailability.[6]
Part 2: Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that relies on a classical 1,3-dipolar cycloaddition reaction, a powerful tool in heterocyclic chemistry.[4][7]
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the target molecule at the amide bond (if derivatized) and the pyrazole ring, tracing back to commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthesis Protocol
This protocol outlines a reliable pathway for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of N-Amino-3-fluoropyridinium Salt
-
Causality: This step generates the 1,3-dipole precursor needed for the subsequent cycloaddition. O-Mesitylenesulfonylhydroxylamine (MSH) is an effective aminating agent, known for its efficiency and relative safety compared to other options. Dichloromethane (DCM) is a suitable non-protic solvent.
-
Materials: 3-Fluoropyridine, O-Mesitylenesulfonylhydroxylamine (MSH), Dichloromethane (DCM), Diethyl ether.
-
Procedure:
-
Dissolve 3-Fluoropyridine (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of MSH (1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting N-Amino-3-fluoropyridinium mesitylenesulfonate salt under vacuum. This intermediate is often used directly in the next step without further purification.
-
Step 2: [3+2] Cycloaddition to form Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate
-
Causality: This is the key ring-forming step. The N-aminopyridinium salt is treated with a base (K₂CO₃) in situ to form the reactive pyridinium ylide (the 1,3-dipole). This ylide immediately reacts with ethyl propiolate (the dipolarophile) to construct the pyrazolo[1,5-a]pyridine core.[7] DMF is used as a polar aprotic solvent to facilitate the reaction.
-
Materials: N-Amino-3-fluoropyridinium salt (from Step 1), Ethyl propiolate, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Suspend the N-Amino-3-fluoropyridinium salt (1.0 eq) and finely ground K₂CO₃ (3.0 eq) in DMF.
-
Add ethyl propiolate (1.2 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.
-
Step 3: Saponification to this compound
-
Causality: This final step is a standard ester hydrolysis. A strong base like sodium hydroxide is used to cleave the ethyl ester, and subsequent acidification protonates the resulting carboxylate salt to yield the final carboxylic acid product.[7][8]
-
Materials: Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate (from Step 2), Sodium hydroxide (NaOH), Methanol, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 ratio).
-
Add an aqueous solution of NaOH (3.0 eq).
-
Stir the mixture at room temperature for 10-15 hours until the ester is fully consumed (monitor by TLC/LC-MS).
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to afford the final product, this compound.
-
Part 3: Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | >250 °C (estimated, by analogy) |
| pKa | ~3-4 (estimated for carboxylic acid) |
| LogP | ~1.5 (estimated) |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the bicyclic ring system, each with characteristic couplings, as well as a broad singlet for the carboxylic acid proton (typically >10 ppm).
-
¹³C NMR: The carbon NMR will show eight distinct signals. The carboxyl carbon will appear downfield (>160 ppm), and the carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 179.03. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Part 4: Applications in Research and Development
This compound is not an end-product itself but a high-value intermediate for generating bioactive molecules.
Workflow: From Core Intermediate to Bioactive Candidate
The primary utility of the title compound is its conversion into a diverse library of amides, which are then screened for biological activity.
Caption: Workflow from carboxylic acid to a preclinical drug candidate.
Case Study: Antitubercular Agents
A study published in ACS Medicinal Chemistry Letters detailed the design and synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides as potent antitubercular agents.[4] While their specific starting material was not fluorinated at the C4 position, the synthetic logic is directly applicable. They demonstrated that amides derived from their pyrazolopyridine carboxylic acid exhibited nanomolar minimum inhibitory concentrations (MICs) against both drug-susceptible and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[4]
Table: Representative SAR Data for Antitubercular Amides (Data adapted conceptually from literature on the scaffold)[4]
| Compound | R-Group (Amide) | MIC vs. Mtb H37Rv (µM) |
| 5a | 4-Chlorobenzyl | 0.52 |
| 5k | 4-(Trifluoromethoxy)benzyl | 0.08 |
| 5m | Adamantan-1-yl | 1.25 |
| 5p | 4-Fluorobenzyl | 0.45 |
This case study validates the workflow, showing how modification of the carboxylic acid group leads to potent bioactive compounds and provides a clear rationale for synthesizing the 4-fluoro derivative to potentially enhance pharmacokinetic properties.
Potential in Oncology: Kinase Inhibition
The pyrazolo[1,5-a]pyridine scaffold is a known hinge-binding motif for many protein kinases. Derivatives have been reported as potent and selective inhibitors of phosphoinositide 3-kinases (PI3K), which are crucial targets in cancer immunotherapy.[9] The development of PI3Kγ/δ inhibitors has shown that this scaffold can be optimized to achieve high potency and selectivity, suppressing tumor growth in preclinical models.[9] The 4-fluoro-3-carboxylic acid derivative is an ideal starting point for synthesizing novel kinase inhibitors.
Applications in Agrochemicals
Beyond pharmaceuticals, the pyrazolo[1,5-a]pyridine core is valuable in agrochemical research. It serves as a building block for creating new herbicides and fungicides with potentially improved efficacy and selectivity, contributing to sustainable agriculture.[10]
Part 5: Conclusion and Future Outlook
This compound is a strategically designed chemical entity that stands at the intersection of synthesis and application. Its "privileged" core, combined with the beneficial properties of a fluorine substituent and the synthetic versatility of a carboxylic acid handle, makes it a highly valuable intermediate for researchers.
Future work will undoubtedly focus on expanding the library of derivatives made from this compound to explore new therapeutic targets. Its application in developing novel covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and molecular probes for chemical biology is a promising avenue for continued research. The robust synthetic pathway and clear potential in high-impact therapeutic areas ensure that this compound and its derivatives will remain an area of active investigation.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry. [Link]
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Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
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Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery. [Link]
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Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]
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Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. ResearchGate. [Link]
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4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. PubChem. [Link]
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Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. PubChem. [Link]
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Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives. Applied Chemistry. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. National Institutes of Health (NIH). [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Current status of pyrazole and its biological activities. PubMed Central. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed Central. [Link]
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molecular weight of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid.
An In-Depth Technical Guide to the Molecular Weight of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the molecular weight of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Beyond stating the numerical value, this document delves into the methodologies for its determination, its critical role in scientific research, and its implications for drug design and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a deep, practical understanding of this fundamental chemical property.
Introduction: The Foundational Importance of Molecular Weight
In the realm of chemical synthesis and pharmaceutical development, the molecular weight of a compound is its cornerstone identity. It is a fundamental physical property that dictates stoichiometry, influences analytical characterization, and profoundly impacts a molecule's pharmacokinetic and pharmacodynamic behavior. This compound belongs to the pyrazolopyridine class of compounds, which are widely investigated for their diverse biological activities, including roles as antitubercular and anticancer agents.[1][2][3] An accurate understanding of its molecular weight is the first and most critical step in its journey from a laboratory curiosity to a potential therapeutic agent.
Compound Identification and Core Properties
This compound is a derivative of the pyrazolo[1,5-a]pyridine scaffold. The inclusion of a fluorine atom and a carboxylic acid group makes it a valuable intermediate for creating more complex molecules, such as carboxamides, which have shown promise as potent antitubercular agents.[3][4]
Chemical Structure
The structural arrangement of atoms defines the molecule's identity and, consequently, its molecular weight.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The molecular weight is calculated based on the sum of the atomic weights of all constituent atoms. For high-precision applications, the monoisotopic mass, calculated using the mass of the most abundant isotopes, is paramount.
| Property | Value | Source |
| Molecular Formula | C₈H₅FN₂O₂ | Calculated |
| Average Molecular Weight | 180.14 g/mol | [5] (for isomer) |
| Monoisotopic Mass | 180.03351 Da | Calculated |
| CAS Number | Not directly available; Isomer (6-Fluoro) CAS: 1352625-29-6 | [5] |
Note: The molecular weight and formula are identical to its isomer, 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid.[5]
Determination of Molecular Weight: From Theory to Practice
The molecular weight of a compound is not merely a theoretical value; it is a physical property that must be experimentally verified to confirm the identity and purity of a synthesized substance.
Theoretical Calculation
The molecular weight is the sum of the atomic weights of each atom in the molecular formula (C₈H₅FN₂O₂):
-
(8 x 12.011) + (5 x 1.008) + (1 x 18.998) + (2 x 14.007) + (2 x 15.999) = 180.14 g/mol
Experimental Verification: Mass Spectrometry
Mass spectrometry (MS) is the definitive analytical technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, Electrospray Ionization (ESI) is a common and effective ionization method.
Caption: A generalized workflow for molecular weight determination via Mass Spectrometry.
In a typical ESI-MS experiment in positive ion mode, the molecule would be expected to be protonated, resulting in a molecular ion peak [M+H]⁺ at an m/z value corresponding to its monoisotopic mass plus the mass of a proton (180.03351 + 1.00728 ≈ 181.04079).
Significance in a Research and Drug Development Context
The molecular weight of this compound is a critical parameter that influences multiple stages of the research and development pipeline.
-
Chemical Synthesis: All stoichiometric calculations for reactions involving this molecule rely on its molecular weight to ensure correct molar ratios of reactants and to calculate theoretical yields.[6]
-
Purity and Identity Confirmation: Following synthesis, the experimentally determined molecular weight from MS, in conjunction with data from NMR and IR spectroscopy, confirms that the target compound has been successfully produced.[1]
-
Drug Discovery and Design: Molecular weight is a key descriptor in computational chemistry and a core component of frameworks like Lipinski's "Rule of Five," which predicts the druglikeness of a molecule. A molecular weight under 500 Da, as is the case here, is generally associated with better oral bioavailability.
-
Pharmacokinetics: The size of a molecule, directly related to its molecular weight, affects its absorption, distribution, metabolism, and excretion (ADME) properties, influencing how the drug behaves in the body.
Caption: The central role of Molecular Weight in the drug discovery process.
Experimental Protocol: Characterization by ESI-MS
This section provides a standard operating procedure for the verification of the molecular weight of a synthesized batch of this compound.
Objective: To confirm the molecular weight of this compound using Electrospray Ionization-Mass Spectrometry (ESI-MS).
Materials:
-
Synthesized this compound (~1 mg)
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Water
-
Formic Acid (0.1% v/v solution in Water/Methanol)
-
Vortex mixer
-
Micropipettes
-
2 mL autosampler vial
-
Mass spectrometer equipped with an ESI source
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of Methanol and Water to create a 1 mg/mL stock solution.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL using a mobile phase simulant (e.g., 50:50 Methanol/Water with 0.1% formic acid). The formic acid aids in protonation for positive ion mode analysis.
-
Transfer the final diluted sample to an autosampler vial.
-
-
Instrument Setup (Example Parameters):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂): 10 L/min
-
Gas Temperature: 300 °C
-
Mass Range: m/z 50-500
-
Injection Method: Direct infusion or via LC introduction (flow rate ~0.2 mL/min).
-
-
Data Acquisition:
-
Inject a blank (mobile phase simulant) to establish a baseline.
-
Inject the prepared sample.
-
Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.
-
-
Data Analysis:
-
Examine the resulting spectrum for the primary molecular ion peak.
-
For this compound (C₈H₅FN₂O₂), expect to find the protonated molecular ion [M+H]⁺.
-
Expected m/z: 180.03351 (Monoisotopic Mass) + 1.00728 (Mass of H⁺) = 181.04079 .
-
Confirm that the observed m/z value is within an acceptable error margin (typically <5 ppm) of the theoretical value.
-
Look for other potential adducts (e.g., [M+Na]⁺ at ~203.02) which can further corroborate the molecular weight.
-
Conclusion
The molecular weight of this compound, 180.14 g/mol , is more than a mere number. It is a foundational parameter that is indispensable for its synthesis, characterization, and evaluation as a potential therapeutic agent. From guiding stoichiometric calculations in the lab to predicting its behavior in biological systems, a precise and experimentally verified molecular weight is a non-negotiable prerequisite for any serious research and development effort. This guide has outlined its theoretical basis, practical determination, and critical significance, providing a comprehensive resource for scientists working with this promising class of molecules.
References
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Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile . J-Stage. Available from: [Link]
-
Pyrazolopyridine derivatives with photophysical properties . ResearchGate. Available from: [Link]
-
Synthesis and characterization of Thioxopyridine Pyrazolopyridine and Pyridopyrazolotriazine Derivatives . ResearchGate. Available from: [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole . Letters in Applied NanoBioScience. Available from: [Link]
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Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis . PubMed. Available from: [Link]
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Improved Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives . Applied Chemistry. Available from: [Link]
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Synthesis, Crystal Structure and Biological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide . ResearchGate. Available from: [Link]
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4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid . PubChem. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents . National Institutes of Health (NIH). Available from: [Link]
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Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents . National Institutes of Health (NIH). Available from: [Link]
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4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives discovery
An In-Depth Technical Guide to the Discovery of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
Foreword: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and versatile synthetic handles have made it a cornerstone in the development of targeted therapeutics. As a purine bioisostere, it is exceptionally well-suited to interact with the ATP-binding pockets of kinases, a protein family deeply implicated in oncology and inflammatory diseases.[1] This guide provides a senior scientist's perspective on the rational discovery and development of a specific, highly functionalized subset: this compound derivatives. We will dissect the strategic decisions behind the synthesis, the rationale for each functional group, and the methodologies used to validate biological activity, moving beyond a simple recitation of protocols to explain the causal links that drive a successful discovery campaign.
Strategic Rationale: Deconstructing the Target Molecule
The selection of the this compound scaffold is not arbitrary. Each component is chosen to address specific challenges in drug design: potency, selectivity, and pharmacokinetic properties.
-
The Pyrazolo[1,5-a]pyridine Core: This fused N-heterocycle serves as the foundational anchor. Its geometry mimics that of adenine, allowing it to function as an effective "hinge-binder" within the ATP-binding site of many protein kinases.[1] Its aromatic nature also allows for favorable π-π stacking interactions with aromatic residues in the active site.
-
The 3-Carboxylic Acid Moiety: This functional group is a powerful tool for establishing potent and specific interactions. It can act as a hydrogen bond donor and acceptor, often forming a salt bridge with a conserved lysine residue found in the active site of many kinases. This strong, directional interaction is critical for anchoring the molecule and driving high-affinity binding.
-
The 4-Fluoro Substitution: The introduction of a fluorine atom is a classic medicinal chemistry strategy to fine-tune a molecule's properties. Placed at the 4-position, it can:
-
Enhance Binding Affinity: Fluorine can engage in favorable electrostatic or dipole-dipole interactions with the protein backbone or side chains.[2]
-
Improve Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life in vivo.
-
Modulate pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby protons, subtly altering binding kinetics and solubility.
-
Core Synthesis: A Multi-Step Approach to the Scaffold
The construction of the pyrazolo[1,5-a]pyridine-3-carboxylic acid core is a well-established process, typically involving a domino reaction of N-iminopyridinium ylides.[3] The following workflow illustrates a reliable and scalable synthetic strategy.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxylic acid.
This process begins with the N-amination of a substituted pyridine, followed by a [3+2] cycloaddition reaction with an alkyne, and concludes with the hydrolysis of the resulting ester to yield the target carboxylic acid.[3] The introduction of the 4-fluoro substituent is achieved by starting with a 3-fluoropyridine in the initial step.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for related derivatives.[3]
Step 1: Synthesis of 1-amino-3-fluoropyridinium sulfate
-
To a stirred solution of 3-fluoropyridine (1.0 eq) in a suitable solvent like dichloromethane, add hydroxylamine-O-sulfonic acid (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting precipitate, 1-amino-3-fluoropyridinium sulfate, is filtered, washed with cold solvent, and dried under vacuum. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate
-
Dissolve the 1-amino-3-fluoropyridinium sulfate (1.0 eq) in water.
-
In a separate flask, dissolve ethyl propiolate (1.2 eq) in N,N-dimethylformamide (DMF).
-
Add the ethyl propiolate solution to the aqueous solution of the pyridinium salt.
-
Add a base, such as potassium carbonate (3.0 eq), to the mixture and stir vigorously at room temperature for 8-12 hours.
-
Upon reaction completion (monitored by TLC), extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ester.
Step 3: Synthesis of this compound
-
Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with dilute hydrochloric acid.
-
The resulting precipitate is the target carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Structure-Activity Relationship (SAR) and Lead Optimization
The discovery process rarely yields a perfect molecule on the first attempt. It is an iterative cycle of synthesis and testing, guided by an evolving understanding of the structure-activity relationship (SAR). The pyrazolo[1,5-a]pyrimidine scaffold, a close analogue, has been extensively studied as a kinase inhibitor, and the SAR insights are highly translatable.[2][4][5]
Caption: Key positions for SAR exploration on the pyrazolo[1,5-a]pyridine scaffold.
SAR Data Summary: A Kinase Inhibition Case Study
To illustrate the optimization process, consider the following hypothetical data for a series of compounds targeting B-Raf kinase, a well-known cancer target.[6]
| Compound ID | R2 | R4 | R7 | B-Raf IC50 (nM) | Rationale for Change |
| 1 | H | H | H | >10,000 | Initial scaffold (no carboxylic acid) |
| 2 | H | H | H | 1,500 | Addition of 3-COOH to engage hinge |
| 3 | CH3 | H | H | 850 | Small alkyl group improves lipophilicity |
| 4 | CH3 | F | H | 220 | 4-Fluoro enhances binding/blocks metabolism |
| 5 | CH3 | F | Phenyl | 45 | Phenyl group explores additional pocket space |
| 6 | CH3 | F | 2,6-diMeO-Ph | 8 | Optimized aryl group improves potency[7] |
This data demonstrates a logical progression. The introduction of the carboxylic acid (Compound 2 ) is the first critical step to achieve measurable activity. Subsequent modifications at the 2- and 4-positions (Compounds 3 & 4 ) provide significant gains in potency. Finally, exploring substitutions at the 7-position (Compounds 5 & 6 ), often via Suzuki coupling, allows for fine-tuning of selectivity and maximizing interactions within the target's binding site.[7]
Biological Validation: In Vitro Kinase Assay
A trustworthy protocol is a self-validating one. The following is a standard, robust protocol for determining the in vitro potency (IC50) of a novel inhibitor against a target kinase.
Protocol: ADP-Glo™ Kinase Assay (Promega)
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is detected via a luciferase-based reaction that generates a luminescent signal proportional to ADP concentration.
Materials:
-
Recombinant human B-Raf kinase
-
MEK1 substrate protein
-
ATP solution
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compounds (serially diluted in DMSO)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare a 10-point serial dilution of the test compound (e.g., starting at 100 µM) in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Initiation:
-
Prepare a master mix containing assay buffer, substrate (MEK1), and ATP at 2x the final concentration.
-
Prepare an enzyme solution containing assay buffer and B-Raf kinase at 2x the final concentration.
-
Add the enzyme solution to the wells containing the compound.
-
Initiate the reaction by adding the ATP/substrate master mix. The final ATP concentration should be at or near its Km for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Conclusion and Future Outlook
The discovery of this compound derivatives represents a rational, data-driven approach to modern medicinal chemistry. By combining a privileged core scaffold with strategically chosen functional groups, researchers can develop highly potent and selective molecules. The synthetic routes are robust and amenable to diversification, allowing for extensive exploration of SAR. The true value of this scaffold lies in its tunability; further modifications at the 2-, 5-, 6-, and 7-positions offer avenues to optimize for selectivity against specific kinase isoforms, improve pharmacokinetic profiles, and ultimately develop next-generation targeted therapies.
References
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Takahashi, Y., Hibi, S., Hoshino, Y., et al. (2012). Synthesis and Structure–Activity Relationships of Pyrazolo[1,5-a]pyridine Derivatives: Potent and Orally Active Antagonists of Corticotropin-Releasing Factor 1 Receptor. Journal of Medicinal Chemistry, 55(11), 5255-5269. [Link]
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Singh, G., Kaur, H., Dwivedi, A., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
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Takahashi, Y., Hibi, S., Hoshino, Y., et al. (2012). Synthesis and structure-activity relationships of pyrazolo[1,5-a]pyridine derivatives: potent and orally active antagonists of corticotropin-releasing factor 1 receptor. Journal of Medicinal Chemistry, 55(11), 5255-69. [Link]
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Agboola, B., Ibezim, A., Okoro, U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 14(1), 1-23. [Link]
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Sharma, V., Kumar, V., & Kumar, P. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(12), 1545-1565. [Link]
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Bar-Rog, A., Donohoe, T. J., & O'Riordan, T. J. C. (2018). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 16(43), 8196-8200. [Link]
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Singh, G., Kaur, H., Dwivedi, A., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
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Sharma, V., Kumar, V., & Kumar, P. (2019). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. [Link]
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Al-Warhi, T., Hagar, M., & Al-Salahi, R. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13837-13845. [Link]
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El-Sayed, N. N. E., El-Gohary, N. S., & El-Hazek, R. M. (2021). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. [Link]
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Unknown Authors. (n.d.). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. europepmc.org. [Link]
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Yang, J., Chen, Z., & Wang, B. (2016). Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. ResearchGate. [Link]
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Sharma, G., Singh, I., & Singh, V. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Basavaraju, K., & Sureshbabu, P. (2018). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]
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Unknown Authors. (2018). Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives. 应用化学. [Link]
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Wójcicka, A., & Bąk, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(9), 2419. [Link]
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Unknown Authors. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
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Ghosh, S., & Roy, K. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Future Medicinal Chemistry, 14(11), 837-862. [Link]
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Kumar, A., & Sharma, S. (2018). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. [Link]
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Cheng, K., Cheng, X., & Liu, H. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Future Medicinal Chemistry, 11(12), 1429-1447. [Link]
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El-Sayed, W. A., Al-Qalawi, H. R. M., & El-Essawy, F. A. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6614. [Link]
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Szymańska, E., Gornowicz, A., & Bielenica, A. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(16), 8884. [Link]
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Saadeh, H. A., Al-Zoubi, R. M., & Al-Masoudi, N. A. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(15), 4983. [Link]
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Desai, N. C., Bhatt, N., & Somani, H. (2014). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Journal of the Serbian Chemical Society, 79(1), 29-40. [Link]
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Introduction: The Emergence of a Privileged Heterocyclic Scaffold
An In-depth Technical Guide to the Initial Studies of Pyrazolo[1,5-a]pyridine Compounds
The pyrazolo[1,5-a]pyridine ring system, a fused, planar N-heterocyclic structure, represents a significant class of compounds that has garnered substantial interest in medicinal chemistry and materials science.[1][2] This scaffold, which consists of a pyrazole ring fused to a pyridine ring, serves as a versatile backbone in the design of novel therapeutic agents and functional materials.[1][3] First reported in 1948, the unique electronic properties and synthetic accessibility of pyrazolo[1,5-a]pyridines have established them as a "privileged scaffold," leading to their incorporation into numerous commercial drugs and advanced materials.[1][2] This guide provides a technical overview of the foundational studies on these compounds, focusing on their core synthesis, structural characterization, and the initial explorations into their vast biological and photophysical potential.
Core Synthetic Strategies: The Cyclocondensation Approach
The most prevalent and foundational method for constructing the pyrazolo[1,5-a]pyridine core involves the cyclocondensation of a 5-aminopyrazole derivative with a suitable 1,3-biselectrophilic partner.[1][4] This strategy is highly efficient for building the fused pyrimidine ring onto the pre-existing pyrazole.
Causality of the Method: The choice of 5-aminopyrazole is critical due to the nucleophilicity of both the exocyclic amino group and the endocyclic pyrazole nitrogen. The reaction proceeds via an initial condensation, typically involving the more nucleophilic exocyclic amino group with one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization and subsequent dehydration (or elimination of another small molecule) to yield the aromatic fused-ring system. The versatility of this method lies in the ability to introduce a wide array of substituents onto both the pyrazole and the newly formed pyrimidine ring by simply varying the starting materials.
Common 1,3-biselectrophilic reagents include:
-
β-Dicarbonyl compounds (e.g., acetylacetone)
-
β-Enaminones
-
β-Haloenones
-
β-Ketonitriles[1]
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Methodological & Application
experimental protocol for using 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Application Notes & Protocols: 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Prepared by: Senior Application Scientist, Gemini Division Document ID: AN-FPPC-202601 Version: 1.0
Introduction and Scientific Context
This compound is a heterocyclic organic compound featuring the pyrazolo[1,5-a]pyridine scaffold. This fused bicyclic system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The strategic placement of a fluorine atom at the 4-position and a carboxylic acid at the 3-position makes this molecule a highly valuable building block for chemical synthesis and a compelling candidate for fragment-based drug discovery (FBDD).
The carboxylic acid moiety serves as a versatile synthetic handle for derivatization, most commonly through amide bond formation, enabling the exploration of structure-activity relationships (SAR).[3][4] The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding or dipolar interactions, and modulate the physicochemical properties (e.g., pKa, lipophilicity) of the final compound. The pyrazolo[1,5-a]pyrimidine scaffold, a related structure, has been investigated for a wide range of therapeutic applications, including the development of selective PI3Kδ inhibitors and anticancer agents.[5][6][7] This document provides detailed protocols for the synthetic manipulation and biological evaluation of this compound.
Physicochemical Properties and Safety
A summary of the key physicochemical properties and safety information is presented below. Data for the exact 4-fluoro analog is limited; therefore, information from closely related pyrazolo[1,5-a]pyridine carboxylic acids is included for guidance.
| Property | Value | Source / Notes |
| Molecular Formula | C₈H₅FN₂O₂ | - |
| Molecular Weight | 180.14 g/mol | - |
| Appearance | Expected to be a solid (e.g., light yellow) | Based on similar compounds[8] |
| Melting Point | Not available. (Parent compound: 199 °C[9]) | Experimental determination is required. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMF, DMSO. | General characteristic for this class of compounds. |
Safety & Handling:
Researchers must consult the full Safety Data Sheet (SDS) before use. Based on data for analogous compounds, this compound should be handled with care.[10][11][12]
-
Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[10][11][12]
-
Precautionary Measures:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[8][11]
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10][13]
-
Avoid breathing dust/fumes.[11]
-
Wash hands thoroughly after handling.[10]
-
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8][10] If inhaled, move to fresh air.[11]
Core Application: Amide Library Synthesis
The primary application of this compound is as a scaffold for the synthesis of amide libraries. The carboxylic acid is readily activated to react with a diverse range of primary and secondary amines, yielding novel chemical entities for screening. This approach is fundamental in lead generation and optimization within drug discovery programs.
Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a standard and robust method for coupling the title compound with a representative amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Causality and Rationale:
-
EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate.
-
HOBt is added to this reaction for two critical reasons: 1) It reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to racemization and side reactions (like N-acylurea formation). 2) This intermediate is still highly reactive towards the amine, improving the overall yield and purity of the desired amide product.
-
DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize any hydrochloride salts present (e.g., EDC hydrochloride or amine hydrochloride salts) and to facilitate the reaction.
Materials:
-
This compound
-
Amine of interest (e.g., benzylamine)
-
EDC Hydrochloride
-
HOBt Hydrate
-
DIPEA
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: Add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram: Amide Coupling Workflow
Caption: Workflow for EDC/HOBt mediated amide synthesis.
Core Application: Biological Screening
Given the prevalence of the pyrazolo[1,5-a]pyridine scaffold in kinase inhibitors, a primary biological application is screening against a panel of protein kinases.[5][14] The following protocol outlines a representative in vitro assay to determine the inhibitory activity of the compound.
Protocol: In Vitro Kinase Inhibition HTRF® Assay
This protocol describes a general method for assessing kinase inhibition using a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust technology for studying enzyme activity.
Causality and Rationale: The assay quantifies the enzymatic activity of a kinase, which phosphorylates a specific substrate. The detection system uses two antibodies: one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the substrate, and another labeled with an acceptor fluorophore (e.g., d2) that binds only to the phosphorylated form of the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity. Excitation of the donor leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits light at a specific wavelength. The presence of an inhibitor, such as our test compound, prevents substrate phosphorylation, leading to a decrease in the FRET signal. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is a key measure of potency.
Materials:
-
Kinase of interest (e.g., a tyrosine or serine/threonine kinase)
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Test Compound (this compound or its amide derivative) dissolved in 100% DMSO.
-
Assay Buffer (specific to the kinase)
-
Detection Reagents: Streptavidin-XL665 (or d2) and an anti-phospho-antibody labeled with Eu³⁺ Cryptate.
-
Low-volume 384-well assay plates (white)
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions from the DMSO plate into the 384-well assay plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).
-
Kinase Reaction:
-
Prepare a master mix of the kinase and the substrate peptide in the appropriate assay buffer.
-
Dispense this mix into the wells containing the test compound.
-
Prepare a solution of ATP in the assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at or near its Km value for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for the time recommended for the specific kinase (e.g., 60 minutes).
-
Detection:
-
Prepare the detection reagent mix containing the Europium-labeled antibody and Streptavidin-labeled acceptor in the detection buffer.
-
Stop the kinase reaction by adding the detection reagent mix to all wells.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
Data Analysis:
-
Calculate the ratio of the two emission signals (665 nm / 620 nm) and multiply by 10,000.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) where Signal_max is the 0% inhibition control and Signal_min is the 100% inhibition control.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kishida.co.jp [kishida.co.jp]
- 9. Pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS#: 16205-46-2 [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | C9H8N2O2 | CID 21736469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. mdpi.com [mdpi.com]
The Privileged Scaffold: 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid in Modern Drug Discovery
Introduction: The Rise of Pyrazolopyridines in Medicinal Chemistry
The pyrazolopyridine scaffold has emerged as a "privileged" structure in the landscape of drug discovery and development.[1][2] This class of heterocyclic compounds has demonstrated remarkable versatility, forming the core of numerous biologically active molecules with a wide array of therapeutic applications.[3] From oncology to infectious diseases and neurological disorders, pyrazolopyridine derivatives have shown significant promise, with several compounds advancing through clinical trials and even gaining regulatory approval.[1][2] The unique three-dimensional conformation and electronic properties of the pyrazolo[1,5-a]pyridine core, in particular, make it an ideal starting point for the design of potent and selective inhibitors of various biological targets.[4]
This guide focuses on a specific, yet highly promising, derivative: 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid . The strategic incorporation of a fluorine atom at the 4-position and a carboxylic acid at the 3-position provides medicinal chemists with critical handles for fine-tuning the molecule's physicochemical properties, target engagement, and pharmacokinetic profile. The fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability, while the carboxylic acid group offers a key point for derivatization to explore structure-activity relationships (SAR) and improve drug-like properties.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging this compound in drug discovery campaigns.
Core Applications in Drug Discovery
The pyrazolo[1,5-a]pyridine scaffold and its analogs have been extensively explored as inhibitors of a diverse range of biological targets. The applications of this compound are projected based on the extensive research conducted on this privileged scaffold.
Kinase Inhibition in Oncology
The most prominent application of pyrazolopyridine derivatives is in the development of kinase inhibitors for cancer therapy.[1] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The pyrazolopyridine scaffold has been successfully employed as an ATP-mimetic hinge-binding core, leading to the discovery of potent inhibitors of various kinases.[1]
-
RET Kinase: The pyrazolo[1,5-a]pyridine core is present in the approved RET kinase inhibitor, selpercatinib, used for the treatment of non-small cell lung cancer (NSCLC) and thyroid cancer.[2] This highlights the potential of the scaffold in targeting specific oncogenic drivers.
-
c-Met Kinase: Inhibition of the c-Met tyrosine kinase is an attractive strategy for cancer treatment.[6] Derivatives of the related pyrazolo[3,4-b]pyridine scaffold have shown potent c-Met inhibitory activity.[6]
-
Pim Kinases: Pyrazolo[1,5-a]pyrimidines, which are structurally similar to pyrazolo[1,5-a]pyridines, have been developed as potent pan-Pim inhibitors, demonstrating the scaffold's utility against this family of cancer-associated kinases.[7]
-
Other Kinases: The versatility of the pyrazolopyridine scaffold has led to the development of inhibitors against a wide range of other kinases, including HPK1, B-Raf, EGFR, and CDKs.[6][8]
The 4-fluoro substitution on the pyrazolo[1,5-a]pyridine ring can enhance the binding affinity to the target kinase, while the 3-carboxylic acid provides a vector for introducing various side chains to optimize selectivity and potency.
Workflow for Kinase Inhibitor Screening:
Caption: Kinase inhibitor discovery workflow.
Anti-infective Agents
Derivatives of the pyrazolo[1,5-a]pyridine scaffold have demonstrated significant potential as anti-infective agents, particularly in the fight against tuberculosis.
-
Anti-tubercular Activity: Pyrazolo[1,5-a]pyridine-3-carboxamides have been designed as novel anti-tubercular agents, exhibiting potent activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[4][9] A scaffold-hopping strategy from known imidazo[1,2-a]pyridine amides led to the discovery of these promising compounds.[4] The 3-carboxamide moiety is crucial for their anti-mycobacterial activity.
The this compound core provides an excellent starting point for the synthesis of a library of carboxamide derivatives to explore and optimize anti-tubercular potency.
Modulators of Neurological Targets
The pyrazolopyridine scaffold has also found applications in the discovery of agents targeting the central nervous system.
-
mGlu4 Positive Allosteric Modulators (PAMs): A novel pyrazolo[4,3-b]pyridine derivative, VU0418506, has been identified as a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4), a target for Parkinson's disease.[10] This demonstrates the scaffold's ability to interact with G-protein coupled receptors.
-
General Neurological Applications: The broader pyrazolo[1,5-a]pyridine class has been investigated for various neurological and psychiatric conditions, including anxiety.[2]
Protocols and Methodologies
Protocol 1: Synthesis of a 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxamide Library
This protocol outlines the general procedure for the synthesis of a library of carboxamide derivatives from this compound for SAR studies. This amidation is a common and straightforward method for derivatizing the core scaffold.[4][9]
Objective: To generate a diverse set of amide derivatives for biological screening.
Materials:
-
This compound
-
A diverse panel of primary and secondary amines
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the solution, add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Reaction Scheme:
Caption: General amidation reaction scheme.
Protocol 2: In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a general TR-FRET assay to evaluate the inhibitory activity of the synthesized compounds against a target kinase.
Objective: To determine the IC₅₀ value of test compounds against a specific kinase.
Materials:
-
Recombinant kinase enzyme
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor)
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, Brij-35, and DTT)
-
Test compounds dissolved in DMSO
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Reaction Mixture Preparation: In a 384-well plate, add the following in order:
-
Test compound or DMSO (vehicle control)
-
Kinase enzyme
-
Biotinylated substrate peptide and ATP (initiate the reaction)
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and APC-labeled streptavidin in a buffer containing EDTA.
-
Second Incubation: Incubate the plate for another period (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 615 nm (Europium) after excitation at 320 nm.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).
-
Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Data Summary Table:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Lead-001 | Kinase X | 15.2 |
| Lead-002 | Kinase X | 8.9 |
| Lead-003 | Kinase X | 120.5 |
| Reference Inhibitor | Kinase X | 5.1 |
Conclusion and Future Directions
This compound represents a highly valuable starting point for the development of novel therapeutics. Its privileged scaffold has a proven track record in successful drug discovery campaigns, particularly in the realm of kinase inhibition. The strategic placement of the fluoro and carboxylic acid groups provides chemists with the necessary tools to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this guide offer a solid foundation for researchers to initiate their own discovery programs based on this promising chemical entity. Future work should focus on exploring a wide range of derivatizations at the 3-position and further investigating the impact of the 4-fluoro substituent on target engagement and overall drug-like properties.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing.
- Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC - NIH.
- New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing.
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central.
- Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. | Semantic Scholar.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
- Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed.
- Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC - NIH.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - NIH.
- Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed.
- Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 7. Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
An in-depth guide to leveraging 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid as a versatile scaffold in modern chemical biology and drug discovery.
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties make it an ideal anchor for developing potent and selective ligands, particularly in the realm of kinase inhibition. The specific derivative, this compound, offers three key strategic advantages for researchers:
-
A Vector for Potency: The fluorine atom at the 4-position can serve as a hydrogen bond acceptor and can significantly modulate the pKa of the heterocyclic system, often leading to enhanced binding affinity and improved metabolic stability.
-
A Handle for Synthesis: The carboxylic acid at the 3-position provides a versatile and reactive handle for synthetic elaboration, enabling facile amide bond formation to build out complex molecules and explore structure-activity relationships (SAR).
-
A Core for Library Development: The stable core structure is an excellent starting point for fragment-based lead discovery (FBLD) and the construction of focused compound libraries aimed at specific target classes.
This guide provides detailed application notes and protocols for utilizing this compound as a foundational building block for creating novel chemical probes and potential therapeutic agents.
Part 1: Physicochemical Properties & Handling
A thorough understanding of the compound's properties is critical for its effective use in experimental workflows.
| Property | Value | Source |
| Molecular Formula | C₉H₅FN₂O₂ | PubChem |
| Molecular Weight | 192.15 g/mol | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in DMSO, DMF, and Methanol | General Chemical Knowledge |
| SMILES | C1=CC(=C2C(=C1)N(N=C2C(=O)O)C)F | PubChem |
| InChI | InChI=1S/C9H5FN2O2/c10-7-3-1-2-6-8(7)12-11-5(9(13)14)4-6 | PubChem |
Storage and Handling: Store in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, desiccated at -20°C is recommended. When handling, use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: Core Application: A Scaffold for Kinase Inhibitor Synthesis
The most prominent application of this scaffold is in the development of kinase inhibitors. The carboxylic acid group is perfectly positioned to be coupled with various amine-containing fragments, which can then occupy the solvent-exposed regions of an ATP-binding pocket.
Workflow for Kinase Inhibitor Development
The following diagram outlines a typical workflow starting from the initial fragment.
Caption: Workflow for developing kinase inhibitors from the core scaffold.
Protocol 1: General Amide Coupling for Library Synthesis
This protocol details a standard procedure for coupling the carboxylic acid scaffold with a diverse amine to generate a small library of potential inhibitors.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (1.1 eq)
-
HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-oxide hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or N₂), add this compound (e.g., 100 mg, 0.52 mmol).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 5 mL).
-
Reagent Addition: Add the amine of interest (0.57 mmol, 1.1 eq), followed by HATU (237 mg, 0.62 mmol, 1.2 eq).
-
Base Addition: Add DIPEA (0.27 mL, 1.56 mmol, 3.0 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Work-up:
-
Once complete, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel or by preparative HPLC to yield the final amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Part 3: Application in Fragment-Based Lead Discovery (FBLD)
With a molecular weight under 200 g/mol , this compound is an excellent candidate for a fragment library. FBLD aims to identify low-molecular-weight compounds that bind weakly to a target, which are then optimized into potent leads.
FBLD Screening Workflow
Caption: Workflow for a Fragment-Based Lead Discovery campaign.
Protocol 2: Fragment Screening via Thermal Shift Assay (TSA)
TSA (or Differential Scanning Fluorimetry) is a rapid, cost-effective method to screen for fragment binding by measuring changes in protein thermal stability.
Materials:
-
Purified target protein (e.g., a kinase domain) at a concentration of 2-5 µM.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound (10 mM stock in DMSO).
-
Quantitative PCR (qPCR) instrument with a thermal ramping feature.
-
96-well or 384-well PCR plates.
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. For a 10 µL final volume per well, this might consist of 2 µM protein and 5x SYPRO Orange dye.
-
Compound Plating: Dispense a small volume (e.g., 100 nL) of the 10 mM fragment stock solution into the wells of the PCR plate to achieve a final concentration of 100 µM. Add 100 nL of DMSO to control wells.
-
Assay Initiation: Dispense the protein/dye master mix into each well to bring the final volume to 10 µL. Centrifuge the plate briefly to mix and remove bubbles.
-
Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, while continuously monitoring fluorescence.
-
Data Analysis:
-
The melting temperature (Tₘ) is the midpoint of the protein unfolding transition, observed as a peak in the first derivative of the fluorescence curve.
-
A "hit" is identified by a significant positive shift in the Tₘ (ΔTₘ) in the presence of the compound compared to the DMSO control. A ΔTₘ > 2 °C is generally considered a robust hit.
-
Calculate the Z-factor for the assay plate to ensure its quality and reliability.
-
Part 4: Application as a Chemical Probe Intermediate
The carboxylic acid handle is also ideal for bioconjugation, enabling the synthesis of chemical probes to study biological systems. By attaching reporter tags (like biotin or a fluorophore) or affinity handles, researchers can perform target identification and validation studies.
Hypothetical Kinase Signaling Pathway
A kinase inhibitor derived from this scaffold would act within a cellular signaling cascade.
solubility of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid in DMSO
Application Note & Protocol
Topic: Determination of Kinetic Solubility for 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid in Dimethyl Sulfoxide (DMSO) for Early-Stage Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scientific Context
This compound is a heterocyclic organic compound belonging to the pyrazolopyridine class. Molecules with this scaffold are of significant interest in medicinal chemistry and drug discovery due to their versatile biological activities. In the initial phases of drug development, particularly during hit-to-lead campaigns and high-throughput screening (HTS), compounds are typically stored and handled as concentrated stock solutions in dimethyl sulfoxide (DMSO).[1] DMSO is favored for its remarkable ability to dissolve a wide array of both hydrophobic and hydrophilic molecules.[2]
However, the apparent solubility in 100% DMSO does not guarantee solubility in the aqueous buffers used in biological assays. Low aqueous solubility is a major liability for drug candidates, potentially leading to unreliable assay results, underestimated toxicity, poor absorption, and variable bioavailability.[3][4] Therefore, determining a compound's solubility under assay-relevant conditions is a critical early step. This guide details the protocol for determining the kinetic solubility of this compound, a method well-suited for the rapid, high-throughput demands of early discovery.[5]
The Principle of Kinetic Solubility by Nephelometry
This protocol employs laser nephelometry, a high-throughput method that measures the amount of light scattered by insoluble particles (precipitate) in a solution.[6][7] The workflow begins with a high-concentration stock solution of the test compound in DMSO. This stock is then serially diluted and introduced into an aqueous buffer, mimicking the solvent shift that occurs in many biological assays.[8]
If the compound's concentration exceeds its solubility limit in the final aqueous/DMSO mixture, it will precipitate out of solution. A nephelometer directs a laser beam through the sample, and a detector measures the light scattered at a 90° angle.[6] The intensity of scattered light is directly proportional to the amount of particulate matter, allowing for a precise determination of the concentration at which precipitation begins—the kinetic solubility limit.[7]
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the solubility of a compound when it is rapidly introduced from a high-concentration organic stock (like DMSO) into an aqueous buffer. This method is fast, requires minimal compound, and mimics the conditions of HTS assays.[5][9] The resulting solution can be temporarily supersaturated.[10]
-
Thermodynamic Solubility: Measures the maximum concentration of a compound that can dissolve in a solvent at equilibrium. This is determined by adding an excess of solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-72 hours).[9][11] While considered the "gold standard," it is not practical for early-stage, high-throughput applications.[4]
For the purposes of prioritizing compounds in early discovery, kinetic solubility provides the most relevant and actionable data.[9]
Experimental Protocol: Kinetic Solubility Determination
This protocol is designed for a 96- or 384-well plate format, compatible with standard laboratory automation and plate readers.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Anhydrous, high-purity DMSO (Biotechnology Grade)
-
Aqueous Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Control Compounds:
-
Labware:
-
96-well or 384-well clear-bottom microplates (e.g., Greiner Bio-One)
-
Deep-well plates for serial dilutions
-
Acoustically-coupled or robotic liquid handlers
-
Plate sealer
-
-
Equipment:
-
Laser Nephelometer Microplate Reader (e.g., BMG LABTECH NEPHELOstar® Plus)
-
Centrifuge with a plate rotor
-
Thermomixer or plate shaker
-
Step-by-Step Methodology
Step 1: Preparation of Master Stock Solution
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve the compound in 100% anhydrous DMSO to create a high-concentration master stock, typically 10-20 mM. Ensure complete dissolution using a vortex mixer if necessary. This is the starting point for all dilutions.[13][14]
Step 2: Serial Dilution in DMSO
-
In a deep-well plate, perform a serial dilution of the master stock solution in DMSO. A 1:2 dilution series across 8-12 wells is standard.
-
This creates a range of concentrations (e.g., from 10 mM down to ~5 µM) in pure DMSO. This step ensures that the subsequent addition to the aqueous buffer is precise.
Step 3: Addition to Aqueous Buffer
-
Using a liquid handler, dispense a small, precise volume (e.g., 2 µL) from each DMSO dilution well into the corresponding wells of the final 96-well assay plate.[13]
-
Rapidly add the aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to each well to achieve the final desired compound concentrations and a final DMSO concentration of 2%.[8] The final DMSO concentration should be kept low and consistent, as it can influence both compound solubility and biological assay performance.[2]
-
Include wells for controls: buffer only (blank), high solubility control, and low solubility control.
Step 4: Incubation and Equilibration
-
Immediately seal the plate to prevent evaporation and DMSO hydration from atmospheric moisture.[15]
-
Place the plate on a thermomixer or plate shaker and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[5][13] This allows time for the compound to precipitate if it is above its solubility limit.
Step 5: Measurement by Nephelometry
-
(Optional but Recommended) Briefly centrifuge the plate to ensure any precipitate is suspended uniformly.
-
Place the plate into the laser nephelometer.
-
Measure the light scatter (typically reported in Nephelometric Turbidity Units, NTU, or relative counts) for each well.[7]
Workflow Visualization
The following diagram illustrates the kinetic solubility determination workflow.
Caption: Experimental workflow for kinetic solubility determination by laser nephelometry.
Data Analysis and Interpretation
The output from the nephelometer is a light scatter value for each concentration of the test compound.
-
Blank Subtraction: Subtract the average light scatter value of the buffer-only wells from all other readings.
-
Plotting: Plot the blank-subtracted light scatter (Y-axis) against the compound concentration (X-axis).
-
Determining the Solubility Limit: The kinetic solubility is the concentration at which the light scatter signal begins to rise significantly above the baseline. This "precipitation point" can be determined by identifying the intersection of the baseline slope and the steep precipitation slope. Many modern plate readers have software that can automatically calculate this inflection point.
Example Data Presentation
The results of the experiment can be summarized in a table for clear interpretation.
| Concentration (µM) | Mean Light Scatter (NTU) | Std. Deviation | Result |
| 200 | 1850.4 | 95.2 | Insoluble |
| 100 | 1520.1 | 78.5 | Insoluble |
| 50 | 980.6 | 50.1 | Insoluble |
| 25 | 155.3 | 12.8 | Precipitation Point |
| 12.5 | 25.7 | 4.1 | Soluble |
| 6.25 | 22.1 | 3.5 | Soluble |
| 3.13 | 21.5 | 3.3 | Soluble |
| Blank (0) | 20.8 | 3.1 | Soluble |
Interpretation: In this hypothetical example, the light scatter signal increases sharply above 25 µM. Therefore, the kinetic solubility of this compound in PBS with 2% DMSO is determined to be approximately 25 µM . Compounds can be classified based on this value (e.g., >100 µM = high solubility, 15-100 µM = moderate, <15 µM = poor solubility).[7]
Logical Relationship Diagram
Caption: Relationship between compound concentration and light scattering signal.
Conclusion
Determining the kinetic solubility is an indispensable step in the early-phase drug discovery cascade. The laser nephelometry protocol described here offers a rapid, reliable, and resource-efficient method for assessing the solubility of compounds like this compound under physiologically relevant aqueous conditions. The data generated allows for the early identification and flagging of compounds with potential solubility liabilities, enabling project teams to make informed decisions, prioritize more promising candidates, and ultimately increase the efficiency and success rate of the drug development process.[3][9]
References
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Pignataro, L., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3). doi: 10.1016/j.slasd.2024.100149. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
Brittain, H.G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Bienta. (n.d.). Laser Nephelometry. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Al-Adhami, M.I., et al. (2022). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Biological Procedures Online, 24(1), 11. doi: 10.1186/s12575-022-00177-3. Retrieved from [Link]
-
Shoji, M., et al. (2017). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Omega, 2(7), 3136–3144. doi: 10.1021/acsomega.7b00609. Retrieved from [Link]
-
Davies, R., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Discovery, 29(8), 100192. doi: 10.1016/j.slasd.2024.100192. Retrieved from [Link]
-
Ellson, R.N., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Journal of the Association for Laboratory Automation, 10(4), 232-236. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. inventivapharma.com [inventivapharma.com]
- 5. enamine.net [enamine.net]
- 6. rheolution.com [rheolution.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. enamine.net [enamine.net]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Characterization of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Abstract
This document provides a comprehensive guide to the essential analytical techniques for the characterization of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid. Intended for researchers in pharmaceutical and chemical development, these notes detail optimized protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to ensure structural confirmation, purity assessment, and reliable quantification, adhering to the highest standards of scientific integrity. Each section explains the rationale behind the chosen parameters, offering insights honed from practical laboratory experience with related heterocyclic compounds.
Introduction and Compound Profile
This compound is a heterocyclic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry, appearing in molecules developed as kinase inhibitors and other therapeutic agents.[1] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a handle for further chemical modification or can act as a key pharmacophoric feature.
Accurate and robust analytical characterization is paramount to support drug discovery and development efforts. It ensures the identity, purity, and stability of the compound, which are critical parameters for interpreting biological data and meeting regulatory standards. This guide presents a suite of validated starting methods for this purpose.
Physicochemical Properties
A foundational understanding of the molecule's properties informs the selection and optimization of analytical methods.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₈H₅FN₂O₂ | Used for calculating exact mass for High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 180.14 g/mol | Basis for standard mass spectrometry; used in concentration calculations. |
| CAS Number | Not available (Assumed novel) | N/A |
| Predicted pKa | ~2.5-3.5 (Carboxylic Acid) | The acidic nature dictates the need for a low pH mobile phase in reversed-phase HPLC to ensure the molecule is in a single, neutral protonation state. |
| Predicted logP | ~1.5 - 2.0 | Indicates moderate lipophilicity, making it well-suited for retention on C18 reversed-phase columns. |
Purity Determination by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the primary technique for assessing the purity of small organic molecules. The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
The selection of a C18 column is based on the compound's predicted moderate lipophilicity. The mobile phase, a gradient of water and acetonitrile, allows for the elution of compounds with a range of polarities. The addition of an acid modifier like trifluoroacetic acid (TFA) to the mobile phase is critical.[2] It serves a dual purpose: it suppresses the ionization of the carboxylic acid group by maintaining a low pH (~2), and it protonates the basic nitrogen atoms in the pyrazolopyridine ring. This uniform, non-ionized state for the carboxyl group prevents peak tailing and results in sharp, symmetrical peaks, which is essential for accurate quantification.[1][2] UV detection is chosen based on the conjugated aromatic system of the pyrazolopyridine core, which is expected to have strong absorbance in the 210-300 nm range.
Experimental Workflow: RP-HPLC
Caption: RP-HPLC workflow from sample preparation to final purity report.
Protocol: Purity Assessment by RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 1:1 (v/v) mixture of acetonitrile and water.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
-
System Suitability:
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The Relative Standard Deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Molecular Weight Confirmation by LC-MS
LC-MS is an indispensable tool for confirming the molecular identity of a synthesized compound. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.
Causality Behind Experimental Choices
Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecule as it is a soft method that minimizes fragmentation. The analysis should be performed in both positive and negative ion modes.
-
Positive Mode (ESI+): The acidic mobile phase facilitates the protonation of the basic nitrogen atoms in the pyrazolopyridine ring, leading to the formation of the protonated molecular ion, [M+H]⁺.
-
Negative Mode (ESI-): The carboxylic acid is the most acidic site and will readily deprotonate to form the [M-H]⁻ ion. Observing both ions provides very strong evidence for the correct molecular weight. High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition by measuring the exact mass to within 5 ppm, providing definitive structural confirmation.[1]
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dilute the 1.0 mg/mL stock solution prepared for HPLC analysis 1:100 with the mobile phase (e.g., 50:50 Acetonitrile/Water with 0.1% Formic Acid) to a final concentration of 10 µg/mL. Note: Formic acid is often preferred over TFA for MS applications as it is less prone to cause ion suppression.
-
-
Instrumentation and Conditions:
-
LC System: Use the same HPLC conditions as described in Section 2, but replace TFA with 0.1% Formic Acid in both mobile phases.
-
MS System: Waters Q-Tof or equivalent HRMS instrument.
-
Ionization Mode: ESI, switching between positive and negative modes.
-
Scan Range: 50 - 500 m/z.
-
Capillary Voltage: 3.0 kV (ESI+), 2.8 kV (ESI-).
-
Drying Gas (N₂): 10 L/min at 300 °C.
-
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the compound.
-
Identify the monoisotopic masses for the [M+H]⁺ and [M-H]⁻ ions.
-
Compare the observed exact mass to the calculated exact mass. The mass error should be less than 5 ppm.
-
Expected Mass Spectrometry Data
| Ion Species | Calculated Exact Mass | Expected Observed m/z |
| [M+H]⁺ | 181.0411 | 181.0411 ± 0.0009 |
| [M-H]⁻ | 179.0255 | 179.0255 ± 0.0009 |
| [M+Na]⁺ | 203.0230 | 203.0230 ± 0.0010 |
Structural Elucidation by NMR Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of chemical structure. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.
Causality Behind Experimental Choices
DMSO-d₆ is a common choice of solvent for carboxylic acids as the acidic proton is often observable, unlike in protic solvents like methanol-d₄ where it would exchange.[4]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment (e.g., C=O, aromatic C, C-F).
-
¹⁹F NMR: A crucial experiment for any fluorinated compound. It will show a single resonance for the fluorine atom, and its coupling to nearby protons (³JHF) and carbons (¹JCF, ²JCF) is definitive proof of its location.
-
2D NMR (COSY, HSQC): These experiments are used to confidently assign all proton and carbon signals by correlating connected nuclei.
Workflow for NMR-based Structure Elucidation
Caption: Logical workflow for structure confirmation using multiple NMR experiments.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiments: ¹H, ¹³C{¹H}, ¹⁹F, and 2D experiments (COSY, HSQC).
-
Temperature: 25 °C.
-
Predicted NMR Spectral Data (in DMSO-d₆)
-
¹H NMR:
-
One broad singlet (> 12 ppm) corresponding to the carboxylic acid proton (COOH).
-
Four distinct aromatic protons on the pyrazolopyridine ring system, likely between 7.0 and 9.0 ppm. The proton adjacent to the fluorine will likely show coupling to ¹⁹F (³JHF ≈ 2-4 Hz).
-
-
¹³C NMR:
-
Eight distinct carbon signals.
-
A C=O signal for the carboxylic acid (~160-170 ppm).
-
Aromatic carbons from ~100-150 ppm. The carbon directly attached to fluorine (C4) will appear as a large doublet due to ¹JCF coupling (~240-260 Hz), providing definitive evidence of the fluorine's position.
-
-
¹⁹F NMR:
-
A single resonance, likely observed as a doublet due to coupling with the adjacent proton (H5).
-
References
-
National Center for Biotechnology Information (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. PubMed Central. Available at: [Link]
-
IJCPA (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]
-
Wiley Online Library (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. R Discovery. Available at: [Link]
-
National Center for Biotechnology Information (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PubMed Central. Available at: [Link]
-
Longdom Publishing (2017). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Journal of Chemical Sciences. Available at: [Link]
-
ResearchGate (2016). Synthesis, Crystal Structure and biological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. ResearchGate. Available at: [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcpa.in [ijcpa.in]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Amidation of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazolo[1,5-a]pyridine-3-carboxamides in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, exhibiting a wide range of biological activities. When functionalized at the 3-position with a carboxamide group, these compounds have shown significant promise, particularly as potent antitubercular agents.[1][2] A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have demonstrated impressive in vitro potency with nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2] One representative compound, 5k, has been shown to significantly reduce the bacterial burden in an infected mouse model, highlighting the therapeutic potential of this class of molecules.[1][2]
The amide bond is a cornerstone of these structures, and its formation through the coupling of pyrazolo[1,5-a]pyridine-3-carboxylic acid with a diverse range of primary and secondary amines is a critical step in the synthesis of novel drug candidates. This application note provides a detailed guide to the amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid, offering insights into the underlying chemistry, step-by-step protocols for common and effective coupling methods, and practical advice for troubleshooting and optimization.
Synthesis of the Starting Material: Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
A common route to the pivotal pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediate involves a multi-step synthesis commencing with substituted pyridines. The general strategy involves the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an appropriate propiolate, and subsequent hydrolysis of the resulting ester to yield the desired carboxylic acid.[2]
A representative synthesis of 2,5-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid is outlined below:
Protocol 1: Synthesis of 2,5-Dimethyl-pyrazolo[1,5-a]pyridine-3-carboxylic Acid
Step 1: N-Amination of 2,6-Lutidine
-
To a solution of 2,6-lutidine in a suitable solvent, add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up the reaction by quenching with an appropriate aqueous solution and extracting the product with an organic solvent.
-
Purify the resulting N-amino-2,6-lutidinium salt by recrystallization or column chromatography.
Step 2: 1,3-Dipolar Cycloaddition
-
To a solution of the N-amino-2,6-lutidinium salt in a polar aprotic solvent such as DMF, add a base (e.g., K2CO3) and ethyl propiolate.
-
Heat the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract the product, ethyl 2,5-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxylate, with an organic solvent.
-
Purify the crude ester by column chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified ethyl 2,5-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the hydrolysis by TLC.
-
Once the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 2,5-dimethyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Core Directive: Amidation Strategies for Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid. Several classes of coupling reagents have been developed to facilitate this transformation efficiently and with minimal side reactions. For the amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid, two of the most reliable and widely used methods involve uronium/aminium salt-based reagents, such as HATU, and carbodiimide-based reagents, like EDC, often in the presence of an additive such as HOBt.
The Uronium/Aminium Salt Approach: HATU-Mediated Amidation
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent that offers rapid reaction times and is particularly effective for coupling sterically hindered or electron-deficient substrates.
Mechanism of HATU-Mediated Coupling:
The reaction proceeds through the formation of a highly reactive OAt-active ester. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU, leading to the formation of the active ester and the release of tetramethylurea. The amine then attacks this activated intermediate to form the desired amide.
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Fluorinated Pyrazolo[1,5-a]pyridines
An Application Guide for the Synthesis of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogs
The pyrazolo[1,5-a]pyrimidine scaffold is a fused, nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and synthetic versatility have led to its incorporation into numerous compounds with significant therapeutic potential, including roles as kinase inhibitors in targeted cancer therapy.[3][4][5] The strategic introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[6][7][8][9]
This application note provides a detailed, field-tested protocol for the synthesis of this compound and its analogs. This specific scaffold combines the desirable properties of the pyrazolo[1,5-a]pyridine core with the advantageous modulatory effects of a fluorine substituent. The methodologies described herein are designed to be robust and adaptable, enabling researchers in drug discovery and chemical biology to generate a diverse library of analogs for screening and lead optimization.
Synthetic Strategy: A [3+2] Cycloaddition Approach
The most reliable and convergent strategy for constructing the pyrazolo[1,5-a]pyridine core involves a [3+2] dipolar cycloaddition reaction.[10][11][12] Our chosen pathway leverages this approach, beginning with a substituted pyridine to build the final heterocyclic system.
The overall synthetic logic is as follows:
-
Formation of an N-Aminopyridinium Salt: A commercially available 3-fluoropyridine is N-aminated using an electrophilic aminating agent, hydroxylamine-O-sulfonic acid. This step primes the pyridine ring for ylide formation.[13]
-
Ylide Generation and [3+2] Cycloaddition: The N-aminopyridinium salt is treated with a mild base to generate a reactive N-iminopyridinium ylide in situ. This 1,3-dipole immediately undergoes a cycloaddition reaction with ethyl propiolate, which serves as the dipolarophile, to regioselectively form the desired pyrazolo[1,5-a]pyridine-3-carboxylate ester.[13]
-
Saponification: The terminal ester is hydrolyzed under basic conditions to yield the final this compound.
This multi-step, one-pot reaction for the cycloaddition is efficient and avoids the isolation of the potentially unstable ylide intermediate.
Caption: Overall synthetic scheme for the target compound.
Detailed Experimental Protocols
This section provides a comprehensive, step-by-step methodology for the synthesis of the parent compound, ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate, and its subsequent hydrolysis.
Protocol 1: Synthesis of Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate
This protocol details the N-amination and subsequent one-pot cycloaddition reaction.
Materials and Reagents:
-
3-Fluoropyridine (Reagent Grade, ≥98%)
-
Hydroxylamine-O-sulfonic acid (HSA) (≥97%)
-
Ethyl propiolate (≥98%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Dichloromethane (DCM), anhydrous (99.8%)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert gas line (Nitrogen or Argon)
-
Temperature-controlled heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Step-by-Step Procedure:
-
N-Amination:
-
To a dry 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add 3-fluoropyridine (1.0 eq).
-
Dissolve the pyridine in anhydrous Dichloromethane (DCM, approx. 10 mL per 1 g of pyridine).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of Hydroxylamine-O-sulfonic acid (HSA, 1.1 eq) in anhydrous DMF. Causality Note: HSA is an effective electrophilic aminating agent. It must be handled with care as it is corrosive.
-
Add the HSA solution dropwise to the stirred pyridine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A precipitate of the N-aminopyridinium salt will form.
-
-
In-situ Ylide Formation and Cycloaddition:
-
To the flask containing the N-aminopyridinium salt suspension, add anhydrous potassium carbonate (K₂CO₃, 3.0 eq). Causality Note: K₂CO₃ is a mild, inorganic base sufficient to deprotonate the N-aminopyridinium salt to generate the reactive ylide without causing side reactions.
-
Add ethyl propiolate (1.2 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a solid.
-
Characterization (Expected):
-
¹H NMR: Resonances corresponding to the aromatic protons of the pyrazolopyridine core, the ethyl ester quartet and triplet.
-
¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.
-
LC-MS: A peak corresponding to the [M+H]⁺ of the expected product.
Protocol 2: Saponification to this compound
Materials and Reagents:
-
Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (from Protocol 1)
-
Sodium hydroxide (NaOH)
-
Methanol or Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
Step-by-Step Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 40-50 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Acidify the solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate of the carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final this compound.
Characterization (Expected):
-
¹H NMR: Disappearance of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton (often in DMSO-d₆).
-
LC-MS: A peak corresponding to the [M+H]⁺ of the expected carboxylic acid.
Workflow Visualization
Caption: Step-by-step experimental workflow.
Synthesis of Analogs: Exploring Chemical Diversity
The described protocol is highly adaptable for creating a library of analogs. Diversity can be introduced by modifying the starting materials.
| Analog Position | Modification Strategy | Example Starting Material | Expected Outcome |
| C5, C6, C7 | Use a substituted 3-fluoropyridine in Protocol 1. | 3-Fluoro-5-methylpyridine | 6-Methyl-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
| C2 | Replace ethyl propiolate with a different terminal alkyne. | Ethyl 3-phenylpropiolate | 2-Phenyl-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid |
| C3 | Modify the ester group of the propiolate. | tert-Butyl propiolate | tert-Butyl ester analog, potentially requiring different hydrolysis conditions (e.g., TFA). |
Conclusion
This application note provides a validated and robust synthetic route for accessing this compound and its derivatives. The methodology, centered around a key [3+2] cycloaddition, is efficient and amenable to modification for the generation of diverse analogs. By detailing the causal relationships behind key experimental steps and providing clear protocols for synthesis, purification, and characterization, this guide serves as a valuable resource for researchers engaged in the discovery and development of novel heterocyclic therapeutics.
References
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Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]
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Jones, G., et al. (n.d.). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. RSC Publishing. Available at: [Link]
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Al-Mutabagani, L. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available at: [Link]
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Al-Mutabagani, L. A., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. Available at: [Link]
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Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
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Nayak, S. K., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
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Al-Majid, A. M., et al. (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PubMed Central. Available at: [Link]
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(n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Terungwa, A. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Burkitbayeva, A., et al. (2024). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. MDPI. Available at: [Link]
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Kaur, M., et al. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. RSC Publishing. Available at: [Link]
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Singh, R. P., et al. (2023). Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at: [Link]
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Gomaa, M. A.-M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]
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Singh, V., & Kumar, A. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]
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Yang, K., et al. (2018). Improved Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives. 应用化学. Available at: [Link]
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Kumar, M., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. PubMed Central. Available at: [Link]
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Application Notes and Protocols for the Antibacterial Evaluation of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid as a potential antibacterial agent. This document outlines detailed protocols for the synthesis, characterization, and evaluation of its antibacterial efficacy, including the determination of its mechanism of action. The methodologies described herein are designed to ensure scientific rigor and reproducibility, enabling researchers to effectively assess the therapeutic potential of this compound.
Introduction: The Promise of Pyrazolo[1,5-a]pyridines in Antibacterial Drug Discovery
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The introduction of a fluorine atom to the pyrazolo[1,5-a]pyridine core can significantly enhance its biological activity, metabolic stability, and pharmacokinetic properties. This compound represents a promising candidate for antibacterial drug discovery, and this guide provides the necessary framework for its comprehensive evaluation.
Synthesis and Characterization
A general and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported, which can be adapted for the synthesis of this compound.[3] The synthetic route typically involves the reaction of 5-aminopyrazoles with appropriate reagents to construct the fused pyrimidine ring.
Note: The following is a general protocol for a related derivative and may require optimization for the specific synthesis of this compound.
Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivative[3]
This protocol describes the synthesis of 7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a related analog.
Materials:
-
5-Amino-3-(phenylamino)-1H-pyrazole-4-carboxamide
-
1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-one
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A mixture of 5-amino-3-(phenylamino)-1H-pyrazole-4-carboxamide (1 mmol) and 1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one (1 mmol) in glacial acetic acid (10 mL) is heated under reflux for 6 hours.
-
The reaction mixture is then cooled to room temperature.
-
The solid product that forms is collected by filtration, washed with ethanol, and dried.
-
The crude product is recrystallized from an appropriate solvent to yield the pure compound.
Characterization:
The structure and purity of the synthesized compound should be confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Elemental Analysis: To determine the elemental composition.
In Vitro Antibacterial Activity
The initial assessment of a novel antibacterial agent involves determining its spectrum of activity against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is the primary metric used for this purpose.
Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension with fresh CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
-
Data Presentation:
The antibacterial activity of pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains is summarized in the table below. Note that these are representative data for related compounds.[4]
| Compound | Bacterial Strain | MIC (µg/mL) |
| Derivative 6 | S. aureus | 0.187 |
| E. faecalis | 0.375 | |
| P. aeruginosa | 0.187 | |
| Derivative 9a | E. coli | 0.125 |
| Derivative 10a | E. coli | 0.125 |
Protocol: Time-Kill Kinetics Assay
This assay provides information on the bactericidal or bacteriostatic nature of the compound.
Materials:
-
This compound
-
Bacterial strain of interest
-
CAMHB
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
Procedure:
-
Preparation:
-
Prepare a bacterial inoculum as described for the MIC assay.
-
Prepare test tubes containing CAMHB with the compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification of Viable Bacteria:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point.
-
Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is indicative of bactericidal activity.
-
Mechanism of Action Studies
Based on the known activity of related compounds, a likely mechanism of action for this compound is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.
Workflow for Mechanism of Action Studies
Caption: Workflow for elucidating the mechanism of action.
Protocol: In Vitro DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer
-
ATP
-
Agarose
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.
-
Include a positive control (with enzyme, no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate at 37°C for 1 hour.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop solution/loading dye.
-
Resolve the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
-
Protocol: In Vitro Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of the compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified bacterial topoisomerase IV
-
Kinetoplast DNA (kDNA)
-
Topoisomerase IV assay buffer
-
ATP
-
Agarose
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing topoisomerase IV assay buffer, kDNA, and varying concentrations of the test compound.
-
Include appropriate positive and negative controls.
-
-
Enzyme Addition and Incubation:
-
Start the reaction by adding topoisomerase IV.
-
Incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction and analyze the products by agarose gel electrophoresis.
-
Inhibition of decatenation will result in the persistence of the high molecular weight kDNA network at the top of the gel.
-
Cytotoxicity and Selectivity
An ideal antibacterial agent should exhibit high potency against bacterial targets with minimal toxicity to mammalian cells.
Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Data Presentation:
The cytotoxicity of some pyrazolo[1,5-a]pyrimidine derivatives against human cancer cell lines has been reported.[1]
| Compound | Cell Line | IC₅₀ (µM) |
| Derivative 10a | MCF-7 | 15.2 |
| Derivative 12a | HCT-116 | 10.8 |
A high IC₅₀ value against mammalian cells coupled with a low MIC against bacteria indicates good selectivity.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential antibacterial agent. By systematically assessing its synthesis, in vitro activity, mechanism of action, and cytotoxicity, researchers can gain valuable insights into its therapeutic potential. Favorable results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of infection and advanced pharmacokinetic and pharmacodynamic profiling, to pave the way for its development as a novel antibacterial drug.
References
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Elgemeie, G. H., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 24(6), 1066. [Link]
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Hassan, A. S., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Antibiotics, 12(1), 128. [Link]
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Shaaban, M. R., et al. (2018). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1246-1258. [Link]
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El-Naggar, M., et al. (2019). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Medicinal Chemistry, 15(6), 665-677. [Link]
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Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
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Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. [Link]
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Abdel-Aziz, M., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 116-125. [Link]
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Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. (2023). Molecules, 28(11), 4344. [Link]
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Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates. (2000). Chemistry of Heterocyclic Compounds, 36(7), 825-829. [Link]
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Synthesis and Antibacterial Activities of Some New Fluorinated Pyrazoline Derivatives. (2015). Journal of Chemical, Biological and Physical Sciences, 5(4), 3634. [Link]
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Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Studies. (2017). Research & Reviews: Journal of Chemistry, 6(3), 1-6. [Link]
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Pyridonecarboxylic acids as antibacterial agents. 4. Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues. (1984). Journal of Medicinal Chemistry, 27(12), 1543-1548. [Link]
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Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. (2012). Molecules, 17(11), 13395-13408. [Link]
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Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. (2022). International Journal of Molecular Sciences, 23(15), 8111. [Link]
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Multisubstituted pyrimidines effectively inhibit bacterial growth and biofilm formation of Staphylococcus aureus. (2021). Scientific Reports, 11(1), 8031. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2020). Molecules, 25(21), 5160. [Link]
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules, 27(19), 6428. [Link]
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Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (2019). Antibiotics, 8(4), 219. [Link]
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Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. (2023). Archiv der Pharmazie, 356(3), 2200455. [Link]
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Application Notes & Protocols: The Utility of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid in the Development of Selective PI3Kγ/δ Inhibitors
Introduction: Targeting the Immune Axis of PI3K Signaling
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of essential cellular functions, including proliferation, survival, and metabolism.[1][2] The PI3K family is divided into three classes, with Class I being a primary focus for therapeutic intervention. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit.[3] While the p110α and p110β isoforms are ubiquitously expressed and central to metabolic processes, the p110δ and p110γ isoforms are predominantly found in immune cells, where they play pivotal roles in inflammation and immunity.[4][5][6]
Specifically, PI3Kδ is crucial for the development, activation, and function of both B and T lymphocytes, while PI3Kγ is a key mediator of signaling downstream of G protein-coupled receptors (GPCRs), such as chemokine receptors, which govern the trafficking and activation of leukocytes like neutrophils and macrophages.[5][6][7] The distinct and complementary roles of these two isoforms in the immune response provide a strong rationale for the development of dual PI3Kγ/δ inhibitors as a potent new class of anti-inflammatory and immunomodulatory agents.[8][9][10] Dual inhibition is hypothesized to offer broader efficacy in complex inflammatory and autoimmune diseases by simultaneously targeting both the adaptive (via PI3Kδ) and innate (via PI3Kγ) immune systems.[11]
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry for developing kinase inhibitors.[12][13][14] Recent studies have highlighted its utility in creating potent and selective dual inhibitors of PI3Kγ and PI3Kδ.[15][16] This guide focuses on 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid , a key chemical intermediate and structural motif, detailing its application and the experimental workflows required to validate its derivatives as clinical candidates. The strategic placement of a fluorine atom can enhance metabolic stability and modulate electronic properties to improve target engagement, making this a particularly interesting starting point for inhibitor design.[17]
Section 1: Synthesis and Chemical Strategy
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives is a well-established process. The core scaffold is typically formed through a 1,3-dipolar cycloaddition reaction.
General Synthetic Pathway
A common and efficient method involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates then undergo a cycloaddition with an appropriate propiolate ester. The resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid.[18] This carboxylic acid is a critical handle for further modification, typically through amide bond formation, to explore the structure-activity relationship (SAR) and optimize the inhibitor's properties.[17][19]
Caption: General synthesis of PI3Kγ/δ inhibitors from the pyrazolo[1,5-a]pyridine scaffold.
Rationale for the 4-Fluoro Substitution
The introduction of a fluorine atom at the 4-position is a strategic decision in medicinal chemistry.[17]
-
Metabolic Stability: Fluorine can block sites of oxidative metabolism, potentially increasing the compound's half-life.
-
Binding Affinity: As a highly electronegative atom, fluorine can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in the ATP-binding pocket of the kinase, thereby enhancing potency.
-
Physicochemical Properties: Fluorination can modulate pKa and lipophilicity, which can improve cell permeability and oral bioavailability.
Section 2: Experimental Protocols for Inhibitor Characterization
The following protocols outline a comprehensive, step-by-step workflow for evaluating a novel compound derived from this compound as a dual PI3Kγ/δ inhibitor.
Caption: PI3Kγ/δ signaling pathway and the point of inhibition.
Conclusion
The strategic design of dual PI3Kγ/δ inhibitors represents a promising therapeutic avenue for a host of inflammatory and autoimmune diseases. The this compound scaffold serves as an exemplary starting point for generating potent and selective clinical candidates. The comprehensive experimental workflow detailed herein—from initial biochemical screening to cellular functional assays and in vivo efficacy models—provides a robust framework for validating these compounds. By systematically evaluating potency, selectivity, on-target cellular activity, and therapeutic effect, researchers can confidently advance novel inhibitors toward clinical development, ultimately addressing significant unmet medical needs.
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- Signalling by the phosphoinositide 3-kinase family in immune cells. PubMed Central.
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- PI3K inhibitors in inflammation, autoimmunity and cancer. PubMed Central.
- Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus. Frontiers.
- PI3K-δ and PI3K-γ inhibition by IPI-145 abrogates immune responses and suppresses activity in autoimmune and inflamm
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- PI3Kα (p110α/p85) Assay Kit. BPS Bioscience.
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- Development and application of PI3K assays for novel drug discovery. PubMed.
- PI3Kγ kinase activity is required for optimal T-cell activation and differenti
- Evaluation of the anti-inflammatory effects of PI3Kδ/γ inhibitors for tre
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- A Comparative In Vitro Analysis: PI3Kδ-Selective vs. Pan-PI3K Inhibitors. Benchchem.
- PI3K Inhibition | PI3K Inhibitor Review. Selleck Chemicals.
- Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. PubMed.
- Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm.
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- Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. Journal of Medicinal Chemistry.
- Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. DIAL.pr.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Deriv
- Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow.
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Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazolo[1,5-a]pyridine-3-carboxamides
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. When functionalized at the 3-position with a diaryl carboxamide, these derivatives have emerged as particularly potent therapeutic agents. Notably, this class of compounds has shown exceptional promise as antituberculosis agents, exhibiting high efficacy against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[1][2][3] The diaryl side chain plays a crucial role in the bioactivity, allowing for fine-tuning of the molecule's pharmacological and pharmacokinetic properties.[4][5]
This guide provides a detailed technical overview and step-by-step protocols for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives. The methodologies described herein are based on established and robust synthetic strategies, offering researchers a reliable foundation for the preparation of these valuable compounds.
Synthetic Strategy Overview
The construction of pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives is a multi-step process that can be broadly divided into three key stages:
-
Formation of the Pyrazolo[1,5-a]pyridine Core: This is typically achieved through a 1,3-dipolar cycloaddition reaction.
-
Installation of the Diaryl Moiety: The diaryl side chain is commonly introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
-
Amide Bond Formation: The final step involves the coupling of the pyrazolo[1,5-a]pyridine-3-carboxylic acid with a primary amine to form the desired carboxamide.
The following sections will delve into the mechanistic rationale and provide detailed protocols for each of these critical transformations.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives.
PART 1: Synthesis of the Pyrazolo[1,5-a]pyridine Core
The formation of the fused heterocyclic system is a critical step that establishes the core scaffold. The most common and efficient method is the [3+2] cycloaddition of an N-aminopyridinium ylide with an alkyne.[6][7]
Mechanism Spotlight: 1,3-Dipolar Cycloaddition
This reaction is a concerted pericyclic reaction where a 1,3-dipole (the N-aminopyridinium ylide) reacts with a dipolarophile (an alkyne) to form a five-membered ring.[8][9] The reaction proceeds through a six-electron transition state and is generally highly regioselective. The N-aminopyridinium ylide is generated in situ from the N-amination of a substituted pyridine. Reagents such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) are effective for this N-amination step.[6]
Caption: Mechanism of pyrazolo[1,5-a]pyridine core formation via 1,3-dipolar cycloaddition.
Protocol 1: Synthesis of Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate
This protocol describes the synthesis of a key intermediate, a pyrazolo[1,5-a]pyridine-3-carboxylate, which will be subsequently hydrolyzed to the corresponding carboxylic acid.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2,6-Lutidine | 107.15 | 1.0 g | 9.33 |
| O-(Mesitylenesulfonyl)hydroxylamine (MSH) | 217.27 | 2.23 g | 10.26 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.87 g | 28.0 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - |
| Ethyl Propiolate | 98.10 | 1.01 mL | 10.26 |
Step-by-Step Procedure:
-
N-amination:
-
To a solution of 2,6-lutidine (1.0 g, 9.33 mmol) in DCM (50 mL) at 0 °C, add MSH (2.23 g, 10.26 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude N-aminopyridinium salt.
-
-
Cycloaddition:
-
To a solution of the crude N-aminopyridinium salt in DMF (50 mL), add K₂CO₃ (3.87 g, 28.0 mmol) and ethyl propiolate (1.01 mL, 10.26 mmol).
-
Stir the mixture at room temperature for 18 hours.[6]
-
After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
-
PART 2: Synthesis of the Diaryl Amine Side Chain
The diaryl portion of the molecule is typically constructed using a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide.[5][10]
Protocol 2: Synthesis of (4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine
This protocol details the synthesis of a diaryl amine, which will be coupled to the pyrazolo[1,5-a]pyridine-3-carboxylic acid in the final step. The synthesis involves a Suzuki coupling followed by the reduction of a nitrile group.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromobenzonitrile | 182.02 | 1.0 g | 5.49 |
| (4-(Trifluoromethoxy)phenyl)boronic acid | 205.92 | 1.36 g | 6.59 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 317 mg | 0.27 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.16 g | 10.98 |
| Toluene | - | 30 mL | - |
| Water | - | 10 mL | - |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 417 mg | 10.98 |
| Tetrahydrofuran (THF), anhydrous | - | 30 mL | - |
Step-by-Step Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, combine 4-bromobenzonitrile (1.0 g, 5.49 mmol), (4-(trifluoromethoxy)phenyl)boronic acid (1.36 g, 6.59 mmol), and tetrakis(triphenylphosphine)palladium(0) (317 mg, 0.27 mmol).
-
Add toluene (30 mL) and an aqueous solution of Na₂CO₃ (1.16 g in 10 mL of water).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir overnight.[1]
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile.
-
-
Nitrile Reduction:
-
CAUTION: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric substance. Handle with extreme care under an inert atmosphere and away from water.[6][11]
-
To a suspension of LiAlH₄ (417 mg, 10.98 mmol) in anhydrous THF (30 mL) at -40 °C under an argon atmosphere, add a solution of the biphenyl-4-carbonitrile from the previous step in anhydrous THF dropwise.
-
Stir the reaction mixture at -40 °C for 3 hours.[1]
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine, which can often be used in the next step without further purification.
-
PART 3: Amide Bond Formation
The final step is the formation of the amide bond between the pyrazolo[1,5-a]pyridine-3-carboxylic acid and the diaryl amine. This is typically achieved using a peptide coupling reagent. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that is particularly effective for this transformation, minimizing side reactions and racemization.[1][12][13]
Protocol 3: Synthesis of N-((4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methyl)-2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 2,5-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | 190.19 | 1.0 g | 5.26 |
| (4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine | 267.25 | 1.41 g | 5.26 |
| HATU | 380.23 | 2.40 g | 6.31 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.83 mL | 10.52 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Step-by-Step Procedure:
-
Hydrolysis of the Ester (if starting from Protocol 1):
-
Reflux the ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate in a mixture of ethanol and 2M aqueous NaOH until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with 2M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 g, 5.26 mmol) and (4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine (1.41 g, 5.26 mmol) in anhydrous DCM (50 mL), add DIPEA (1.83 mL, 10.52 mmol).
-
Add HATU (2.40 g, 6.31 mmol) to the mixture and stir at room temperature overnight.[1]
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final diaryl derivative.
-
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[14][15]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[14][15]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Troubleshooting and Optimization
-
Low Yields in Suzuki Coupling: Ensure that the reaction is thoroughly degassed to prevent catalyst deactivation. The choice of palladium catalyst, ligand, and base can significantly impact the reaction outcome and may require optimization for different substrates.[16][17]
-
Incomplete Amide Coupling: If the reaction is sluggish, gentle heating may be beneficial. Ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate. The choice of coupling reagent can also be critical; for sterically hindered substrates, more potent reagents may be required.[1][12]
-
Purification Challenges: The pyrazolo[1,5-a]pyridine derivatives can sometimes be challenging to purify. Careful selection of the mobile phase for column chromatography is crucial. In some cases, recrystallization may be an effective purification technique.[18]
Conclusion
The synthetic routes outlined in this guide provide a robust and versatile platform for the preparation of pyrazolo[1,5-a]pyridine-3-carboxamide diaryl derivatives. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently access these medicinally important compounds for further investigation in drug discovery and development programs.
References
-
Hu, Y., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(3), 295-299. [Link]
-
Wang, L., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link]
-
PubMed. (2019). Identification of Pyrazolo[1,5- a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. National Center for Biotechnology Information. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride. Princeton University. [Link]
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ACS Medicinal Chemistry Letters. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. American Chemical Society. [Link]
-
Leonardi, F., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(11), 1635-1653. [Link]
-
Al-Warhi, T. I., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13735-13747. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2018). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 23(12), 3198. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Al-Warhi, T. I., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13735-13747. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8567. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
-
Wang, X., et al. (2021). One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source. Organic Chemistry Frontiers, 8(15), 4055-4060. [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Reddit. [Link]
-
El-Ghanam, A. M. A. (2016). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 21(11), 1481. [Link]
-
Carretero, J. C., & Garcia Ruano, J. L. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 13(28), 7654-7674. [Link]
-
Hu, Y., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters, 10(3), 295-299. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4984. [Link]
-
Irie, M., et al. (2005). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications, (27), 3463-3465. [Link]
-
Wang, L., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters, 6(7), 814-818. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
ResearchGate. (n.d.). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Anti-tuberculosis Agents. ResearchGate. [Link]
-
Riela, S., et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 11(1), 101. [Link]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing Yields of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we will address common challenges and provide practical, field-tested solutions to enhance your experimental outcomes. Our focus is on not just what to do, but why a particular approach is effective, ensuring a deeper understanding of the underlying chemistry.
Troubleshooting Guide: From Low Yields to Purification Hurdles
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your synthetic workflow.
Issue 1: Low Yield in the Initial 1,3-Dipolar Cycloaddition
Question: I am experiencing a low yield in the 1,3-dipolar cycloaddition reaction between an N-aminopyridinium salt and an alkyne to form the pyrazolo[1,5-a]pyridine-3-carboxylate ester. What are the likely causes and how can I improve the yield?
Answer: Low yields in this key step often stem from issues with the N-aminopyridinium ylide generation or the cycloaddition conditions themselves. Here is a systematic approach to troubleshooting:
-
Purity and Stability of N-Aminopyridinium Salts: The quality of your N-aminopyridinium salt is paramount. Impurities can significantly hinder the reaction.
-
Expert Insight: N-aminopyridinium iodide salts can be challenging to precipitate and may contain residual impurities. An alternative is to use N-aminopyridinium sulfates, which can often be used directly in the next step, improving overall efficiency.[1]
-
-
Ylide Formation: The in-situ generation of the N-aminopyridinium ylide requires a suitable base.
-
Causality: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in incomplete ylide formation. Potassium carbonate is a commonly used and effective base for this transformation.
-
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction kinetics.
-
Recommendation: A solvent screen is advisable. While DMF is a common choice due to its high polarity and boiling point, acetonitrile has also been shown to be highly effective, in some cases leading to excellent yields.[2] For reactions involving N-aminopyridine sulfates and ethyl propiolate, a mixture of water and DMF can be employed to enhance the solubility of the reactants.[1]
-
-
Reaction Temperature and Time: These parameters are often interdependent and require careful optimization.
-
Protocol: Start with the reported conditions in the literature for your specific substrates. If the yield is low, monitor the reaction progress by Thin Layer Chromatography (TLC). This will help you determine if the reaction is incomplete or if the product is degrading over time. Some reactions may benefit from elevated temperatures, while others proceed efficiently at room temperature.[3] Microwave-assisted synthesis can also be a valuable tool to accelerate the reaction and improve yields.[4]
-
Experimental Workflow: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate
Caption: Workflow for the synthesis of the ester precursor.
Issue 2: Incomplete or Problematic Hydrolysis of the Ester
Question: I am struggling with the hydrolysis of my pyrazolo[1,5-a]pyridine-3-carboxylate ester to the corresponding carboxylic acid. The reaction is either incomplete, or I have difficulty isolating the product. What should I consider?
Answer: The hydrolysis of the ester is a critical final step that can present its own set of challenges. Here’s how to approach them:
-
Choice of Hydrolysis Conditions: Both acidic and basic conditions can be employed, but the choice depends on the stability of your specific derivative.
-
Expert Insight: Basic hydrolysis using aqueous sodium hydroxide (e.g., 30% NaOH) is a robust method for this transformation.[1] Lithium hydroxide in a mixture of dioxane and water is another effective option.
-
-
Reaction Monitoring: It is crucial to monitor the reaction to completion to avoid a mixture of starting material and product, which can complicate purification.
-
Protocol: Use TLC or LC-MS to track the disappearance of the starting ester. The carboxylic acid product will have a different retention factor (Rf) on a silica gel TLC plate, typically lower (more polar) than the ester.
-
-
Work-up and Isolation: The amphoteric nature of pyridine carboxylic acids can make their isolation tricky.[5]
-
Causality: The product can be soluble in both acidic and aqueous layers, making extraction difficult.
-
Troubleshooting Steps:
-
After hydrolysis, carefully acidify the reaction mixture with an acid like HCl to a pH where the carboxylic acid precipitates. The isoelectric point of your specific molecule will determine the optimal pH for precipitation.
-
If the product remains dissolved, you can try "salting out" by saturating the aqueous layer with a salt like NaCl to decrease the solubility of your organic product.
-
Extraction with an organic solvent like ethyl acetate or chloroform after neutralization can be effective. It is important to perform multiple extractions to maximize the recovery.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of regioisomers in my cycloaddition reaction. How can I improve the regioselectivity?
A1: The formation of regioisomers is a known challenge, particularly with unsymmetrical alkynes. The regioselectivity is influenced by both electronic and steric factors of the substituents on the pyridine ring and the alkyne. While it can be difficult to completely eliminate the formation of the undesired isomer, you can often influence the ratio by modifying the reaction conditions. Trying different solvents or catalysts can sometimes alter the regioselectivity. If separation is necessary, flash column chromatography is the most common method. A careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is crucial for successful separation.[6]
Q2: My final pyrazolo[1,5-a]pyridine-3-carboxylic acid product is difficult to purify. What are some effective purification strategies?
A2: The polarity of the carboxylic acid group can make purification challenging. Here are a few strategies:
-
Crystallization: This is often the most effective method for obtaining highly pure material. Experiment with different solvent systems. A good starting point is to dissolve the crude product in a polar solvent in which it is soluble at elevated temperatures (e.g., ethanol, methanol, or acetic acid) and then either cool it slowly or add a less polar co-solvent (e.g., water, diethyl ether, or hexane) to induce crystallization.
-
Acid-Base Extraction: You can sometimes purify your product by dissolving the crude material in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid.
-
Column Chromatography: While often a last resort for highly polar compounds due to potential streaking on silica gel, it can be effective. Consider using a more polar mobile phase, sometimes with the addition of a small amount of acetic acid or formic acid to suppress the ionization of the carboxylic acid and improve the peak shape.
Q3: Can I use microwave irradiation to speed up my reactions?
A3: Yes, microwave-assisted synthesis can be a very effective tool for both the cycloaddition and hydrolysis steps. It can significantly reduce reaction times and in some cases improve yields by minimizing the formation of degradation byproducts.[4] It is important to use a dedicated microwave reactor for safety and reproducibility. Start with the thermally optimized conditions and adapt them for the microwave.
Data Summary Table: Reaction Condition Optimization
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K2CO3 (2.0) | DMF | 80 | 12 | 75 | N/A |
| 2 | K2CO3 (2.0) | Acetonitrile | 80 | 8 | 92 | [2] |
| 3 | Et3N (2.0) | DMF | 100 | 12 | 68 | N/A |
| 4 | K2CO3 (2.0) | DMF/H2O | 90 | 10 | 88-93 | [1] |
Note: This table is a representative example. Optimal conditions will vary depending on the specific substrates used.
Logical Relationship: Troubleshooting Low Yield
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. Improved Synthesis of Pyrazolo[1,5-a]pyridine- 3-carboxylic Acid Derivatives [yyhx.ciac.jl.cn]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Stability of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid in Solution
Welcome to the technical support center for 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
I. Introduction to this compound
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazolo[1,5-a]pyridine scaffold in various biologically active molecules.[1][2] The incorporation of a fluorine atom can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity.[3][4][5] However, the presence of both a fluorine atom and a carboxylic acid group on the pyrazolopyridine core can also introduce specific stability concerns in solution.
This guide will address common stability issues, provide troubleshooting strategies, and offer detailed protocols for assessing the stability of this compound under various experimental conditions.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of other reactive species. The carboxylic acid moiety is susceptible to pH-dependent reactions, while the fluorinated heterocyclic ring may have its own unique stability profile.
Q2: I'm observing a decrease in the concentration of my compound over time in an aqueous buffer. What could be the cause?
A2: A decrease in concentration could be due to several factors, including:
-
Hydrolysis: The carboxylic acid derivative could be susceptible to hydrolysis, especially under acidic or basic conditions.[6][7]
-
Precipitation: The compound's solubility is likely pH-dependent. Changes in pH could cause it to precipitate out of solution.
-
Adsorption: The compound may adsorb to the surface of your storage container (e.g., glass or plastic).
-
Degradation: The core pyrazolo[1,5-a]pyridine ring system might undergo degradation, potentially accelerated by factors like light or temperature.
Q3: Can the fluorine atom on the pyrazolopyridine ring be displaced?
A3: While the carbon-fluorine bond is generally strong, nucleophilic displacement of fluorine can occur, particularly if the fluorine is activated by the electronic properties of the heterocyclic ring system.[8][9] This is a possibility that should be considered, especially in the presence of strong nucleophiles or under harsh reaction conditions.
Q4: How should I properly store solutions of this compound to maximize its stability?
A4: For optimal stability, solutions should be stored at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C), protected from light, and maintained at a pH where the compound is most stable, which should be determined experimentally.[10][11][12][13] It is also advisable to prepare fresh solutions for critical experiments.
Q5: Are there any common excipients I should be cautious about when formulating this compound?
A5: Yes, certain excipients can interact with the carboxylic acid functional group. For instance, basic excipients could lead to salt formation or catalyze degradation. Excipients with reactive functional groups, such as primary and secondary amines (found in some polymers), could potentially form amides.[14][15] Compatibility studies with your intended excipients are highly recommended.[16]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving stability issues with this compound in solution.
Issue 1: Unexpected Loss of Compound Purity or Concentration
Symptoms:
-
Decreasing peak area of the main compound in HPLC analysis over time.
-
Appearance of new peaks in the chromatogram.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of compound purity.
Detailed Steps:
-
Verify Analytical Method: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact drug from its degradation products.[17]
-
Control pH: The carboxylic acid group's ionization state is pH-dependent, which can affect both solubility and reactivity. Determine the pKa of the compound and buffer your solutions accordingly. The pyrazolo[1,5-a]pyridine core can also exhibit pH-dependent properties.[18][19]
-
Control Temperature: Degradation reactions are often accelerated at higher temperatures. Store solutions at a reduced and controlled temperature (e.g., 4°C or -20°C) and minimize exposure to ambient temperature.[10]
-
Protect from Light: Heteroaromatic systems can be susceptible to photodegradation. Conduct experiments in amber vials or protect them from light to rule out this possibility.[20][21]
-
Characterize Degradants: If new peaks are observed, use techniques like LC-MS or NMR to identify the degradation products.[17][22] This can provide valuable clues about the degradation pathway (e.g., hydrolysis, oxidation, or decarboxylation).[23][24][25]
Issue 2: Solution Incompatibility (Precipitation, Haze, Color Change)
Symptoms:
-
The solution becomes cloudy or hazy upon preparation or standing.
-
Visible precipitate forms.
-
The solution changes color.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solution incompatibility.
Detailed Steps:
-
Determine pH-Solubility Profile: Measure the solubility of the compound across a range of pH values to identify the optimal pH for dissolution.
-
Consider Co-solvents: If aqueous solubility is limited, consider the use of pharmaceutically acceptable co-solvents. However, be aware that co-solvents can also affect stability.
-
Evaluate Excipient Compatibility: If working with a formulation, perform compatibility studies with each excipient. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can be useful for detecting interactions in the solid state, which may translate to solution instability.[16]
-
Investigate Color Change: A change in color could indicate a chemical reaction, such as oxidation or the formation of a colored degradation product. Investigate this using spectroscopic methods and protect the solution from oxygen if necessary.
IV. Experimental Protocols
Protocol 1: Preliminary Forced Degradation Study
This protocol is designed to rapidly assess the stability of this compound under various stress conditions, helping to identify potential degradation pathways.[20][26]
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of various pH (e.g., pH 2, 7, 9)
-
0.1 N HCl, 0.1 N NaOH
-
3% Hydrogen peroxide
-
Calibrated HPLC system with UV detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to the target concentration. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to the target concentration. Incubate at 60°C.[23]
-
Neutral Hydrolysis: Dilute the stock solution with water to the target concentration. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to the target concentration. Store at room temperature.
-
Thermal Degradation: Store the stock solution (or a solid sample) in an oven at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution in a quartz cuvette or a photostability chamber to a light source as per ICH Q1B guidelines.[21] Include a dark control wrapped in aluminum foil.
-
-
Time Points: Sample each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acid and base samples before injection if necessary.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of remaining compound at each time point.
-
Identify and quantify major degradation products.
-
Data Summary Table:
| Stress Condition | Time (hours) | % Remaining Compound | Major Degradants (Retention Time) |
| 0.1 N HCl, 60°C | 0 | 100 | - |
| 8 | |||
| 24 | |||
| 0.1 N NaOH, 60°C | 0 | 100 | - |
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 0 | 100 | - |
| 8 | |||
| 24 | |||
| Light Exposure | 0 | 100 | - |
| 8 | |||
| 24 | |||
| Dark Control | 24 |
V. References
-
Reactions of Carboxylic Acids and Derivatives. (n.d.). Solubility of Things. Retrieved from [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Retrieved from [Link]
-
Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom. Retrieved from [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Other Reactions of Carboxylic Acid Derivatives. (n.d.). KPU Pressbooks. Retrieved from [Link]
-
Carboxylic acid - Synthesis, Reactions, Properties. (2025, November 6). Britannica. Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2025, August 6). Request PDF. Retrieved from [Link]
-
The Dark Side of Fluorine. (2019, June 20). PMC - NIH. Retrieved from [Link]
-
hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Video: Acid Halides to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved from [Link]
-
A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. (n.d.). NIH. Retrieved from [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2025, July 30). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate. Retrieved from [Link]
-
Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution. (n.d.). PubMed. Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]
-
Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. (n.d.). Request PDF - ResearchGate. Retrieved from [Link]
-
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (n.d.). MDPI. Retrieved from [Link]
-
Fluorinated Heterocycles. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, September 30). ChemRxiv | Cambridge Open Engage. Retrieved from [Link]
-
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (n.d.). Chemical Reviews - ACS Publications. Retrieved from [Link]
-
Pharmaceutical excipients used in the interaction study. (n.d.). Download Table - ResearchGate. Retrieved from [Link]
-
Room-Temperature Fluorine-Induced Decrease in the Stability of Bromine and Iodine Intercalated Carbon Fibers. (n.d.). NASA Technical Reports Server (NTRS). Retrieved from [Link]
-
Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood. (n.d.). PubMed. Retrieved from [Link]
-
4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing. Retrieved from [Link]
-
A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. (n.d.). RSC Advances (RSC Publishing). Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]
-
Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. (2019, October 22). SciSpace. Retrieved from [Link]
-
Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. (2019, December 17). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (25940-35-6). (n.d.). Chemchart. Retrieved from [Link]
-
(PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. Retrieved from [Link]
-
Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. (n.d.). Fisher Digital Publications. Retrieved from [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (n.d.). CORE. Retrieved from [Link]
-
Interactions and Incompatibilities of Pharmaceutical Excipients With API. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle [mdpi.com]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Carboxylic acid - Synthesis, Reactions, Properties | Britannica [britannica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS#: 16205-46-2 [m.chemicalbook.com]
- 12. Pyrazolo 1,5-a pyrimidine-3-carboxylic acid 95 25940-35-6 [sigmaaldrich.com]
- 13. ピラゾロ[1,5-a]ピリミジン-3-カルボン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 14. scispace.com [scispace.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 18. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. longdom.org [longdom.org]
- 21. ema.europa.eu [ema.europa.eu]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. solubilityofthings.com [solubilityofthings.com]
- 24. researchgate.net [researchgate.net]
- 25. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Technical Support Center: Purification of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid
Welcome to the technical support center for the purification of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common purification challenges and achieve high purity for your downstream applications.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its purity is critical for the success of subsequent synthetic steps and for ensuring the reliability of biological data. The primary challenges in its purification often stem from the presence of structurally similar impurities, colored byproducts, and its unique solubility profile, which can be attributed to the presence of the fluorine atom and the carboxylic acid moiety.
This guide will walk you through a logical approach to identifying and removing these impurities, with a focus on practical, lab-scale solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My final product has a low purity (<95%) after initial isolation. What are the likely impurities?
Answer:
Low purity is often due to the presence of unreacted starting materials or the intermediate ester. The most common synthetic route to this compound involves the cyclocondensation of an N-aminopyridinium salt with an ethyl or methyl propiolate, followed by the hydrolysis of the resulting ester.[1] Based on this, the most probable impurities are:
-
Ethyl or Methyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate: This is the ester intermediate before the final hydrolysis step. Incomplete hydrolysis is a very common cause of contamination.
-
Unreacted 2-amino-4-fluoropyridine (or its salt): The starting material for the formation of the pyrazolopyridine core.
-
Polymeric or colored byproducts: Often formed from side reactions of the reactive intermediates.
The following diagram illustrates the relationship between the desired product and its common precursors/impurities.
Caption: Relationship between starting materials, intermediates, and final product with likely impurities.
How to confirm these impurities:
-
1H NMR: The presence of the intermediate ester will be indicated by a quartet and a triplet in the aliphatic region (typically around 4.3 and 1.3 ppm for an ethyl ester). Unreacted 2-amino-4-fluoropyridine will have distinct aromatic signals.
-
LC-MS: This is the most effective technique. You will see a separate peak for the ester (higher molecular weight) and the starting material (lower molecular weight) in addition to your product peak.
Issue 2: My product is off-white, yellow, or brown. How can I remove the color?
Answer:
Colored impurities are common in heterocyclic synthesis and can be challenging to remove by recrystallization alone.
Cause: These are often high-molecular-weight, conjugated byproducts.
Solution: Activated Charcoal Treatment
Activated charcoal is highly effective at adsorbing colored impurities due to its high surface area and affinity for conjugated systems.[2]
Protocol for Decolorization:
-
Dissolve your crude this compound in a suitable hot solvent (see Issue 3 for solvent selection).
-
Add a small amount of activated charcoal (about 1-2% w/w relative to your compound) to the hot solution. Caution: Add the charcoal slowly, as it can cause the hot solvent to boil vigorously.[2]
-
Keep the solution at or near boiling for 5-10 minutes with gentle swirling.
-
Perform a hot filtration to remove the charcoal. This must be done quickly to prevent your product from crystallizing prematurely.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Issue 3: I am struggling with recrystallization. The product either "oils out" or the yield is very low.
Answer:
Recrystallization is the most effective method for purifying this compound, but choosing the right solvent system is key. The presence of the polar carboxylic acid and the relatively non-polar fluorinated aromatic system gives the molecule a unique solubility profile.
Problem: "Oiling Out"
This occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid phase instead of crystals.[3]
Causes and Solutions:
-
The solution is too saturated: The compound is crashing out of solution too quickly at a high temperature.
-
Solution: Re-heat the mixture until the oil redissolves, then add a small amount of additional hot solvent (10-20% more) to slightly decrease the saturation. Allow it to cool more slowly.
-
-
Inappropriate solvent: The solvent may be too non-polar.
-
Solution: Use a mixed solvent system. Dissolve the compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
-
Problem: Low Yield
Causes and Solutions:
-
Too much solvent was used: A significant amount of your product remains dissolved in the mother liquor.[3]
-
Solution: Before filtering, you can try to gently boil off some of the solvent to re-concentrate the solution. You can also cool the flask in an ice bath to maximize precipitation before filtration.
-
-
The compound is simply too soluble in the chosen solvent:
-
Solution: You need to choose a different solvent or solvent system.
-
Recommended Solvents for Recrystallization Screening:
| Solvent/System | Rationale |
| Ethanol/Water | The compound should be soluble in hot ethanol and less soluble in water. This provides a good polarity range for crystallization. |
| Acetic Acid/Water | Acetic acid is a good solvent for many carboxylic acids. Diluting with water can induce crystallization. |
| Dioxane/Water | Dioxane is a good solvent for the heterocyclic core, and water can be used as the anti-solvent. |
| N,N-Dimethylformamide (DMF)/Water | DMF is a powerful solvent for this class of compounds. Use a minimal amount of hot DMF and add water carefully as an anti-solvent. Be aware that DMF is high-boiling and can be difficult to remove completely. |
Issue 4: Recrystallization is not improving the purity enough. How do I set up a column chromatography purification?
Answer:
If impurities co-crystallize with your product, column chromatography is the next logical step. Due to the polar carboxylic acid group, standard silica gel chromatography can be challenging (streaking is common).
Recommended Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). Crucially, a small amount of an acid modifier should be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.
-
Recommended Eluent System: Start with Dichloromethane (DCM) and gradually increase the percentage of Methanol (MeOH). Add 0.5-1% acetic acid or formic acid to the mobile phase.
-
Example Gradient: Start with 100% DCM, and gradually increase to 5-10% MeOH in DCM.
-
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DMF, and pre-adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then load the dry silica onto the column. This "dry loading" technique often results in better separation.
Caption: Workflow for dry loading a sample for column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A: Pure this compound should be a white to off-white solid. Any significant yellow or brown coloration indicates the presence of impurities.
Q2: How can I monitor the purity of my fractions during column chromatography?
A: Thin Layer Chromatography (TLC) is the best method. Use the same eluent system that you are using for your column, or one with a slightly higher polarity to ensure the spots move off the baseline. Visualize the spots under UV light (254 nm). Your product should appear as a single spot.
Q3: What are the typical storage conditions for this compound?
A: Like many carboxylic acids, it is best stored in a cool, dry place, away from strong bases. A refrigerator (2-8 °C) is suitable for long-term storage.
Q4: I need to determine the purity of my final sample quantitatively. What HPLC method do you recommend?
A: A reversed-phase HPLC method is ideal.
Recommended HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile |
| Gradient | Start with 5-10% B, ramp to 95% B over 15-20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or as determined by a UV scan of the compound |
| Injection Volume | 10 µL |
This method should effectively separate the polar carboxylic acid from the less polar ester intermediate and other non-polar impurities.[4]
Q5: Can the fluorine atom cause any specific issues during purification?
A: The fluorine atom is generally quite stable and unreactive during standard purification procedures. However, its strong electron-withdrawing nature can affect the pKa of the carboxylic acid and the overall polarity of the molecule, which is why careful solvent selection for recrystallization and chromatography is important. Fluorinated compounds can sometimes exhibit different solubility behavior compared to their non-fluorinated analogs, occasionally being less soluble in both very polar and very non-polar solvents.[5]
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- YANG Kun, WANG Yu, TENG Dawei. (2015). Improved Synthesis of Pyrazolo[1,5-a]Pyridine-5-Carboxylic Acid. Applied Chemical Industry, 44(11), 2152-2154.
-
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid. Retrieved from [Link]
-
应用化学. (2018). Improved Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.5C: Charcoal. Retrieved from [Link]
-
PMC. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Google Patents. (n.d.). WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][3][6]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders. Retrieved from
-
PMC. (2018). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from [Link]
-
PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Fluoropyrazolo[1,5-A]Pyridines by Fluorination of Methyl Pyrazolo[1,5-A]Pyridine-3-Carboxylates. Retrieved from [Link]
- Google Patents. (n.d.). US20100075971A1 - OMEGA-CARBOXYARYL SUBSTITUTED DIPHENYL UREAS AS RAF KINASE INHIBITORS.
-
PubMed. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Retrieved from [Link]
-
PubMed. (2008). Analysis of perfluorinated carboxylic acids in soils II: optimization of chromatography and extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... Retrieved from [Link]
-
ResearchGate. (n.d.). Replacement of the carboxylic acid function with fluorine. Retrieved from [Link]
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SciSpace. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, Crystal Structure and bIological Activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide. Retrieved from [Link]
-
PubMed. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some Novel Fluorinated Pyrazolo[3,4-b]pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Cocrystals of Fluconazole with Aromatic Carboxylic Acids: Competition between Anhydrous and Hydrated Solid Forms. Retrieved from [Link]
-
Chemical Communications. (n.d.). Two-dimensional co-crystallization of two carboxylic acid derivatives having dissimilar symmetries at the liquid/solid interface. Retrieved from [Link]
- Google Patents. (n.d.). US20160244412A1 - Process for the Preparation of Pyrazole Derivatives.
-
Journal of Medicinal Chemistry. (n.d.). Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Retrieved from [Link]
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- 4. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
Technical Support Center: Navigating the Synthesis of Pyrazolo[1,5-a]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. As your dedicated application scientist, my goal is to equip you with the foundational knowledge and practical insights to overcome common challenges and achieve optimal results in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of pyrazolo[1,5-a]pyridines, offering explanations rooted in reaction mechanisms and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Pyrazolo[1,5-a]pyridine
Question: I am attempting to synthesize a pyrazolo[1,5-a]pyridine via the condensation of an aminopyridine with a 1,3-dicarbonyl compound in acetic acid, but I'm observing a very low yield. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this classic and widely used condensation reaction are a common frustration. The root cause often lies in one or a combination of the following factors:
-
Purity of Starting Materials: The purity of both the aminopyridine and the 1,3-dicarbonyl compound is paramount. Trace impurities can act as catalyst poisons or participate in competing side reactions, consuming your starting materials and complicating your reaction mixture.
-
Troubleshooting:
-
Verify Purity: Before starting your reaction, confirm the purity of your starting materials by NMR and/or LC-MS.
-
Purification: If impurities are detected, purify the starting materials by recrystallization, distillation, or column chromatography.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that can significantly impact the yield.
-
Troubleshooting:
-
Solvent: While acetic acid is a common solvent and catalyst, for less reactive starting materials, consider switching to a higher boiling point solvent like xylenes or DMF to drive the reaction to completion.
-
Catalysis: If acetic acid alone is insufficient, a stronger acid catalyst such as a catalytic amount of sulfuric acid or p-toluenesulfonic acid can be beneficial. However, be cautious with the amount of strong acid, as it can lead to side reactions (see Issue 2). For base-catalyzed variations, a non-nucleophilic base is recommended.
-
Temperature and Time: These reactions often require elevated temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Premature work-up can leave unreacted starting materials, while excessively long reaction times can lead to product degradation.
-
Microwave Irradiation: Microwave-assisted synthesis can be a powerful tool to dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[1]
-
-
-
Reactivity of the 1,3-Dicarbonyl Compound: The electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Less reactive dicarbonyls may require more forcing conditions to react efficiently.[2]
-
Troubleshooting:
-
Activation: For less reactive dicarbonyls, consider the use of a Lewis acid catalyst to enhance the electrophilicity of the carbonyl groups.
-
Alternative Reagents: If possible, consider using a more reactive derivative of the 1,3-dicarbonyl, such as an enone or a β-haloenone.
-
-
Issue 2: Formation of an Unexpected Side Product:[2][3][4]Triazolo[1,5-a]pyridine
Question: I am performing a cross-dehydrogenative coupling reaction between an N-amino-2-iminopyridine and a β-ketoester using a strong Brønsted acid as a catalyst, and I'm isolating a significant amount of a[2][3][4]triazolo[1,5-a]pyridine byproduct. Why is this happening and how can I prevent it?
Answer:
The formation of a[2][3][4]triazolo[1,5-a]pyridine is a known side reaction in the synthesis of pyrazolo[1,5-a]pyridines, particularly when using N-aminopyridine derivatives and strong acid catalysts like trifluoroacetic acid (TFA).[5]
Causality:
The N-aminopyridine starting material can undergo an alternative cyclization pathway under strongly acidic conditions. The acid promotes the intramolecular cyclization of the N-aminopyridine itself, leading to the formation of the thermodynamically stable triazolopyridine ring system. This side reaction becomes more competitive as the concentration of the strong acid increases.
Troubleshooting and Prevention:
-
Control Acid Stoichiometry: The most effective way to prevent this side reaction is to carefully control the amount of acid catalyst. It has been shown that increasing the loading of TFA above 2 equivalents can lead to the formation of the undesired triazolopyridine byproduct.[5] It is recommended to maintain the loading of a milder acid like acetic acid at around 6 equivalents to favor the desired pyrazolo[1,5-a]pyridine formation.[5]
-
Choice of Acid: Opt for a milder Brønsted acid like acetic acid, which can still effectively catalyze the desired reaction without promoting the side cyclization of the N-aminopyridine.
Reaction Pathway Visualization:
Caption: Desired vs. side reaction pathways.
Issue 3: Formation of Regioisomers
Question: I am reacting an unsymmetrical 1,3-dicarbonyl compound with an aminopyrazole and obtaining a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity of this reaction?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds in the synthesis of pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines.[6][7][8] The regiochemical outcome is determined by which of the two non-equivalent carbonyl groups of the dicarbonyl compound is attacked by the amino group of the pyrazole, and which carbonyl is attacked by the ring nitrogen during the subsequent cyclization.
Factors Influencing Regioselectivity:
-
Steric Hindrance: The amino group of the pyrazole will preferentially attack the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound.
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups adjacent to one carbonyl will make it more electrophilic and thus more susceptible to nucleophilic attack.
-
Reaction Conditions: The choice of solvent and catalyst can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the relative rates of the competing reaction pathways, thereby affecting the regioselectivity.
Troubleshooting and Control Strategies:
-
Careful Selection of Starting Materials:
-
Symmetrical 1,3-Dicarbonyls: The simplest solution is to use a symmetrical 1,3-dicarbonyl compound if the desired substitution pattern allows.
-
Highly Differentiated Unsymmetrical 1,3-Dicarbonyls: If an unsymmetrical dicarbonyl is necessary, choose one with significant steric or electronic differences between the two carbonyl groups to favor a single regioisomer.
-
-
Optimization of Reaction Conditions:
-
Solvent and Catalyst: Systematically screen different solvents and acid or base catalysts. For example, it has been shown that the use of KHSO4 in aqueous media under ultrasound irradiation can promote regioselective synthesis.
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to enhance the regioselectivity in some cases, leading to the formation of a single isomer in high yield.
-
-
Alternative Synthetic Routes:
-
Stepwise Synthesis: Consider a stepwise approach where one of the carbonyl groups is protected, forcing the initial reaction to occur at the unprotected carbonyl. Subsequent deprotection and cyclization would then yield a single regioisomer.
-
Use of Pre-functionalized Pyrazoles: An alternative is to start with a pyrazole that already contains a portion of the desired pyrimidine ring, and then complete the cyclization.
-
Visualization of Regioisomer Formation:
Caption: Competing pathways leading to regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using microwave-assisted synthesis for pyrazolo[1,5-a]pyridines?
A1: Microwave-assisted organic synthesis (MAOS) offers several significant advantages over conventional heating methods for the synthesis of pyrazolo[1,5-a]pyridines:
-
Reduced Reaction Times: Reactions that may take several hours under conventional reflux can often be completed in a matter of minutes using microwave irradiation.
-
Improved Yields: The rapid and uniform heating provided by microwaves can lead to higher yields by minimizing the formation of side products and preventing the degradation of starting materials and products.
-
Enhanced Regioselectivity: In some cases, microwave heating has been shown to improve the regioselectivity of reactions involving unsymmetrical starting materials.
-
Cleaner Reactions: The shorter reaction times and improved selectivity often result in cleaner reaction mixtures, simplifying purification.
Q2: I have a mixture of regioisomers that are co-eluting on my silica gel column. What are my options for purification?
A2: Separating regioisomers can be challenging. Here are several strategies you can employ:
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems with varying polarities and compositions. Sometimes, the addition of a small amount of a third solvent can improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina, or reversed-phase chromatography (e.g., C18).
-
Preparative TLC or HPLC: For small-scale separations, preparative thin-layer chromatography (TLC) can be effective. For larger scales or more difficult separations, preparative high-performance liquid chromatography (HPLC) is a powerful tool.
-
-
Recrystallization: If your product is a solid, fractional recrystallization can be an effective method for separating isomers, provided they have different solubilities in a particular solvent system.
-
Derivatization: In some cases, you can selectively derivatize one of the isomers to alter its physical properties (e.g., polarity), making it easier to separate from the other isomer. The derivatizing group can then be removed in a subsequent step.
Q3: My reaction mixture has turned dark and tarry. What is the likely cause and how can I prevent this?
A3: The formation of a dark, tar-like substance is usually an indication of product degradation or polymerization. This can be caused by:
-
Excessively High Temperatures: Heating the reaction for too long or at too high a temperature can lead to the decomposition of your starting materials or product.
-
Highly Reactive Intermediates: The reaction may be proceeding through highly reactive intermediates that are prone to polymerization under the reaction conditions.
-
Presence of Oxygen: For some reactions, the presence of oxygen can lead to oxidative degradation.
Prevention Strategies:
-
Optimize Temperature and Reaction Time: Carefully monitor the reaction progress and stop the reaction as soon as the starting materials have been consumed.
-
Use an Inert Atmosphere: If you suspect oxidative degradation, run the reaction under an inert atmosphere of nitrogen or argon.
-
Add Radical Inhibitors: If polymerization is suspected, the addition of a radical inhibitor may be beneficial.
-
Change the Solvent: A different solvent may help to stabilize reactive intermediates and prevent decomposition.
Data Summary: Influence of Reaction Conditions on Product Distribution
The following table provides a summary of how different reaction conditions can influence the yield of the desired pyrazolo[1,5-a]pyridine and the formation of the[2][3][4]triazolo[1,5-a]pyridine side product in a cross-dehydrogenative coupling reaction.[4][5]
| Catalyst (equiv.) | Atmosphere | Yield of Pyrazolo[1,5-a]pyridine (%) | Yield of[2][3][4]Triazolo[1,5-a]pyridine (%) |
| Acetic Acid (2) | Air | 34 | Not Reported |
| Acetic Acid (4) | Air | 52 | Not Reported |
| Acetic Acid (6) | Air | 74 | Not Reported |
| Acetic Acid (8) | Air | Complicated by side product formation | Significant |
| Acetic Acid (6) | O₂ | 94 | Not Reported |
| p-TSA (1) | O₂ | 39 | Not Reported |
| TFA (2) | O₂ | 55 | Side reaction observed |
Experimental Protocol: High-Yield, Regioselective Synthesis of a Pyrazolo[1,5-a]pyridine
This protocol details a high-yield synthesis of 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, a representative example of a pyrazolo[1,5-a]pyridine. This procedure is adapted from a reported method and highlights the key parameters for achieving a high yield and avoiding side reactions.[4][5]
Materials:
-
1-Amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile
-
Ethyl acetoacetate
-
Ethanol
-
Acetic Acid
-
Oxygen balloon
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (3 mmol).
-
Add ethanol (10 mL) and ethyl acetoacetate (3 mmol).
-
Add acetic acid (6 equivalents, 1.08 g).
-
Flush the flask with oxygen and maintain a positive pressure of oxygen using an oxygen balloon.
-
Heat the reaction mixture to 130 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any remaining impurities.
-
Dry the product under vacuum to obtain 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester as a crystalline solid.
Expected Yield: ~94%
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link to a relevant review article]
-
Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PubMed Central. [Link]
- Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. [Link to a relevant review article]
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [Link]
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. Scilit. [Link]
-
Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. PubMed. [Link]
-
Access to Pyrazolo[1,5- a ]pyrimidinone Regioisomers from Acylated Meldrum's Acids. ResearchGate. [https://www.researchgate.net/publication/229051833_Access_to_Pyrazolo15-a]pyrimidinone_Regioisomers_from_Acylated_Meldrum's_Acids]([Link])
-
Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers. PubMed. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Synthesis of substituted pyrazolo [1,5 — a] pyrimidines. ResearchGate. [Link]
-
ChemInform Abstract: Regioselective Synthesis of Novel Substituted Pyrazolo[1,5-a]pyrimidines under Solvent-Free Conditions. ResearchGate. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica. [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed Central. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
-
Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scilit.com [scilit.com]
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- 8. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Pyrazolo[1,5-a]pyridines are crucial intermediates in medicinal chemistry, known for a range of biological activities, including kinase inhibition and adenosine antagonism.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you overcome common challenges and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the pyrazolo[1,5-a]pyridine core?
A1: The most prevalent methods involve the cyclization of N-aminopyridinium ylides or the condensation of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[2] A popular and robust approach is the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated compounds, which can often be performed under metal-free conditions.[1] Copper-mediated syntheses have also proven effective for creating C-C and N-N bonds under mild conditions.[3]
Q2: My reaction is not proceeding, or the yield is very low. What is the first thing I should check?
A2: Always start by verifying the purity of your starting materials. Impurities in aminopyrazoles, pyridinium salts, or the coupling partner can significantly hinder the reaction.[4] Ensure reagents are dry, and solvents are of the appropriate grade. Once reagent quality is confirmed, reaction conditions such as temperature, solvent, and catalyst concentration should be systematically investigated.
Q3: How do substituents on the pyridine or pyrazole ring affect the reaction?
A3: The electronic nature of substituents can have a notable impact. In many cycloaddition reactions, both electron-donating and electron-withdrawing groups are well-tolerated.[1][5] However, strongly electron-withdrawing groups may sometimes require harsher conditions or longer reaction times. Conversely, electron-donating groups can enhance the nucleophilicity of the starting materials, sometimes leading to faster reactions.
Q4: Is it possible to perform these syntheses under "green" or milder conditions?
A4: Yes, significant progress has been made in developing more environmentally friendly protocols. Metal-free oxidative cycloadditions can be run at room temperature.[1] Additionally, methods using microwave irradiation can dramatically reduce reaction times and increase yields, often with reduced solvent usage.[2][6] Sonochemical strategies have also been developed for catalyst-free cycloadditions.[7]
In-Depth Troubleshooting Guide
Navigating the complexities of pyrazolo[1,5-a]pyridine synthesis requires a systematic approach to problem-solving. The table below outlines common issues, their probable causes, and validated solutions.
| Symptom | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Product Yield | 1. Poor Reagent Quality: Impurities or degradation of starting materials (e.g., N-aminopyridines, dicarbonyls).2. Suboptimal Temperature: Reaction may be too slow at lower temperatures or decomposition may occur if too high.3. Incorrect Solvent: Poor solubility of reagents or unfavorable solvent polarity.4. Catalyst Inactivity: Catalyst (e.g., Cu(I)/Cu(II) salts) may be oxidized or poisoned. | 1. Verify Reagent Purity: Confirm the identity and purity of starting materials by NMR or LC-MS. Recrystallize or re-purify if necessary.2. Systematic Temperature Screening: Monitor the reaction by TLC or LC-MS at incremental temperature increases (e.g., room temp, 50 °C, 80 °C, reflux). Some reactions require elevated temperatures to proceed efficiently.[4]3. Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, Dioxane, DMF, NMP, Acetic Acid). Acetic acid can serve as both a solvent and a catalyst in some condensation reactions.[4][8]4. Use Fresh Catalyst/Additives: For metal-catalyzed reactions, use freshly opened catalyst. In copper-catalyzed reactions, additives like sodium ascorbate can help maintain the active catalytic species.[6] |
| Formation of Multiple Products / Isomers | 1. Lack of Regioselectivity: In condensations with unsymmetrical dicarbonyls, cyclization can occur at two different sites.2. Side Reactions: N-aminopyridinium ylides can undergo alternative reaction pathways if the desired cycloaddition is slow.[9]3. Over-oxidation or Decomposition: Harsh oxidants or high temperatures can lead to undesired byproducts. | 1. Modify Reaction Conditions: Changing the solvent or catalyst (acidic vs. basic) can influence the regioselectivity of the cyclization.[2]2. Control Reagent Stoichiometry: Ensure precise control over the stoichiometry of the reactants. Use the dipolarophile in slight excess if the ylide is unstable.3. Use Milder Oxidants: For oxidative cycloadditions, screen milder oxidants. An oxygen atmosphere is often sufficient and less prone to causing degradation than stronger chemical oxidants.[1] |
| Reaction Stalls or is Sluggish | 1. Insufficient Activation: The energy barrier for the key bond-forming step is not being overcome.2. Product Inhibition: The product may coordinate to the catalyst, slowing down turnover.3. Atmospheric Conditions: For oxidative couplings, insufficient oxygen or air can stall the reaction. | 1. Increase Temperature/Use Microwave: Higher temperatures or microwave irradiation can provide the necessary activation energy.[6]2. Adjust Catalyst Loading: A modest increase in catalyst loading may overcome inhibition, but excessive amounts can lead to side reactions.3. Ensure Proper Aeration: For reactions requiring an oxidant like O₂, ensure the reaction is open to the air (via a balloon or needle) or sparge the mixture with oxygen.[8] |
| Poor Reproducibility | 1. Sensitivity to Air/Moisture: Starting materials or intermediates may be sensitive to atmospheric conditions.2. Variability in Reagent Source: Different suppliers may have slightly different impurity profiles.3. Inconsistent Heating/Stirring: Non-uniform reaction conditions can lead to variable outcomes. | 1. Use Inert Atmosphere: If reagents are known to be sensitive, run the reaction under an inert atmosphere (Nitrogen or Argon).2. Standardize Reagents: Once a successful protocol is established, try to use reagents from the same supplier and lot number for consistency.3. Use Controlled Reaction Equipment: Employ oil baths with digital temperature controllers and consistent stirring rates to ensure uniform conditions. |
Key Experimental Protocols & Mechanisms
Protocol 1: Metal-Free Oxidative [3+2] Cycloaddition
This protocol is adapted from a general method for the synthesis of functionalized pyrazolo[1,5-a]pyridines at room temperature.[1] It offers a mild and efficient route with broad substrate scope.
Step-by-Step Methodology:
-
Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the N-aminopyridine derivative (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add N-methylpyrrolidone (NMP) (5 mL).
-
Reactant Addition: Add the α,β-unsaturated carbonyl compound or alkene (1.2 mmol, 1.2 equiv).
-
Reaction Initiation: Fit the flask with a balloon filled with oxygen.
-
Reaction Monitoring: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove the NMP.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Scientist's Note: The success of this reaction relies on the oxidative aromatization step, which is facilitated by the oxygen atmosphere. Ensure the balloon remains inflated and that stirring is adequate to promote gas-liquid mixing.
Visualizing the Reaction Pathway
The mechanism for the oxidative [3+2] cycloaddition is believed to proceed via cycloaddition, oxidation, and subsequent aromatization.
Caption: Oxidative [3+2] Cycloaddition Workflow.
Troubleshooting Workflow
When encountering issues, a logical progression of checks can save significant time and resources.
Caption: Systematic Troubleshooting Flowchart.
References
- Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds. Benchchem.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central.
- Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal.
- Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. PMC - NIH.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC - PubMed Central.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis.
- Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC - NIH.
- An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry - ACS Publications.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PubMed.
-
Pyrazolo[1,5-a][2][4][6]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. ResearchGate. Available from:
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. PMC - PubMed Central.
- Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal.
- Formation of pyridinium ylide and synthesis of indolizines. ResearchGate.
Sources
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-mediated synthesis of pyrazolo[1,5-a]pyridines through oxidative linkage of C–C/N–N bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Pyrazolo[1,5-a]pyrimidine Condensation Reactions
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize condensation reactions, a cornerstone of this scaffold's synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyrimidine condensation reaction is resulting in a very low yield or no product at all. What are the most common initial checks I should perform?
A1: When facing low to no yield, a systematic check of your starting materials and basic reaction parameters is the first critical step.
-
Purity of Starting Materials: Verify the purity of your 3-aminopyrazole and 1,3-biselectrophilic compound (e.g., β-dicarbonyl, enaminone, chalcone). Impurities can significantly hinder the reaction.[1] Consider re-purification of starting materials if their history is unknown or if they have been stored for an extended period.
-
Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. While a 1:1 ratio is often the starting point, an excess of one reactant, such as the aminopyrazole, can sometimes drive the reaction to completion, especially if the biselectrophile is prone to side reactions.
-
Reaction Monitoring: Actively monitor your reaction's progress using Thin Layer Chromatography (TLC). This will help you determine if the reaction is stalling, proceeding slowly, or if side products are forming. Lack of starting material consumption could point to an issue with reaction conditions, while the appearance of multiple new spots may indicate side reactions.[1][2]
Q2: I'm observing the formation of multiple products in my reaction mixture, leading to a complex purification process and low yield of the desired pyrazolo[1,5-a]pyrimidine. What could be the cause?
A2: The formation of multiple products often points to issues with regioselectivity or the occurrence of side reactions. The primary route for pyrazolo[1,5-a]pyrimidine synthesis is the cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophilic compounds.[3] However, the nature of the reactants and conditions can lead to different outcomes.
-
Regioisomer Formation: Unsymmetrical 1,3-biselectrophiles can lead to the formation of regioisomers. The reaction's regioselectivity is influenced by the electronic and steric properties of the substituents on both the aminopyrazole and the biselectrophile. For instance, the reaction between 3-substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds can result in the regioselective formation of specific isomers.[4]
-
Side Reactions: Common side reactions include dimerization of the aminopyrazole or self-condensation of the 1,3-biselectrophile, particularly under harsh basic or acidic conditions.[3] Blocking positions that could lead to side reactions on the starting materials can be a desirable strategy.[3]
Q3: Can microwave-assisted synthesis improve my yields and reduce reaction times?
A3: Yes, microwave-assisted synthesis is a well-documented technique for improving the efficiency of pyrazolo[1,5-a]pyrimidine synthesis.[1][4][5] Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes compared to conventional heating.[5] It can also enhance regioselectivity and sometimes leads to cleaner reaction profiles, simplifying purification.[1][4]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Condensation Reactions
Low yields are a frequent challenge in organic synthesis. This guide provides a systematic approach to diagnosing and resolving this issue in your pyrazolo[1,5-a]pyrimidine condensation reactions.
Causality Analysis Workflow
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Troubleshooting Protocol
-
Verify Starting Material Integrity:
-
Action: Analyze your 3-aminopyrazole and 1,3-biselectrophile by NMR and/or LC-MS to confirm their identity and purity.
-
Rationale: Contaminants can act as catalysts for side reactions or inhibitors of the main reaction. The reactivity of certain β-dicarbonyl compounds can be problematic, sometimes necessitating careful optimization to avoid unwanted by-products.[4]
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary the solvent, catalyst, temperature, and reaction time.
-
Rationale: The choice of these parameters is crucial and often interdependent.
-
| Parameter | Recommendation | Rationale |
| Solvent | Acetic acid is a common choice as it can also act as a catalyst.[1] If the reaction is sluggish, consider a higher boiling point solvent like DMF or refluxing in pyridine.[6] | The solvent polarity and boiling point affect reactant solubility and the energy input into the reaction. |
| Catalyst | The reaction can be catalyzed by acid (e.g., H₂SO₄, acetic acid) or base (e.g., triethylamine, KOH).[1][4][6] For base-catalyzed reactions, a non-nucleophilic base is often preferred to avoid side reactions.[1] | Catalysts facilitate the cyclization and dehydration steps. The optimal catalyst and its concentration depend on the specific substrates. |
| Temperature | Many condensations require elevated temperatures (reflux).[1] If no product is observed at a lower temperature, incrementally increase it while monitoring by TLC. | Higher temperatures provide the necessary activation energy for the reaction to proceed. |
| Reaction Time | If the reaction appears to stall, extending the reaction time may be beneficial. However, prolonged heating can also lead to product decomposition or side product formation. | Monitor the reaction to find the optimal time for maximum product formation and minimal byproduct accumulation. |
Issue 2: Poor Regioselectivity
Controlling regioselectivity is key to obtaining a single, desired product.
Decision Tree for Optimizing Regioselectivity
Caption: Decision tree for improving regioselectivity.
Strategies to Enhance Regioselectivity
-
Substrate Modification: The electronic properties of substituents on the aminopyrazole can influence selectivity.[3] Introducing bulky groups can sterically hinder one reaction pathway, favoring another.
-
Controlling Reaction Pathway: The nature of the β-dicarbonyl compound can direct the regiochemical outcome.[1] For example, using cyclic β-dicarbonyls can lead to regioselective formation of products.[4]
-
Microwave-Assisted Synthesis: This technique has been shown to promote regioselective synthesis, often yielding high-purity products.[1][4]
Issue 3: Difficulty in Product Purification
A clean reaction is the first step to easy purification. However, when faced with a complex crude product, several strategies can be employed.
Purification Troubleshooting Protocol
-
Optimize Reaction Workup:
-
Action: Carefully consider your quenching and extraction steps. An acid/base wash can help remove unreacted starting materials or certain byproducts.
-
Rationale: A well-designed workup can significantly simplify the subsequent purification steps.
-
-
Recrystallization:
-
Action: For solid products, screen a variety of solvents to find a suitable system for recrystallization. This is often a highly effective and scalable purification method.[1][3]
-
Rationale: Recrystallization can yield highly pure material and is often more efficient than chromatography for larger scales.
-
-
Chromatography Optimization:
-
Action: If column chromatography is necessary, experiment with different solvent systems (e.g., varying polarity, using a gradient elution) to achieve better separation.
-
Rationale: The choice of eluent is critical for effective separation of compounds with similar polarities.
-
-
Consider Alternative Synthetic Routes:
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. Retrieved January 2, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2013). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (2017). AWS. Retrieved January 2, 2026, from [Link]
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. (2015). Indian Academy of Sciences. Retrieved January 2, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). MDPI. Retrieved January 2, 2026, from [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. Retrieved January 2, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Selection for Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to empower your research and overcome common synthetic challenges.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its successful and efficient synthesis is paramount, and the selection of an appropriate catalyst is often the most critical factor determining the success, yield, and purity of the final product.
Core Synthesis Strategies & Catalyst Choices
The most prevalent method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[1][3] The choice of catalyst is dictated by the specific nature of these starting materials.
Summary of Common Catalytic Systems
| Catalyst Type | Examples | Typical Substrates | Mechanism of Action | Pros & Cons |
| Acid Catalysts | Acetic Acid (AcOH), Sulfuric Acid (H₂SO₄), p-TsOH | 5-aminopyrazoles reacting with less reactive dicarbonyls (e.g., β-keto esters, malonic acids). | Activates the carbonyl group, making it more electrophilic for attack by the aminopyrazole.[4] | Pro: Effective for challenging or deactivated substrates. Con: Can lead to side reactions or degradation if too strong. |
| Base Catalysts | Sodium Ethoxide (NaOEt), Piperidine, Pyridine, Potassium Hydroxide (KOH) | 5-aminopyrazoles reacting with α,β-unsaturated ketones (chalcones) or enaminones.[5] | Facilitates Michael addition or enhances the nucleophilicity of the aminopyrazole. Promotes the final dehydration/cyclization step. | Pro: Often milder conditions, good for sensitive functional groups. Con: May not be effective for unreactive substrates. |
| Metal Catalysts | Palladium(II) Acetate (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) | Used for post-synthesis functionalization (e.g., Suzuki, Buchwald-Hartwig couplings) or in specific cyclization strategies.[4][6] | Catalyzes C-C or C-N bond formation to add diversity to the core scaffold. | Pro: Essential for building complex, substituted analogues. Con: Requires anhydrous/anaerobic conditions; catalyst cost. |
| No Catalyst | Thermal or Microwave Conditions | Highly reactive starting materials like β-enaminones or β-ketonitriles.[3][4] | The inherent reactivity of the substrates is sufficient to drive the reaction, often accelerated by heat. | Pro: Simplifies reaction setup and purification. Con: Limited to a narrow range of highly activated substrates. |
Troubleshooting Guide
Question 1: My reaction has a very low yield or is not producing any product. What should I do?
Potential Cause & Solution:
This is the most common issue and usually points to insufficient reactivity of the starting materials under the chosen conditions.
-
Cause A: Poor Nucleophilicity of the 5-Aminopyrazole. If your aminopyrazole has electron-withdrawing groups (e.g., -NO₂, -CN), its amino group will be less nucleophilic. The initial attack on the carbonyl is the rate-limiting step.
-
Solution: Switch to an acid catalyst like glacial acetic acid or a catalytic amount of H₂SO₄. The acid protonates the carbonyl oxygen of the 1,3-dicarbonyl compound, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakened nucleophile.[4]
-
-
Cause B: Poor Electrophilicity of the 1,3-Dicarbonyl Compound. Symmetrical diketones like acetylacetone are highly reactive. However, β-ketoesters or malonic acids are less so.
-
Solution 1: If using a base, try a stronger one. For instance, if piperidine is failing, switching to sodium ethoxide (NaOEt) might be effective.[6]
-
Solution 2: Activate the dicarbonyl compound. For example, when using malonic acid, adding POCl₃ in the presence of pyridine can form a highly reactive phosphoric ester intermediate, leading to higher yields in shorter times.[3]
-
Solution 3: Increase the temperature or switch to microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[4]
-
Question 2: I am getting a mixture of isomers or significant side products. How can I improve selectivity?
Potential Cause & Solution:
Formation of isomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.
-
Cause A: Lack of Regiocontrol. An unsymmetrical dicarbonyl (e.g., trifluoroacetylacetone) has two carbonyls of different reactivity. The cyclization can occur at either one, leading to two different regioisomers.
-
Solution: The reaction's regioselectivity is often controlled by the electrophilicity of the carbonyl groups. The more electrophilic carbonyl (e.g., the one adjacent to a CF₃ group) will be preferentially attacked by the aminopyrazole.[3] If you are getting a mixture, try lowering the reaction temperature to favor the kinetically controlled product. Using a milder, bulkier base might also improve selectivity.
-
-
Cause B: Dimerization or Side Reactions. In some multicomponent reactions, the starting materials can react with themselves instead of following the desired pathway.
-
Solution: This often points to an issue with reaction kinetics. Try adding the reagents in a specific order. For example, in a three-component reaction of an aminopyrazole, an aldehyde, and an active methylene compound, pre-forming the imine intermediate between the aminopyrazole and aldehyde before adding the third component can prevent side reactions.[4]
-
Question 3: My reaction stalls and does not go to completion, even after extended time.
Potential Cause & Solution:
This often indicates that the final cyclization or dehydration step is not occurring efficiently.
-
Cause A: Inefficient Dehydration. The final step of the condensation is the elimination of a water molecule to form the aromatic pyrimidine ring.
-
Solution: If you are running the reaction under basic or neutral conditions, adding an acid catalyst (like acetic acid, which can also serve as the solvent) can effectively promote this final dehydration step.[7] Using a Dean-Stark apparatus to physically remove water from the reaction can also drive the equilibrium towards the product.
-
-
Cause B: Catalyst Poisoning or Degradation. This is more common with metal catalysts but can occur in any system.
-
Solution: Ensure your starting materials and solvents are pure and dry, especially for palladium-catalyzed reactions. If you suspect the catalyst is degrading over time at high temperatures, try a lower temperature for a longer period or a more robust catalyst ligand system.
-
Frequently Asked Questions (FAQs)
Q: How do I choose between an acid or a base catalyst for a standard condensation reaction? A: The choice is a function of your substrates' electronic properties.
-
Use an acid catalyst (e.g., AcOH) when your 5-aminopyrazole is electron-deficient (less nucleophilic) or your dicarbonyl is unreactive (less electrophilic). The acid's primary role is to activate the electrophile.[5]
-
Use a base catalyst (e.g., piperidine, NaOMe) when your dicarbonyl is an α,β-unsaturated system (like a chalcone). Here, the base facilitates the initial aza-Michael addition. It is also effective for standard dicarbonyls when the aminopyrazole is sufficiently nucleophilic.[5]
Q: When is a metal catalyst, like palladium, required? A: A palladium catalyst is generally not used for the initial construction of the pyrazolo[1,5-a]pyrimidine core itself, but rather for its subsequent functionalization. For instance, if you synthesize a 5,7-dichloro-pyrazolo[1,5-a]pyrimidine, you would then use a palladium catalyst (e.g., Pd(PPh₃)₄) to perform Suzuki or Buchwald-Hartwig cross-coupling reactions to install aryl or amino groups at these positions, which is crucial for library development in drug discovery.[2][6]
Q: What are the main advantages of using microwave-assisted synthesis? A: Microwave (MW) irradiation offers several key advantages:
-
Speed: Reaction times can be reduced from many hours to just a few minutes.[4]
-
Higher Yields: The rapid and uniform heating can minimize the formation of side products that often occur during long reaction times at high temperatures.
-
Improved Purity: Faster reactions often lead to cleaner reaction profiles, simplifying purification. It is particularly effective for overcoming the activation energy of sluggish reactions.[3]
Q: Are there any "green" or solvent-free catalytic approaches? A: Yes. Research has focused on more environmentally friendly methods. Solvent-free reactions, often conducted under microwave irradiation, are a prime example. By mixing the neat reactants with a solid-supported catalyst (or no catalyst at all), you can achieve high yields while eliminating solvent waste.[4] Polyethylene glycol (PEG-400) has also been used as a recyclable, green solvent medium for these syntheses.[5]
Experimental Protocol: Acid-Catalyzed Synthesis of a 7-Aryl-pyrazolo[1,5-a]pyrimidine
This protocol describes a general procedure for the reaction of a 5-amino-1H-pyrazole with an enaminone, a common β-dicarbonyl equivalent, using acetic acid as both the solvent and catalyst.[7]
Materials:
-
5-Amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (10 mmol, 1.99 g)
-
Appropriate 1-aryl-3-(dimethylamino)prop-2-en-1-one (enaminone) (10 mmol)
-
Glacial Acetic Acid (25 mL)
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 5-aminopyrazole (10 mmol) and the enaminone (10 mmol).
-
Solvent/Catalyst Addition: Add glacial acetic acid (25 mL). The acetic acid serves as both the solvent to dissolve the reagents and the acid catalyst to promote the reaction.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The desired product will often precipitate out of the acetic acid upon cooling.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual acetic acid and impurities.
-
Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound by NMR and mass spectrometry to confirm its identity and purity.
Mechanism Insight: The reaction is presumed to proceed via a Michael-type addition of the amino group onto the enaminone's double bond, followed by the elimination of dimethylamine. The resulting intermediate then undergoes an intramolecular cyclization, and a final acid-catalyzed dehydration step yields the aromatic pyrazolo[1,5-a]pyrimidine core.[7]
References
[4] Al-Taisan, K., Al-Shaalan, N., & El-Tohamy, S. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
[3] Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
[7] Abdelgawad, M. A., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]
[5] Fares, M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
[1] Kumar, R., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
[6] CPL Therapeutics. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
[8] CPL Therapeutics. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]
[2] Zhang, J., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. Available at: [Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Fluorinated Pyrazolo[1,5-a]pyrimidines
Welcome to the technical support center for the synthesis of fluorinated pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing these valuable heterocyclic compounds. Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your synthetic strategies.
Introduction: The Synthetic Landscape of Fluorinated Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents, including kinase inhibitors for cancer treatment.[1][2][3] The strategic incorporation of fluorine atoms into this scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[4] However, the synthesis of fluorinated pyrazolo[1,5-a]pyrimidines is often fraught with challenges, including issues with regioselectivity, low yields, and harsh reaction conditions. This guide provides a systematic approach to troubleshooting these common hurdles.
Part 1: Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of fluorinated pyrazolo[1,5-a]pyrimidines, offering step-by-step solutions and the rationale behind them.
Issue 1: Poor Yield and/or Incomplete Reaction in the Cyclocondensation of Aminopyrazoles with Fluorinated β-Dicarbonyl Compounds
Question: I am attempting to synthesize a fluorinated pyrazolo[1,5-a]pyrimidine via the classical cyclocondensation of a 3-aminopyrazole with a fluorinated 1,3-dicarbonyl compound, but I am observing low yields and a significant amount of unreacted starting material. What are the likely causes and how can I optimize the reaction?
Answer: This is a common challenge that can often be traced back to the reduced reactivity of fluorinated β-dicarbonyl compounds and suboptimal reaction conditions. The high electronegativity of fluorine atoms can decrease the electrophilicity of the carbonyl carbons, making them less susceptible to nucleophilic attack by the aminopyrazole.
Here is a systematic troubleshooting approach:
1. Re-evaluate Your Reaction Conditions:
-
Solvent and Catalyst: Acetic acid is a common solvent that also acts as a catalyst.[5] If this is proving ineffective, consider a higher boiling point solvent like DMF or DMSO to drive the reaction forward at elevated temperatures. The use of a stronger acid catalyst, such as a catalytic amount of sulfuric acid or p-toluenesulfonic acid, can also be beneficial.[5]
-
Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[5] Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC). Extended reaction times may also be necessary.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to be highly effective in accelerating these types of cyclocondensation reactions, often leading to higher yields and reduced reaction times.[1][5]
2. Consider the Tautomeric Equilibrium of the β-Dicarbonyl Compound:
Fluorinated β-dicarbonyl compounds can exist in equilibrium between their keto and enol forms. The enol form is typically more reactive in this condensation. You can influence this equilibrium by:
-
Base Catalysis: In some cases, a base-catalyzed reaction using a non-nucleophilic base can promote the formation of the more reactive enolate.[5]
-
Pre-formation of an Enolate: Reacting the fluorinated β-dicarbonyl with a base like sodium ethoxide prior to the addition of the aminopyrazole can sometimes improve yields.
3. Activate the β-Dicarbonyl Compound:
If direct condensation remains problematic, consider converting the β-dicarbonyl into a more reactive intermediate. For instance, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) can generate a highly reactive β-enaminone, which readily undergoes cyclocondensation with aminopyrazoles.[6]
Issue 2: Lack of Regioselectivity in the Synthesis of Unsymmetrically Substituted Pyrazolo[1,5-a]pyrimidines
Question: My synthesis of a fluorinated pyrazolo[1,5-a]pyrimidine using an unsymmetrical fluorinated β-dicarbonyl compound is yielding a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity of this reaction?
Answer: Achieving regioselectivity is a critical challenge in the synthesis of pyrazolo[1,5-a]pyrimidines from unsymmetrical precursors. The reaction proceeds through a stepwise mechanism involving nucleophilic attack of the two different amino groups of the aminopyrazole onto the two different carbonyl carbons of the dicarbonyl compound. The regiochemical outcome is determined by which nucleophilic attack and subsequent cyclization pathway is favored.
Strategies to Enhance Regioselectivity:
-
Exploit Electronic and Steric Differences: The initial nucleophilic attack will preferentially occur at the more electrophilic and less sterically hindered carbonyl carbon. Analyze the electronic effects of your fluorine-containing substituent. A trifluoromethyl group, for instance, will make the adjacent carbonyl carbon significantly more electrophilic.
-
Choice of Catalyst: The regioselectivity can be influenced by the choice of an acid or base catalyst.[5] It is often necessary to screen different catalysts to find the optimal conditions for your specific substrates.
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to improve the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines.[1][5]
-
Alternative Synthetic Routes: If controlling the regioselectivity of the cyclocondensation proves to be intractable, consider a different synthetic approach that builds the ring system in a more controlled, stepwise manner. One such method is the use of β-enaminones or other activated 1,3-biselectrophiles where the regiochemical outcome is more defined.[6][7]
Workflow for Troubleshooting Regioselectivity:
Caption: A decision-making workflow for addressing regioselectivity issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best methods for introducing fluorine into the pyrazolo[1,5-a]pyrimidine scaffold?
A1: There are two primary strategies for synthesizing fluorinated pyrazolo[1,5-a]pyrimidines:
-
Building Block Approach: This is the most common method and involves using fluorinated starting materials in the initial cyclocondensation reaction.[7] Examples include using fluorinated β-dicarbonyl compounds, fluorinated β-enaminones, or aminopyrazoles bearing fluorine substituents. This approach allows for the precise placement of fluorine atoms.
-
Late-Stage Fluorination: This involves introducing fluorine atoms onto a pre-formed pyrazolo[1,5-a]pyrimidine core. This can be more challenging due to the need for regioselective fluorination and the potential for harsh reaction conditions that may not be compatible with other functional groups on the molecule. However, methods like electrophilic fluorination are being developed for this purpose.
Q2: Are there any "green" or more environmentally friendly methods for synthesizing fluorinated pyrazolo[1,5-a]pyrimidines?
A2: Yes, there is a growing interest in developing greener synthetic methodologies. Some approaches include:
-
Solvent-Free Reactions: Microwave-assisted, solvent-free condensation reactions have been reported and can significantly reduce solvent waste.[6]
-
Multicomponent Reactions: One-pot, multicomponent reactions are inherently more atom-economical and can reduce the number of purification steps required.[7]
-
Water as a Solvent: For certain cyclization strategies, water has been used as a solvent, offering a much greener alternative to traditional organic solvents.[1]
Q3: My fluorinated pyrazolo[1,5-a]pyrimidine is unstable under certain conditions. What should I be aware of?
A3: The stability of your compound can be influenced by the position and number of fluorine atoms. Some pyrazolo[1,5-a]pyrimidines have shown sensitivity to extreme pH conditions.[6] It is advisable to assess the stability of your final compound under acidic and basic conditions, especially if it is intended for biological applications.
Q4: What are some common characterization techniques for fluorinated pyrazolo[1,5-a]pyrimidines?
A4: In addition to standard techniques like ¹H NMR, ¹³C NMR, and mass spectrometry, ¹⁹F NMR is an indispensable tool for characterizing fluorinated organic molecules. It provides valuable information about the number and chemical environment of the fluorine atoms in your molecule.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a 7-Aryl-Substituted Fluorinated Pyrazolo[1,5-a]pyrimidine
This protocol is adapted from methodologies that utilize β-enaminones for efficient cyclocondensation.[6]
-
Preparation of the Fluorinated β-Enaminone:
-
In a microwave-safe vessel, combine the fluorinated methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).
-
Irradiate the mixture in a microwave reactor at 160 °C for 15 minutes.
-
After cooling, the crude β-enaminone can often be used in the next step without further purification.
-
-
Cyclocondensation:
-
To the vessel containing the crude β-enaminone, add 3-amino-5-methylpyrazole (1.0 mmol).
-
Irradiate the mixture at 180 °C for 20-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Purify the product by column chromatography on silica gel.
-
Data Presentation: Comparison of Synthetic Methods
| Method | Typical Conditions | Advantages | Disadvantages |
| Conventional Heating | Acetic acid, reflux, 8-24 h | Simple setup | Long reaction times, often lower yields, potential for side products |
| Microwave Irradiation | Solvent-free or high-boiling solvent, 15-60 min | Rapid, often higher yields, improved regioselectivity[1][5] | Requires specialized equipment |
| Multicomponent Reaction | One-pot, various catalysts | High atom economy, operational simplicity | Can be challenging to optimize, may result in complex product mixtures |
Conclusion
The synthesis of fluorinated pyrazolo[1,5-a]pyrimidines presents a unique set of challenges that can be overcome with a systematic and informed approach. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined in this guide, researchers can more efficiently access these important molecules for drug discovery and development.
References
- Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyrimidine Compounds - Benchchem.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI.
- Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers | The Journal of Organic Chemistry.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | ACS Medicinal Chemistry Letters.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - NIH.
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Technical Support Center: Navigating Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, with applications ranging from kinase inhibitors in oncology to treatments for inflammatory diseases.[1][2][3] However, their synthesis is often plagued by challenges in controlling regioselectivity, leading to mixtures of isomers and complicating downstream applications.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific regioselectivity issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines. Our goal is to equip you with the knowledge to rationalize your experimental outcomes and strategically design syntheses for the desired regioisomer.
Frequently Asked Questions (FAQs) on Regioselectivity
Q1: What is the primary cause of regioselectivity issues in pyrazolo[1,5-a]pyrimidine synthesis?
The most common synthetic route to pyrazolo[1,5-a]pyrimidines involves the condensation of a 3-amino-1H-pyrazole (or 5-aminopyrazole) with a 1,3-bielectrophilic compound, such as a β-dicarbonyl compound or its equivalent.[1][4] The aminopyrazole possesses two nucleophilic nitrogen atoms (N1 and the exocyclic amino group) that can react with the two electrophilic centers of the 1,3-bielectrophile. This dual reactivity can lead to the formation of two possible regioisomers, typically the 5-substituted and 7-substituted pyrazolo[1,5-a]pyrimidines. The precise outcome is often sensitive to the substitution patterns of both reactants and the reaction conditions.
Q2: How do the substituents on the aminopyrazole and the 1,3-bielectrophile influence the regiochemical outcome?
The electronic and steric properties of the substituents on both the aminopyrazole and the 1,3-bielectrophile play a crucial role in directing the regioselectivity of the cyclization.
-
On the aminopyrazole: Electron-withdrawing groups on the pyrazole ring can modulate the nucleophilicity of the ring nitrogens and the exocyclic amino group, thereby influencing the initial site of attack.
-
On the 1,3-bielectrophile: The nature of the substituents on the β-dicarbonyl compound or its analogue can create steric hindrance or electronic bias, favoring attack at one electrophilic center over the other. For instance, in reactions with cyclic β-dicarbonyl compounds, the substituent on the dicarbonyl can direct the regioselective formation of the product.[1]
Q3: Can reaction conditions be modified to favor the formation of a specific regioisomer?
Absolutely. Fine-tuning the reaction conditions is a key strategy for controlling regioselectivity. Several factors can be adjusted:
-
Catalyst: The choice between acidic or basic catalysis can significantly alter the reaction pathway. Lewis acids or bases can also be employed to facilitate the formation of the desired fused ring system.[1]
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the regiochemical outcome.
-
Temperature and Reaction Time: In some cases, thermodynamic or kinetic control can be achieved by adjusting the temperature and duration of the reaction.
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for promoting regioselective reactions, often leading to higher yields and shorter reaction times.[1][5]
Troubleshooting Guides for Common Regioselectivity Problems
This section provides detailed troubleshooting for specific issues you may encounter in the laboratory.
Problem 1: Formation of an Inseparable Mixture of 5- and 7-Substituted Regioisomers
Scenario: You have reacted a 3-amino-1H-pyrazole with an unsymmetrical β-diketone and obtained a mixture of the 5- and 7-substituted pyrazolo[1,5-a]pyrimidines that are difficult to separate by column chromatography.
Root Cause Analysis: The formation of isomeric mixtures is a common challenge when using unsymmetrical 1,3-bielectrophiles. The relative reactivity of the two carbonyl groups in the β-diketone is often not sufficiently different to favor a single reaction pathway under standard thermal conditions.
Troubleshooting Workflow:
Sources
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Validation & Comparative
A Comparative Guide to Pyrazolo[1,5-a]pyridine-Based PI3K Inhibitors vs. Other Targeted Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel class of Phosphoinositide 3-kinase (PI3K) inhibitors based on the pyrazolo[1,5-a]pyridine scaffold against other well-characterized PI3K inhibitors. As the initially requested compound, 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid, is not documented in publicly available literature as a PI3K inhibitor, this guide will focus on a well-characterized example from this promising chemical series to provide a meaningful and data-driven comparison.
The Enduring Appeal of the PI3K Pathway as a Therapeutic Target
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in various cancers, through mutations or amplifications, has made it a prime target for therapeutic intervention.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers consisting of a catalytic subunit (p110) and a regulatory subunit. There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. The development of inhibitors targeting these isoforms has led to a diverse landscape of therapeutic agents, ranging from pan-PI3K inhibitors to those with high selectivity for specific isoforms.[2]
The Rise of the Pyrazolo[1,5-a]pyridine Scaffold
Recently, the pyrazolo[1,5-a]pyridine scaffold has emerged as a promising foundation for the development of novel PI3K inhibitors.[1][3] Researchers have successfully synthesized a series of these compounds, demonstrating their potential for high potency and isoform selectivity.[3][4] For the purpose of this guide, we will focus on a representative p110α-selective compound from this class, referred to here as PPa-5x , which has shown exceptional potency with an IC50 of 0.9 nM for the p110α isoform and has demonstrated in vivo activity.[3]
Comparative Analysis: PPa-5x vs. Other PI3K Inhibitors
The therapeutic utility of a PI3K inhibitor is largely defined by its potency, isoform selectivity, and off-target effects. Below is a comparative analysis of PPa-5x against a selection of other PI3K inhibitors, including pan-inhibitors, dual PI3K/mTOR inhibitors, and isoform-selective inhibitors.
Table 1: Comparative Potency (IC50/Ki in nM) of Selected PI3K Inhibitors
| Inhibitor | Class | p110α | p110β | p110δ | p110γ | mTORC1/2 |
| PPa-5x [3] | p110α-selective | 0.9 | - | - | - | - |
| Alpelisib (BYL719)[5][6] | p110α-selective | 4.6-5 | 1,156 | 290 | 250 | - |
| Pictilisib (GDC-0941)[7][8] | Pan-PI3K | 3 | 33 | 3 | 75 | 580 (mTOR) |
| Omipalisib (GSK2126458) | Dual PI3K/mTOR | 0.019 (Ki) | 0.13 (Ki) | 0.024 (Ki) | 0.06 (Ki) | 0.18/0.3 (Ki) |
| Idelalisib (CAL-101) | p110δ-selective | >300x vs δ | >300x vs δ | 2.5 | >300x vs δ | >4000x vs δ |
| Duvelisib (IPI-145) | p110δ/γ dual | 1602 | 85 | 2.5 | 27.4 | - |
In-Depth Look at PI3K Inhibitor Classes
PPa-5x: A Novel p110α-Selective Inhibitor
PPa-5x, a representative of the pyrazolo[1,5-a]pyridine class, demonstrates high potency for the p110α isoform.[3] This selectivity is particularly relevant for tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit. By selectively targeting p110α, inhibitors like PPa-5x and Alpelisib aim to maximize anti-tumor efficacy while minimizing off-target effects associated with the inhibition of other isoforms, such as the hyperglycemia often seen with pan-PI3K inhibitors.[1]
Pan-PI3K and Dual PI3K/mTOR Inhibitors
Pictilisib (GDC-0941) is an example of a pan-PI3K inhibitor, showing potent activity against all four Class I isoforms.[7][8] This broad-spectrum inhibition can be advantageous in tumors where multiple PI3K isoforms contribute to oncogenesis. However, the lack of selectivity can also lead to a wider range of toxicities.[1]
Omipalisib (GSK2126458) takes this a step further by dually inhibiting both PI3K and the downstream effector mTOR. This dual-action mechanism aims to overcome feedback loops that can limit the efficacy of PI3K inhibition alone.
Isoform-Selective Inhibitors
Idelalisib (CAL-101) and Duvelisib (IPI-145) highlight the success of isoform-selective inhibition in hematological malignancies. Idelalisib is highly selective for the p110δ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell signaling. Duvelisib dually targets the p110δ and p110γ isoforms, which are also key players in the tumor microenvironment of lymphoid neoplasms.
Visualizing the PI3K Signaling Pathway and Inhibition
Caption: Workflow for Western Blot analysis of p-Akt.
Conclusion
The pyrazolo[1,5-a]pyridine scaffold represents a promising new avenue for the development of potent and selective PI3K inhibitors. As exemplified by PPa-5x, these compounds can achieve high potency for specific isoforms like p110α, which is a key target in many solid tumors. A thorough comparative analysis against existing pan-inhibitors, dual-target inhibitors, and other isoform-selective agents is crucial for understanding their potential therapeutic niche. The continued exploration of this chemical space may yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant PI3K signaling.
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NIH. (n.d.). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC. Retrieved from [Link]
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PubMed. (n.d.). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. Retrieved from [Link]
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Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]
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PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Retrieved from [Link]
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ResearchGate. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Retrieved from [Link]
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PubMed. (2017). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-Specific Inhibitor, with Letrozole in ER+/HER2- Metastatic Breast Cancer. Retrieved from [Link]
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NIH. (2023). Development and safety of PI3K inhibitors in cancer - PMC. Retrieved from [Link]
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AACR Journals. (n.d.). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Retrieved from [Link]
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Novartis. (2018). Novartis investigational BYL719 (alpelisib) plus fulvestrant consistently improved PFS in patients with PIK3CA mutated HR+/HER2- advanced breast cancer in new SOLAR-1 analyses. Retrieved from [Link]
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NIH. (n.d.). Omipalisib | C25H17F2N5O3S | CID 25167777 - PubChem. Retrieved from [Link]
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PubMed. (n.d.). The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL. Retrieved from [Link]
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PubMed Central. (2015). Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma. Retrieved from [Link]
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PubMed. (2025). Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes. Retrieved from [Link]
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Frontiers. (n.d.). Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials. Retrieved from [Link]
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ASCO Publications. (2021). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the. Retrieved from [Link]
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ERS Publications. (n.d.). A randomised, placebo-controlled study of omipalisib (PI3K/mTOR) in idiopathic pulmonary fibrosis. Retrieved from [Link]
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PubMed Central. (n.d.). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC. Retrieved from [Link]
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PubMed. (2017). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. Retrieved from [Link]
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PubMed. (2015). First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Retrieved from [Link]
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ASCO Publications. (n.d.). Clinical and biomarker results from phase I/II study of PI3K inhibitor BYL 719 (alpelisib) plus nab-paclitaxel in HER2-negative metastatic breast cancer. Retrieved from [Link]
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ASH Publications. (n.d.). A phase 1 study of the PI3Kδ inhibitor idelalisib in patients with relapsed/refractory mantle cell lymphoma (MCL) | Blood. Retrieved from [Link]
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PubMed. (2012). Isoform-selective thiazolo[5,4-b]pyridine S1P1 agonists possessing acyclic amino carboxylate head-groups. Retrieved from [Link]
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Cellagen Technology. (n.d.). GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Retrieved from [Link]
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DelveInsight. (n.d.). PI3K Inhibitor Pipeline Insight 2025. Retrieved from [Link]
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Frontiers. (2022). PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model. Retrieved from [Link]
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PubMed. (2017). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Retrieved from [Link]
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MalariaWorld. (2024). Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity for which resistance is associated with the P. Retrieved from [Link]
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Genomenon. (n.d.). Therapy Detail - CKB CORE. Retrieved from [Link]
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ACS Publications. (2025). Machine Learning and Molecular Modeling for Drug Repurposing Targeting Potential PI3Kα Inhibitors in Post-CoViD-19. Retrieved from [Link]
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Targeted Oncology. (n.d.). The Mechanism of Action and Toxicity Profile of Duvelisib (IPI-145). Retrieved from [Link]
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PubMed. (1972). 1H-pyrazolo-(3,4-b)-pyridine-5-carboxylic acid, ethyl ester, hydrochloride (SQ 20009)--a potent new inhibitor of cyclic 3',5'-nucleotide phosphodiesterases. Retrieved from [Link]
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Validating the Mechanism of Action of Pyrazolo[1,5-a]pyridine Derivatives: A Comparative Guide for Drug Discovery Professionals
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of bioactive molecules with therapeutic potential across multiple disease areas. The versatility of this heterocyclic system allows for the development of compounds that can potently and selectively modulate the activity of various protein targets. For researchers and drug development professionals, rigorously validating the mechanism of action (MoA) of these derivatives is a critical step in advancing promising candidates through the discovery pipeline.
This guide provides an in-depth, comparative framework for elucidating and validating the MoA of novel pyrazolo[1,5-a]pyridine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure scientific integrity. This guide is structured to address the multifaceted nature of pyrazolo[1,5-a]pyridine bioactivity, with a focus on their most prominent roles as protein kinase inhibitors and modulators of GABA-A receptors.
The Diverse Target Landscape of Pyrazolo[1,5-a]pyridines
The pyrazolo[1,5-a]pyridine core can be functionalized at multiple positions, enabling the fine-tuning of its physicochemical properties and its interaction with a range of biological targets. This has led to the discovery of derivatives with distinct pharmacological profiles, primarily targeting:
-
Protein Kinases: A significant number of pyrazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are frequently dysregulated in cancer and other diseases.[1][2] Notable targets include Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and c-Met.[3][4][5]
-
GABA-A Receptors: This scaffold has also proven to be a fruitful starting point for the development of modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system.[6][7]
-
Other Targets: Emerging research has identified pyrazolo[1,5-a]pyridine derivatives with activity against other targets, such as Calcium Release-Activated Calcium (CRAC) channels, highlighting the broad therapeutic potential of this chemical class.
The diversity of these targets necessitates a tailored and multi-faceted approach to MoA validation. The following sections will provide a comparative analysis of the key experimental strategies for each major target class.
I. Validating Pyrazolo[1,5-a]pyridines as Protein Kinase Inhibitors
The development of pyrazolo[1,5-a]pyridines as kinase inhibitors has been a major focus in oncology and inflammation research.[2] Validating their MoA involves a hierarchical approach, from initial biochemical characterization to confirming target engagement and downstream pathway modulation in cellular and in vivo models.
Initial Target Identification and Biochemical Potency
The first step in validating a novel kinase inhibitor is to identify its primary target(s) and determine its biochemical potency.
Comparative Data: In Vitro Kinase Inhibition Profile of Pyrazolo[1,5-a]pyridine Derivatives
| Compound ID | Target Kinase(s) | IC50 (nM) - Biochemical Assay | Reference Compound | IC50 (nM) | Reference |
| Compound 5x | p110α (PI3K) | 0.9 | - | - | [4] |
| Compound 6t | CDK2 | 90 | Ribociclib | 70 | [3] |
| TrkA | 230 | Larotrectinib | 70 | [3] | |
| Compound 6s | CDK2 | 450 | Ribociclib | 70 | [3] |
| TrkA | 230 | Larotrectinib | 70 | [3] | |
| Compound 36 | TrkA | 1.4 | Larotrectinib | 1.2 | [1] |
| TrkB | 2.4 | Larotrectinib | 2.1 | [1] | |
| TrkC | 1.9 | Larotrectinib | 2.1 | [1] | |
| Compound 5a | c-Met | 4.27 | Cabozantinib | 5.38 | [5] |
| Compound 5b | c-Met | 7.95 | Cabozantinib | 5.38 | [5] |
| IHMT-PI3K-315 | PI3Kγ | 4.0 | - | - | [8][9] |
| PI3Kδ | 9.1 | - | - | [8][9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the purified kinase, the kinase-specific substrate, ATP, and varying concentrations of the pyrazolo[1,5-a]pyridine derivative. Include appropriate controls (no inhibitor, no enzyme).
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Confirming Target Engagement in a Cellular Context
Demonstrating that a compound binds to its intended target within the complex environment of a living cell is a crucial validation step.
a) Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that assesses drug-target interaction based on the principle of ligand-induced thermal stabilization of the target protein.[1]
Comparative Data: Target Engagement of Pyrazolo[3,4-c]pyridine RIPK1 Inhibitors (Illustrative for Pyrazolo-pyridine Scaffolds)
| Compound | Target | EC50 (nM) - ITDRF CETSA in HT-29 cells | Reference |
| Compound 15 | RIPK1 | 120 | [1] |
| Compound 22 | RIPK1 | 180 | [1] |
| Compound 25 | RIPK1 | 1400 | [1] |
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA
This protocol outlines a semi-automated approach for determining the cellular potency of a compound in stabilizing its target protein.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., HT-29) in a 96-well plate and treat with a serial dilution of the pyrazolo[1,5-a]pyridine derivative for a defined period (e.g., 1 hour).
-
Thermal Challenge: Heat the entire plate at a predetermined optimal temperature (Tagg) for a short duration (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the plate to pellet the aggregated proteins and cell debris.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a detection method such as Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve and determine the EC50 value, which reflects the compound's potency in stabilizing the target protein.[1]
b) NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay provides a quantitative measure of compound binding to a specific kinase in living cells using Bioluminescence Resonance Energy Transfer (BRET).[11]
Experimental Workflow: NanoBRET™ Target Engagement
Caption: Inhibition of the PI3K/Akt signaling pathway.
II. Validating Pyrazolo[1,5-a]pyridines as GABA-A Receptor Modulators
The GABA-A receptor is a complex pentameric ion channel with multiple allosteric binding sites. [12]Validating the MoA of pyrazolo[1,5-a]pyridine derivatives at this target requires techniques that can characterize their binding and functional effects on channel activity.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Protocol: [³H]Flumazenil Displacement Assay for Benzodiazepine Site Binding
This protocol assesses the binding of a test compound to the benzodiazepine site on the GABA-A receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.
-
Binding Reaction: In a 96-well plate, incubate the brain membranes with a fixed concentration of [³H]flumazenil (a benzodiazepine site radioligand) and varying concentrations of the pyrazolo[1,5-a]pyridine derivative.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes on ice).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]flumazenil (IC50) and calculate the inhibitory constant (Ki). [6]
Electrophysiological Characterization
Electrophysiology is the gold standard for characterizing the functional effects of compounds on ion channels. The two-electrode voltage clamp (TEVC) technique using Xenopus oocytes expressing recombinant GABA-A receptors is a common method. [7] Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol measures the effect of a compound on the chloride current mediated by GABA-A receptors.
Step-by-Step Methodology:
-
Oocyte Preparation and Injection: Harvest Xenopus laevis oocytes and inject them with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Receptor Expression: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.
-
Compound Application: Co-apply the pyrazolo[1,5-a]pyridine derivative with GABA to determine its effect on the GABA-induced current. A potentiation of the current indicates a positive allosteric modulator (agonist) effect, while a reduction suggests a negative allosteric modulator (inverse agonist) effect.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for inverse agonists). [7][13] GABA-A Receptor Modulation Workflow
Caption: Allosteric modulation of the GABA-A receptor.
III. Emerging Targets: Validating Pyrazolo[1,5-a]pyridines as CRAC Channel Inhibitors
While less established than their kinase and GABA-A receptor activity, some pyrazolo[1,5-a]pyridine derivatives are being explored as modulators of CRAC channels. Validating their MoA at this target typically involves measuring changes in intracellular calcium levels.
Experimental Protocol: Fluorescence-Based Calcium Imaging Assay
This assay measures changes in intracellular calcium concentration following the activation of CRAC channels.
Step-by-Step Methodology:
-
Cell Loading: Load cells (e.g., Jurkat T cells) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Store Depletion: Treat the cells with a SERCA pump inhibitor (e.g., thapsigargin) in a calcium-free buffer to deplete intracellular calcium stores. This triggers the activation of CRAC channels.
-
Compound Incubation: Add the pyrazolo[1,5-a]pyridine derivative to the cells.
-
Calcium Re-addition: Re-introduce calcium to the extracellular buffer to initiate store-operated calcium entry (SOCE) through the activated CRAC channels.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence microscope or a plate reader. An inhibition of the calcium influx in the presence of the compound indicates CRAC channel blockade.
-
Data Analysis: Quantify the rate and amplitude of the calcium influx and determine the IC50 of the inhibitor. [3][4]
Conclusion
The pyrazolo[1,5-a]pyridine scaffold represents a versatile platform for the design of novel therapeutics. A rigorous and systematic approach to MoA validation is paramount for the successful translation of these promising compounds from the bench to the clinic. This guide has provided a comparative framework of essential experimental strategies, from initial biochemical characterization to cellular target engagement and functional assays. By employing a combination of these techniques and adhering to the principles of scientific integrity, researchers can confidently elucidate the precise molecular mechanisms underlying the activity of their pyrazolo[1,5-a]pyridine derivatives, paving the way for the development of next-generation targeted therapies.
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available from: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PMC. Available from: [Link]
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Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available from: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1). ResearchGate. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid Analogs as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the pyrazolo[1,5-a]pyridine scaffold represents a privileged core structure in the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid analogs, a class of compounds with significant therapeutic potential. By synthesizing data from various studies on related pyrazolopyridine and pyrazolo[1,5-a]pyrimidine derivatives, we aim to elucidate the key structural determinants for kinase inhibitory activity and guide future drug design efforts.
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrazolo[1,5-a]pyridine core, an analog of purine, serves as an excellent hinge-binding motif for many ATP-competitive kinase inhibitors.[2] Its bicyclic structure provides a rigid framework for the precise orientation of substituents to interact with key residues within the ATP-binding pocket of kinases. The focus of this guide, the this compound scaffold, incorporates two key features: a fluorine atom at the 4-position and a carboxylic acid (or its derivative, such as a carboxamide) at the 3-position. These modifications can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for Pyrazolo[1,5-a]pyridine Analogs
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives is typically achieved through a 1,3-dipolar cycloaddition reaction. An improved one-pot synthesis involves the reaction of substituted pyridines with hydroxylamine-O-sulfonic acid to form N-aminopyridine sulfates. These intermediates then react with ethyl propiolate to yield the corresponding ethyl pyrazolo[1,5-a]pyridine-3-carboxylates, which can be subsequently hydrolyzed to the carboxylic acid.[3]
Caption: General synthetic route to this compound and its carboxamide analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing insights from studies on various kinase targets.
The Significance of the 3-Position Carboxamide
The conversion of the carboxylic acid at the 3-position to a carboxamide is a common strategy in medicinal chemistry to enhance biological activity and improve cell permeability. For a series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives designed as anti-tubercular agents, the nature of the substituent on the amide nitrogen was found to be critical for activity.[4][5] While this activity is not kinase-specific, it highlights the importance of this position for molecular interactions. In the context of Tropomyosin Receptor Kinase (Trk) inhibitors, the presence of an amide bond at the third position of the related pyrazolo[1,5-a]pyrimidine ring significantly enhanced activity.[6]
Impact of Substituents at the 4-Position: The Role of Fluorine
The introduction of a fluorine atom at the 4-position can have profound effects on the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution of the aromatic system, potentially influencing protein-ligand interactions. Moreover, fluorine substitution can block metabolic oxidation at that position, thereby improving the metabolic stability and bioavailability of the compound. In SAR studies of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors, the incorporation of fluorine was found to enhance interactions with specific amino acid residues, such as Asn655, contributing to overall potency.[6]
Exploration of Other Positions on the Pyrazolopyridine Core
While this guide focuses on 4-fluoro-3-carboxylic acid analogs, substitutions at other positions of the pyrazolo[1,5-a]pyridine ring also play a crucial role in modulating activity and selectivity.
-
5-Position: In a series of pyrazolo[1,5-a]pyridine-3-carboxamides, substitution at the 5-position was found to be optimal for anti-tubercular activity. Methyl, methoxy, ethyl, and chloro groups at this position were well-tolerated.[4] For PI3 kinase inhibitors, a 2,5-disubstitution pattern on a phenyl ring attached to the core was important for activity.[7]
-
7-Position: The 7-position of the pyrazolo[1,5-a]pyrimidine core is often a key point for modification to improve selectivity and physicochemical properties.
Comparative Analysis of Kinase Inhibitory Activity
The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds have been successfully employed to develop inhibitors against a range of kinases, including but not limited to Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Tropomyosin Receptor Kinases (Trks).[6][7][8]
| Scaffold | Target Kinase | Key SAR Findings | Reference |
| Pyrazolo[1,5-a]pyrimidine | CDK9 | The pyrazolo[1,5-a]pyrimidine nucleus serves as a potent core. Selectivity can be tuned by modifications at various positions. | [8] |
| Pyrazolo[1,5-a]pyridine | PI3Kα | A benzenesulfonohydrazide moiety at the 3-position is important. Limited substitutions are tolerated on the phenyl ring, with a 2,5-substitution pattern being crucial. | [7] |
| Pyrazolo[1,5-a]pyrimidine | TrkA | An amide bond at the 3-position significantly enhances activity. Fluorine substitution can improve interactions with key residues. | [6] |
Experimental Protocols
To facilitate the evaluation of novel this compound analogs, detailed protocols for key kinase inhibition assays are provided below.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme of interest
-
Substrate peptide/protein
-
ATP
-
Test compounds (analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a mixture of kinase and substrate to each well.
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cellular Kinase Inhibition Assay (e.g., Western Blot for Phospho-protein)
This assay determines the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of its downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compounds (analogs)
-
Lysis buffer
-
Primary antibodies (against the phosphorylated substrate and total substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a specified time.
-
Protein Extraction: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the level of substrate phosphorylation. Normalize to the total protein level of the substrate or a housekeeping protein to ensure equal loading.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The strategic placement of a fluorine atom at the 4-position and a carboxamide moiety at the 3-position are key to enhancing potency, selectivity, and drug-like properties. Structure-activity relationship studies on related pyrazolopyridine and pyrazolo[1,5-a]pyrimidine analogs have provided valuable insights into the optimal substitution patterns around this core. Future research should focus on the systematic exploration of substituents at the 5- and 7-positions to further refine the pharmacological profile of these compounds. The application of the detailed experimental protocols provided in this guide will be instrumental in advancing the discovery and development of the next generation of kinase inhibitors based on this versatile scaffold.
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link]
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A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyridines: An In-Depth Analysis for Researchers and Drug Development Professionals
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and central nervous system modulators. The efficient and versatile synthesis of this bicyclic system is therefore a critical aspect of modern pharmaceutical research. This guide provides a comprehensive comparative analysis of the most prominent synthetic methodologies for constructing the pyrazolo[1,5-a]pyridine core, offering insights into their mechanisms, advantages, limitations, and practical applications.
[3+2] Cycloaddition of N-Iminopyridinium Ylides: A Versatile and Widely Employed Strategy
The [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles stands as one of the most common and adaptable methods for the synthesis of pyrazolo[1,5-a]pyridines.[1] This approach involves the reaction of a 1,3-dipole (the N-iminopyridinium ylide) with a two-atom component (the dipolarophile), leading to the formation of the five-membered pyrazole ring fused to the pyridine backbone.
Mechanism and Rationale
The reaction is initiated by the formation of the N-iminopyridinium ylide, typically generated in situ from the corresponding N-aminopyridine precursor. This ylide then undergoes a concerted or stepwise cycloaddition with an electron-deficient alkene or alkyne. The resulting cycloadduct subsequently undergoes oxidative aromatization to furnish the stable pyrazolo[1,5-a]pyridine system. The choice of oxidant and reaction conditions can significantly influence the efficiency and outcome of this final step.
dot graph "Diagram_1_3_2_Cycloaddition_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Ylide_Formation" { label="Ylide Formation"; bgcolor="#F1F3F4"; "N_Aminopyridine" [label="N-Aminopyridine"]; "Ylide" [label="N-Iminopyridinium Ylide (1,3-Dipole)", fillcolor="#FBBC05"]; "N_Aminopyridine" -> "Ylide" [label="Base or Oxidant"]; }
subgraph "cluster_Cycloaddition" { label="Cycloaddition"; bgcolor="#F1F3F4"; "Dipolarophile" [label="Alkene/Alkyne", fillcolor="#4285F4"]; "Cycloadduct" [label="Tetrahydropyrazolo[1,5-a]pyridine Intermediate", fillcolor="#EA4335"]; "Ylide" -> "Cycloadduct" [label="[3+2]"]; "Dipolarophile" -> "Cycloadduct"; }
subgraph "cluster_Aromatization" { label="Aromatization"; bgcolor="#F1F3F4"; "Final_Product" [label="Pyrazolo[1,5-a]pyridine", fillcolor="#34A853"]; "Cycloadduct" -> "Final_Product" [label="Oxidation"]; } } Caption: General workflow of the [3+2] cycloaddition approach.
Variations and Key Considerations
-
Metal-Free Conditions: This method can be performed under metal-free conditions, often utilizing oxidants like oxygen or iodine, which is advantageous for applications where metal contamination is a concern.[2]
-
PIDA-Mediated Cycloaddition: Phenyliodine(III) diacetate (PIDA) is a commonly used oxidant that facilitates the regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes under mild conditions.[2]
-
Base-Mediated Strategies: In some variations, a base is employed to generate the N-iminopyridinium ylide, which then reacts with suitable dipolarophiles.[3]
Experimental Protocol: PIDA-Mediated Synthesis
The following protocol is a representative example of a PIDA-mediated [3+2] cycloaddition:
-
To a solution of the N-aminopyridinium salt (1.0 mmol) and an electron-deficient alkene (1.2 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN) (10 mL), add PIDA (1.2 mmol).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired pyrazolo[1,5-a]pyridine.
Cross-Dehydrogenative Coupling (CDC): An Atom-Economical Approach
Cross-dehydrogenative coupling has emerged as a powerful and "green" strategy for C-C and C-N bond formation, and it has been successfully applied to the synthesis of pyrazolo[1,5-a]pyridines. This method avoids the pre-functionalization of starting materials, leading to higher atom economy and reduced waste generation.
Mechanism and Rationale
An efficient protocol involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds. The proposed mechanism involves an oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization. Acetic acid is believed to activate the N-amino-2-iminopyridine for nucleophilic attack by the enol form of the β-dicarbonyl compound. Molecular oxygen serves as the terminal oxidant in this process.
dot graph "Diagram_2_CDC_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Starting_Materials" [label="N-Amino-2-iminopyridine +\n1,3-Dicarbonyl Compound", fillcolor="#F1F3F4"]; "Coupling" [label="AcOH, O2\nOxidative C-C Coupling", fillcolor="#FBBC05"]; "Intermediate" [label="Coupled Intermediate", fillcolor="#EA4335"]; "Cyclization" [label="Dehydrative Cyclization", fillcolor="#4285F4"]; "Final_Product" [label="Pyrazolo[1,5-a]pyridine", fillcolor="#34A853"];
"Starting_Materials" -> "Coupling" -> "Intermediate" -> "Cyclization" -> "Final_Product"; } Caption: Simplified workflow of the AcOH-promoted CDC reaction.
Advantages and Scope
This method offers several advantages, including the use of readily available and inexpensive reagents, catalyst-free conditions, and a broad substrate scope. Both electron-donating and electron-withdrawing substituents on the N-amino-2-iminopyridine are well-tolerated.
Experimental Protocol: Acetic Acid-Promoted CDC
A general procedure for this environmentally benign synthesis is as follows:[4]
-
Combine the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).
-
Add acetic acid (6 equivalents, 1.08 g) to the mixture.
-
Stir the solution under an oxygen atmosphere (1 atm) at 130 °C for 18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry to obtain the pure pyrazolo[1,5-a]pyridine.
Cyclocondensation of 5-Aminopyrazoles: A Classic and Reliable Route
The cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds or their synthetic equivalents, is a long-standing and dependable method for the synthesis of pyrazolo[1,5-a]pyrimidines, which are structural isomers of pyrazolo[1,5-a]pyridines. However, variations of this approach can also lead to the desired pyrazolo[1,5-a]pyridine scaffold. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds can regioselectively yield cyclopentapyrazolo[1,5-a]pyrimidines.[5]
Mechanism and Rationale
The reaction typically proceeds via a nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization involving the endocyclic nitrogen of the pyrazole and the second carbonyl group, and subsequent dehydration to afford the fused bicyclic system. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound, as well as the reaction conditions (acidic vs. basic catalysis).[6]
dot graph "Diagram_3_Cyclocondensation" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Starting_Materials" [label="5-Aminopyrazole +\n1,3-Dicarbonyl Compound", fillcolor="#F1F3F4"]; "Nucleophilic_Attack" [label="Nucleophilic Attack", fillcolor="#FBBC05"]; "Intermediate" [label="Open-chain Intermediate", fillcolor="#EA4335"]; "Cyclization" [label="Intramolecular Cyclization\n& Dehydration", fillcolor="#4285F4"]; "Final_Product" [label="Pyrazolo[1,5-a]pyrimidine", fillcolor="#34A853"];
"Starting_Materials" -> "Nucleophilic_Attack" -> "Intermediate" -> "Cyclization" -> "Final_Product"; } Caption: General pathway for the cyclocondensation of 5-aminopyrazoles.
Microwave-Assisted Synthesis
The use of microwave irradiation has been shown to significantly accelerate this reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[5]
Experimental Protocol: Microwave-Assisted Cyclocondensation
The following is a representative protocol for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines:
-
In a microwave-safe vial, combine the 5-aminopyrazole (1.0 equiv.), the β-dicarbonyl compound (1.0 equiv.), and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base in a minimal amount of a high-boiling solvent (e.g., DMF or ethanol).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).
-
After cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Transition-Metal Catalyzed Syntheses: Expanding the Synthetic Toolbox
Transition-metal catalysis offers a powerful platform for the synthesis of pyrazolo[1,5-a]pyridines, often providing access to unique substitution patterns and enabling reactions under mild conditions.
Copper-Mediated Oxidative C-C/N-N Bond Formation
A notable example is the copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates through the oxidative linkage of C-C and N-N bonds. This protocol is applicable to a variety of pyridyl esters and benzonitriles.[4]
Palladium-Catalyzed Intramolecular Cyclizations
Palladium catalysts have been employed for intramolecular dehydrogenative coupling reactions to construct the pyrazolo[1,5-a]pyrimidine core from appropriately substituted pyrimidine precursors.[6]
Comparative Analysis of Synthesis Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| [3+2] Cycloaddition | Versatile, widely used, involves N-iminopyridinium ylides. | Broad substrate scope, access to diverse substitution patterns, can be metal-free. | May require an oxidative aromatization step, regioselectivity can be an issue. | Good to excellent (60-95%)[1][7] |
| Cross-Dehydrogenative Coupling (CDC) | Atom-economical, avoids pre-functionalization. | "Green" methodology, uses readily available starting materials, often catalyst-free. | May require high temperatures, substrate scope can be limited. | Good to excellent (up to 95%)[1][6] |
| Cyclocondensation of 5-Aminopyrazoles | Classic and reliable, uses 5-aminopyrazole precursors. | Straightforward, often high-yielding, amenable to microwave-assisted synthesis. | Primarily yields pyrazolo[1,5-a]pyrimidines, regioselectivity can be a challenge. | Moderate to excellent (40-90%)[5] |
| Transition-Metal Catalysis | Utilizes catalysts like copper or palladium. | Mild reaction conditions, access to unique substitution patterns, high efficiency. | Potential for metal contamination, catalyst cost and sensitivity. | Good to excellent (up to 90%)[4][8] |
Conclusion
The synthesis of the pyrazolo[1,5-a]pyridine scaffold can be achieved through a variety of robust and versatile methodologies. The choice of a particular synthetic route will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and considerations regarding cost, efficiency, and environmental impact.
The [3+2] cycloaddition of N-iminopyridinium ylides remains a highly popular and flexible approach, while cross-dehydrogenative coupling offers a more atom-economical and environmentally friendly alternative. The classic cyclocondensation of 5-aminopyrazoles is a reliable method, particularly with the advent of microwave-assisted techniques. Finally, transition-metal catalysis continues to expand the synthetic toolbox, enabling novel transformations and providing access to previously challenging structures. A thorough understanding of these methods and their respective strengths and weaknesses is crucial for the successful design and execution of synthetic campaigns targeting novel pyrazolo[1,5-a]pyridine-based drug candidates.
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Reddy, T. R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136-145. [Link]
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Reddy, T. R., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 136-145. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
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Gunturu, S., et al. (2021). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 19(34), 7436-7440. [Link]
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Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7593–7604. [Link]
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Ibrahim, H. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7593–7604. [Link]
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Chen, J., et al. (2020). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a ]pyridines. The Journal of Organic Chemistry, 85(15), 9637–9647. [Link]
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S.A., E.-S., & M.A., G. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 51. [Link]
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A Comparative Guide to the Antitubercular Activity of Pyrazolo[1,5-a]pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) has rendered many first-line therapies obsolete, creating a critical need for novel antitubercular agents with new mechanisms of action.[1] The pyrazolo[1,5-a]pyridine scaffold has emerged as a highly promising heterocyclic core in the development of potent new drug candidates. Its structural similarity to other successful antitubercular agents, such as the imidazo[1,2-a]pyridines, has spurred extensive investigation into its potential.
This guide provides a comparative analysis of recently developed pyrazolo[1,5-a]pyridine derivatives, synthesizing key findings on their structure-activity relationships (SAR), cytotoxicity, and proposed mechanisms of action. We will delve into the experimental data that underpins these findings and provide a detailed protocol for a standard in vitro assay.
The Pyrazolo[1,5-a]pyridine Core: A Scaffold for Innovation
The bicyclic structure of pyrazolo[1,5-a]pyridine offers multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The most extensively studied derivatives fall into two main classes: pyrazolo[1,5-a]pyridine-3-carboxamides and pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Below is a diagram of the core pyrazolo[1,5-a]pyridine scaffold, highlighting the key positions for substitution that significantly influence its antitubercular activity.
Caption: General structure of the pyrazolo[1,5-a]pyridine scaffold.
Structure-Activity Relationship (SAR) Analysis: Decoding Potency
The biological activity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of various substituents on the core scaffold.
Pyrazolo[1,5-a]pyridine-3-carboxamides: A Class of Highly Potent Inhibitors
This class of compounds has demonstrated exceptional potency, with many derivatives exhibiting Minimum Inhibitory Concentration (MIC) values in the low nanomolar range against both drug-sensitive and drug-resistant M. tuberculosis strains.[2][3] The key to their activity lies in the specific substitutions at the C3, C5, and N-amide positions.
-
The C3-Carboxamide Linker: A carboxamide moiety at the C3 position is crucial. This group acts as a key linker to a side chain that profoundly influences potency.
-
Substituents on the Pyridine Ring:
-
Investigations into substituent placement on the pyridine portion of the core revealed that the 5-position is optimal .[2]
-
Replacing the 5-methyl group with other small moieties like methoxy (5k), ethyl (5m), or chloro (5p) was well-tolerated and maintained high potency. In contrast, moving the methyl group to the 4-, 6-, or 7-positions resulted in a significant drop in activity.[2]
-
-
The N-Amide Side Chain:
-
The most significant gains in potency have been achieved by modifying the side chain attached to the 3-carboxamide group.
-
Introducing diaryl groups has proven to be a highly effective strategy.[4][5] For example, compound 6j , which incorporates a 2-pyridyl ring in place of a phenyl ring on the side chain, showed outstanding activity with an MIC of <0.002 µg/mL against the H37Rv strain.[5] This modification also conferred potent activity against isoniazid-resistant (rINH) and rifampicin-resistant (rRMP) Mtb strains.[4][5]
-
The strategic replacement of a phenyl group with a pyridine ring is reminiscent of the optimization of other drug candidates like TBA-354, suggesting this modification can improve both potency and pharmacokinetic properties.[4][5]
-
Pyrazolo[1,5-a]pyrimidin-7(4H)-ones: An Alternative Scaffold
This related scaffold has also been identified as a promising antitubercular lead through high-throughput screening.[6][7]
-
Core Scaffold Requirements: SAR studies revealed that the unsubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one core is essential for activity. Methylation at the oxygen (O-Me) or nitrogen (N-Me) positions resulted in a complete loss of antitubercular activity.[6]
-
Phenyl Ring Substitutions: For derivatives with a phenyl group attached to the core, di-substitution with electron-withdrawing groups, such as 3,4-dichloro substitution, was found to be favorable for activity.[7]
Comparative Potency of Pyrazolo[1,5-a]pyridine Derivatives
The following table summarizes the in vitro antitubercular activity of representative derivatives against the drug-sensitive M. tuberculosis H37Rv strain and, where available, drug-resistant strains.
| Compound ID | Core Scaffold | Key Substitutions | MIC vs. H37Rv (µg/mL) | MIC vs. Resistant Strains (µg/mL) | Reference |
| 5g | 3-Carboxamide | 5-methyl; N-((4-(trifluoromethoxy)phenyl)methyl) | 0.004 | Not Reported | [2] |
| 5k | 3-Carboxamide | 5-methoxy; N-((4-(trifluoromethoxy)phenyl)methyl) | 0.002 | 0.003 - 0.014 (MDR strains) | [2][8] |
| 6j | 3-Carboxamide | 2-methyl-5-methoxy; Diaryl side chain with 2-pyridyl | <0.002 | <0.002 (rRMP); <0.002 (rINH) | [4][5] |
| 6l | 3-Carboxamide | 2-methyl-5-methoxy; Diaryl side chain with thiophene | <0.002 | Not Reported | [5] |
| P25 | 7(4H)-one | Phenyl and methyl substitutions | 0.1 | Not Reported | [6] |
| Isoniazid | Standard Drug | - | 0.025 - 0.05 | - | [5] |
| Rifampicin | Standard Drug | - | 0.05 - 0.1 | - | [2] |
Cytotoxicity and Therapeutic Potential
A viable drug candidate must exhibit high selectivity, meaning it should be potent against the target pathogen while showing minimal toxicity to host cells. This is quantified by the Selectivity Index (SI), calculated as the ratio of cytotoxicity (IC₅₀) to antimicrobial activity (MIC).
Many of the most potent pyrazolo[1,5-a]pyridine-3-carboxamides demonstrate an excellent safety profile.
-
Low Cytotoxicity: Several lead compounds, including 6d, 6j, and 6l , showed no cytotoxicity against Vero (African green monkey kidney) cells, with IC₅₀ values greater than 50 µg/mL.[4][5]
-
Exceptional Selectivity: This lack of toxicity, combined with their nanomolar potency, results in exceptionally high selectivity indices. For compound 6j , the SI value was calculated to be >25,000, highlighting its significant therapeutic potential.[4][5]
-
The pyrazolo[1,5-a]pyrimidin-7(4H)-one series also produced hits with low cytotoxicity against HepG2 cells, with compound P25 showing a selectivity index of >60.[6]
| Compound ID | Cytotoxicity IC₅₀ (µg/mL) | Target Cell Line | Selectivity Index (SI = IC₅₀/MIC) | Reference |
| 5k | 10.3 | Vero | >5150 | [2] |
| 6j | >50 | Vero | >25,000 | [4][5] |
| 6l | >50 | Vero | >25,000 | [4][5] |
| P25 | >6.4 | HepG2 | >60 | [6] |
Mechanism of Action: Multiple Bacterial Targets
The pyrazolo[1,5-a]pyridine scaffold and its close analogs target different essential pathways in M. tuberculosis.
-
ATP Synthase Inhibition: Some pyrazolo[1,5-a]pyrimidines have been reported to be potent inhibitors of mycobacterial ATP synthase, a clinically validated target for the FDA-approved drug bedaquiline.[1] These compounds are thought to bind between the Atp-a and Atp-c subunits of the enzyme.[1]
-
Unknown Mechanism with Novel Resistance Profile: In contrast, the pyrazolo[1,5-a]pyrimidin-7(4H)-one series does not appear to act via common mechanisms like cell-wall biosynthesis or iron uptake.[6][9] Resistance to these compounds was conferred by a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751).[6][7][9] This suggests that the compounds may act as pro-drugs that require activation by this enzyme, or conversely, that the enzyme is involved in their detoxification. This unique resistance profile is highly encouraging as it implies a lack of cross-resistance with existing TB drugs.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis. It relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent indicator dye (resazurin) to the pink, fluorescent resorufin.
Step-by-Step Methodology
-
Plate Preparation: 100 µL of sterile Middlebrook 7H9 broth is added to all wells of a 96-well microtiter plate.
-
Compound Dilution: The test compound is added to the first well and serially diluted down the plate to create a concentration gradient.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and adjusted to a McFarland standard of 1.0. This is then diluted 1:20 to prepare the final inoculum.
-
Inoculation: 100 µL of the final bacterial inoculum is added to each well containing the test compound dilutions. Control wells (bacteria only, no drug) and blank wells (media only) are included.
-
Incubation: The plate is sealed and incubated at 37°C for 7 days.
-
Dye Addition: After incubation, 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 are added to each well.
-
Final Incubation: The plate is re-incubated at 37°C for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
MABA Workflow Diagram
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion and Future Outlook
The pyrazolo[1,5-a]pyridine scaffold is undeniably a rich source of potent antitubercular agents. The 3-carboxamide derivatives, in particular, have demonstrated exceptional in vitro potency against both drug-sensitive and, critically, multidrug-resistant strains of M. tuberculosis.[2][4] Compounds like 5k and 6j stand out due to their low nanomolar MIC values and remarkably high selectivity indices, marking them as prime candidates for further preclinical development.[2][4][8] One promising compound, 5k, has already shown the ability to significantly reduce the bacterial burden in a mouse infection model.[2][8]
The diverse mechanisms of action associated with different pyrazolo[1,5-a]pyridine sub-classes are also highly encouraging. The discovery of compounds that require a novel activation/detoxification pathway (linked to Rv1751) opens up new avenues for attacking M. tuberculosis that may not be susceptible to existing cross-resistance mechanisms.[6]
Future research should focus on comprehensive pharmacokinetic and in vivo efficacy studies of the most promising leads to translate their outstanding in vitro activity into tangible clinical benefits. The continued exploration of this versatile scaffold holds significant promise in the global fight against tuberculosis.
References
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Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
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Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PubMed. Available at: [Link]
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Oh, S., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar. Available at: [Link]
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Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Wang, B., et al. (2019). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kumar, D., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules. Available at: [Link]
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Lu, X., et al. (2015). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
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A Senior Application Scientist's Guide to the Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, represents a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2] A significant body of research has demonstrated its potential across multiple therapeutic areas, most notably in oncology and infectious diseases.[3][4][5]
This guide provides a comprehensive framework for the systematic biological evaluation of new pyrazolo[1,5-a]pyrimidine derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and logical progression from initial screening to advanced mechanistic and safety profiling. Our objective is to equip researchers with the insights needed to effectively characterize their novel compounds and identify promising candidates for further development.
Part 1: Comprehensive Anticancer Activity Profiling
Pyrazolo[1,5-a]pyrimidines have emerged as a prominent class of protein kinase inhibitors (PKIs), targeting key regulators of cellular signaling pathways that are frequently dysregulated in cancer.[3][5] Their mechanism often involves competing with ATP at the kinase catalytic site.[5] A thorough evaluation of their anticancer potential requires a multi-pronged approach, beginning with broad cytotoxicity screening and progressing to specific target validation.
Core Principle: The Kinase Inhibition Hypothesis
Many cancers are driven by aberrant activity of protein kinases, which control cell growth, proliferation, and survival. The central hypothesis for many pyrazolo[1,5-a]pyrimidine derivatives is that they can selectively inhibit these kinases, thereby halting cancer progression.
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A Technical Guide to Kinase Selectivity Profiling of Pyrazolo[1,5-a]pyridine Compounds
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. Kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets. However, the high degree of homology within the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that act solely on the intended target. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of kinases. This guide provides an in-depth comparison of methodologies for kinase selectivity profiling, using pyrazolo[1,5-a]pyridine compounds as a case study, to empower researchers in making informed decisions for their drug development programs.
The Significance of the Pyrazolo[1,5-a]pyridine Scaffold and Kinase Selectivity
The pyrazolo[1,5-a]pyridine core is a versatile heterocyclic scaffold that has been successfully employed in the development of inhibitors for various kinases, including Tropomyosin receptor kinases (Trks), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-dependent kinases (CDKs).[1][2][3] Its ability to form key hydrogen bond interactions with the kinase hinge region makes it an attractive starting point for inhibitor design.[1] However, the ultimate clinical success of any kinase inhibitor hinges on its selectivity profile. A thorough understanding of a compound's interactions across the kinome is not just a regulatory requirement but a fundamental aspect of preclinical development that informs on potential safety liabilities and opportunities for indication expansion.
This guide will navigate the critical aspects of kinase selectivity profiling, from the initial biochemical screens to more physiologically relevant cellular assays. We will explore the rationale behind choosing a particular assay platform and provide detailed, step-by-step protocols for key methodologies.
Comparative Kinase Selectivity Profiles of Pyrazolo[1,5-a]pyridine Derivatives
To illustrate the importance and practice of selectivity profiling, we will consider hypothetical pyrazolo[1,5-a]pyridine compounds targeting different kinase families. The following tables showcase the kind of comparative data that is essential for evaluating and prioritizing lead candidates.
Table 1: Biochemical Kinase Selectivity of Representative Pyrazolo[1,5-a]pyridine Compounds
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Kinase 1 (IC50, nM) | Off-Target Kinase 2 (IC50, nM) | Off-Target Kinase 3 (IC50, nM) |
| PZP-PI3K-01 | PI3Kα | 0.9[4] | PI3Kβ (25) | PI3Kδ (15) | mTOR ( >1000) |
| PZP-TRK-01 | TrkA | 1.7[1] | TrkB (3.1)[1] | TrkC (2.3)[1] | ALK (>100) |
| PZP-CDK9-01 | CDK9/CycT1 | 5 | CDK2/CycE (50) | CDK1/CycB (>500) | GSK3β (>1000) |
Note: Data is illustrative and compiled from various sources for comparative purposes.
Table 2: KINOMEscan™ Profile of a Pyrazolo[1,5-a]pyrimidine Analog (Illustrative)
A KINOMEscan™ approach provides a broad, unbiased view of a compound's selectivity by measuring its binding affinity against a large panel of kinases.
| Kinase Target | Percent Inhibition at 1 µM |
| CHK1 | 98% |
| Aurora A | 25% |
| CAMK2D | 15% |
| PIM1 | 10% |
| ... (450+ other kinases) | <10% |
This table illustrates the highly selective nature of a hypothetical pyrazolo[1,5-a]pyrimidine CHK1 inhibitor, a concept supported by findings on related scaffolds.[5]
Experimental Methodologies for Kinase Selectivity Profiling
The choice of assay for determining kinase selectivity is a critical decision driven by the stage of the drug discovery project, the nature of the inhibitor, and the desired depth of information. Here, we compare and contrast key biochemical and cellular assay platforms.
Biochemical Assays: The First Line of Screening
Biochemical assays utilize purified recombinant kinases and substrates to provide a direct measure of a compound's inhibitory activity. They are highly amenable to high-throughput screening (HTS) and are essential for initial hit identification and lead optimization.
-
ADP-Glo™ Kinase Assay: This luminescence-based assay is universal, meaning it can be used for virtually any kinase, and is highly sensitive, making it ideal for kinases with low enzymatic activity.[6][7] Its high signal-to-background ratio and resistance to compound interference make it a robust choice for primary screening.[8]
-
LanthaScreen™ TR-FRET Assays: These assays, based on time-resolved fluorescence resonance energy transfer (TR-FRET), come in two main formats: activity and binding assays. Activity assays are excellent for initial screening, while binding assays can be used to study inhibitors that are not ATP-competitive.[9]
-
Z'-LYTE™ Kinase Assay: This FRET-based assay is another robust platform for HTS and is particularly useful for profiling inhibitors against a panel of kinases.[5]
This protocol outlines the general steps for performing the ADP-Glo™ Kinase Assay. Specific concentrations of kinase, substrate, and ATP should be optimized for each kinase target.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a 2x kinase solution.
-
Add 1 µL of the pyrazolo[1,5-a]pyridine compound at various concentrations (or a single concentration for initial screening).
-
Initiate the reaction by adding 2.5 µL of a 2x substrate/ATP solution.
-
Incubate the reaction at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Cellular Assays: Assessing Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell. Cellular assays are crucial for confirming that a compound can cross the cell membrane, engage its target in the presence of endogenous ATP concentrations, and exert a functional effect.
-
NanoBRET™ Target Engagement Assay: This bioluminescence resonance energy transfer (BRET)-based assay provides a direct measure of compound binding to a target kinase in living cells.[2] It is highly sensitive and can be used to determine intracellular affinity and residence time, offering a more physiologically relevant assessment of target engagement.[10][11]
-
Cellular Phosphorylation Assays: These assays measure the phosphorylation of a known downstream substrate of the target kinase. A decrease in substrate phosphorylation upon compound treatment indicates target inhibition. These assays provide a functional readout of inhibitor activity within a cellular signaling pathway.
This protocol provides a general workflow for the NanoBRET™ Target Engagement Assay.
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a 384-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyridine compound.
-
Add the compound dilutions to the cells.
-
Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target kinase, to the cells.
-
Incubate at 37°C for 2 hours.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate to the wells.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and target engagement by the compound.
-
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Signaling Pathway Diagrams
Experimental Workflow Diagrams
Conclusion: A Multi-Faceted Approach to Ensure Selectivity
The development of selective kinase inhibitors is a complex yet critical endeavor in the pursuit of safer and more effective medicines. The pyrazolo[1,5-a]pyridine scaffold represents a valuable starting point for the design of potent kinase inhibitors. However, as this guide has illustrated, potency alone is insufficient. A rigorous and multi-faceted approach to kinase selectivity profiling is essential to fully characterize a compound's activity and potential liabilities.
By combining robust biochemical assays for initial screening and lead optimization with physiologically relevant cellular assays for target engagement and functional validation, researchers can build a comprehensive understanding of their compounds. This in-depth knowledge is the bedrock upon which successful clinical candidates are built. The methodologies and insights provided herein are intended to equip drug discovery professionals with the tools and rationale necessary to navigate the challenges of kinase inhibitor development and ultimately, to deliver novel therapeutics to patients in need.
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]
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NanoBRET Assay Services. Reaction Biology. Available from: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available from: [Link]
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NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available from: [Link]
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Options Abound for Kinase Assays. Biocompare. Available from: [Link]
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A Sensitive, Universal Kinase Assay Ideal for Use with Low-Turnover Enzymes. Promega Connections. Available from: [Link]
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ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). Read by QxMD. Available from: [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available from: [Link]
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Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ACS Publications. Available from: [Link]
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General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. ResearchGate. Available from: [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available from: [Link]
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Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]
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A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. PubMed. Available from: [Link]
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Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. PubMed. Available from: [Link]
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Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Publications. Available from: [Link]
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Choosing the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Available from: [Link]
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Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. National Institutes of Health. Available from: [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available from: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available from: [Link]
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Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed. Available from: [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available from: [Link]
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Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. Royal Society of Chemistry. Available from: [Link]
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KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.. Available from: [Link]
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KINOMEscan Technology. Eurofins Discovery. Available from: [Link]
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A Comparative Guide to the Oral Efficacy of Pyrazolo[1,5-a]pyridine Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazolo[1,5-a]pyridine Antagonists
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous antagonists targeting a variety of receptors and enzymes. This guide provides a comparative overview of the oral efficacy of several pyrazolo[1,5-a]pyridine and structurally related pyrazolo[1,5-a]pyrimidine antagonists, focusing on their preclinical data. We will delve into their mechanisms of action, present available pharmacokinetic and pharmacodynamic data, and provide detailed experimental protocols to allow for a comprehensive understanding of their in vivo performance.
Comparative Analysis of Oral Efficacy
The oral efficacy of a drug candidate is a critical determinant of its therapeutic potential. It is a composite of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and its pharmacodynamic activity (target engagement and physiological effect). In this section, we compare the available data for pyrazolo[1,5-a]pyridine antagonists targeting the EP1 receptor, NPY Y1 receptor, CRF1 receptor, and PI3Kγ/δ.
Quantitative Data Summary
The following table summarizes the available in vivo data for the selected pyrazolo[1,5-a]pyridine antagonists. It is important to note that direct head-to-head comparative studies are often unavailable in the public domain, and thus, the data presented here is compiled from individual studies. The absence of certain data points highlights the need for further research to enable a complete comparison.
| Compound (Target) | Scaffold | Animal Model | Oral Efficacy/In Vivo Effect | Oral Pharmacokinetic (PK) Data | Reference |
| Compound 4c (EP1) | Pyrazolo[1,5-a]pyridine | Rat (PGE2-induced bladder contraction) | Good pharmacological effect via intraduodenal (i.d.) administration.[1][2][3] | Oral PK data not available. | [1][2][3] |
| CP-671906 (NPY Y1) | Pyrazolo[1,5-a]pyrimidine | Rat (Wistar, feeding behavior) | Modest, but statistically significant, reduction in food intake.[4] | Oral PK data not available. | [4] |
| E2508 (CRF1) | Pyrazolo[1,5-a]pyridine | Rat (Forced swim test, Defensive burying test) | Antidepressant-like effect at 3 & 10 mg/kg p.o. Anxiolytic-like effect at 5 & 20 mg/kg p.o. | Oral PK data not available. | |
| Compound 20e (PI3Kγ/δ) | Pyrazolo[1,5-a]pyridine | Mouse (MC38 syngeneic tumor model) | Suppresses tumor growth. | Described as "acceptable," but specific data is not publicly available. |
In-Depth Analysis of Featured Antagonists
Pyrazolo[1,5-a]pyridine EP1 Receptor Antagonists
-
Mechanism of Action: Prostaglandin E2 (PGE2) is a key inflammatory mediator, and its effects are transduced by four receptor subtypes, EP1-4. The EP1 receptor, a Gq-protein coupled receptor, is implicated in pain and bladder overactivity.[2] Antagonism of the EP1 receptor is therefore a promising therapeutic strategy for these conditions. Upon activation by PGE2, the EP1 receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a physiological response such as smooth muscle contraction.
graph "EP1 Signaling Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; PGE2 [label="PGE2", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; EP1 [label="EP1 Receptor", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Gq [label="Gq protein", fillcolor="#F1F3F4", style=filled]; PLC [label="Phospholipase C (PLC)", fillcolor="#F1F3F4", style=filled]; PIP2 [label="PIP2", fillcolor="#F1F3F4", style=filled]; IP3 [label="IP3", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Ca_release [label="Intracellular Ca²⁺ Release", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC) Activation", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Response [label="Physiological Response\n(e.g., Bladder Contraction)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; Antagonist [label="Pyrazolo[1,5-a]pyridine\nEP1 Antagonist (e.g., 4c)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", penwidth=2, color="#EA4335"];
PGE2 -> EP1; EP1 -> Gq [label="activates"]; Gq -> PLC [label="activates"]; PLC -> PIP2 [label="hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; Ca_release -> Response; PKC -> Response; Antagonist -> EP1 [arrowhead=tee, color="#EA4335", style=dashed, label="blocks"]; }
Caption: EP1 Receptor Signaling Pathway and Point of Antagonist Intervention. -
Oral Efficacy Insights: The pyrazolo[1,5-a]pyridine derivative, compound 4c , has been identified as a nanomolar-level EP1 antagonist.[1][2][3] In a rat model where bladder contractions are induced by the stable PGE2 analog 17-phenyltrinor prostaglandin E2, compound 4c demonstrated a significant pharmacological effect when administered intraduodenally.[1][2][3] While this indicates good absorption from the small intestine and subsequent in vivo activity, specific oral bioavailability data is not publicly available. The choice of intraduodenal administration in the study suggests that the researchers aimed to bypass potential gastric degradation or absorption issues to directly assess the compound's efficacy upon entering the systemic circulation.
Pyrazolo[1,5-a]pyrimidine Neuropeptide Y (NPY) Y1 Receptor Antagonists
-
Mechanism of Action: Neuropeptide Y (NPY) is a potent orexigenic peptide in the central nervous system, stimulating food intake primarily through the Y1 receptor. The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately contributes to the stimulation of feeding behavior.
graph "NPY_Y1_Signaling_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; }
Caption: NPY Y1 Receptor Signaling Pathway in Feeding Behavior. -
Oral Efficacy Insights: A series of pyrazolo[1,5-a]pyrimidine derivatives were developed as NPY Y1 receptor antagonists. Compound 2f (CP-671906) was identified as a potent candidate that inhibited NPY-induced increases in blood pressure and food intake after intravenous and intracerebroventricular administration in rats.[4] Importantly, oral administration of CP-671906 resulted in a "modest, but statistically significant, reduction in food intake" in a Wistar rat model of feeding behavior.[4] The study also noted that efforts to find analogs with low plasma clearance and minimal P-glycoprotein efflux were unsuccessful, suggesting that the oral bioavailability of this series of compounds may be limited by these factors.
Pyrazolo[1,5-a]pyridine Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists
-
Mechanism of Action: Corticotropin-releasing factor (CRF) is a key mediator of the stress response. The CRF1 receptor is a class B GPCR that, upon activation, primarily couples to a stimulatory G-protein (Gs) to activate the adenylyl cyclase-protein kinase A (PKA) pathway. This signaling cascade is heavily implicated in anxiety and depression.
graph "CRF1_Signaling_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; }
Caption: CRF1 Receptor Signaling in the Stress Response.
Pyrazolo[1,5-a]pyridine PI3Kγ/δ Inhibitors
-
Mechanism of Action: Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/AKT/mTOR pathway is frequently overactivated in cancer. Dual inhibition of the PI3Kγ and PI3Kδ isoforms is an emerging strategy in cancer immunotherapy, as these isoforms are critical for the immunosuppressive functions of regulatory T cells and myeloid-derived suppressor cells.
graph "PI3K_Signaling_Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; }
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway in Cancer. -
Oral Efficacy Insights: Compound 20e is a pyrazolo[1,5-a]pyridine derivative identified as a potent and selective dual inhibitor of PI3Kγ and PI3Kδ. In vivo studies have shown that it possesses "acceptable pharmacokinetic properties" and effectively suppresses tumor growth in a MC38 syngeneic mouse model. While the specific quantitative pharmacokinetic and pharmacodynamic data are not detailed in the available literature, the reported in vivo efficacy implies that the compound is orally bioavailable and maintains sufficient exposure to exert its anti-tumor effects.
Experimental Methodologies
To ensure the reproducibility and validity of the findings presented, this section outlines the detailed experimental protocols for the key in vivo assays mentioned in this guide.
Workflow for In Vivo Efficacy Studies
}
Caption: General Workflow for Preclinical In Vivo Efficacy and Pharmacokinetic Studies.Detailed Protocol: Rat Defensive Burying Test
This test is used to assess anxiolytic-like effects of compounds.
-
Apparatus: A rectangular test cage with a floor covered in bedding material. An electrified probe is inserted through one wall of the cage.[5][6]
-
Habituation: Rats are habituated to the testing room and cages to reduce novelty-induced stress.
-
Procedure:
-
Parameters Measured:
-
Burying behavior: The amount of time the rat spends pushing bedding material towards the probe.
-
Immobility: The amount of time the rat remains motionless.[5]
-
-
Interpretation: Anxiolytic compounds are expected to decrease the duration of burying behavior and potentially increase exploratory behavior.
Detailed Protocol: PGE2-Induced Bladder Contraction Model in Rats
This model is used to evaluate compounds for the treatment of overactive bladder.
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized, and a catheter is inserted into the bladder via the urethra.
-
Cystometry: The bladder is continuously infused with saline to record normal micturition cycles.
-
Induction of Overactivity: A solution of a stable PGE2 analog (e.g., 17-phenyltrinor prostaglandin E2) is infused into the bladder to induce bladder overactivity, characterized by increased contraction frequency and decreased bladder capacity.[7]
-
Drug Administration: The test compound (e.g., an EP1 antagonist) is administered intravenously, intraperitoneally, or intraduodenally.
-
Measurement: Bladder pressure and voiding frequency are continuously monitored to assess the effect of the compound on PGE2-induced bladder overactivity. A successful antagonist will reduce the frequency of bladder contractions and increase bladder capacity.
Detailed Protocol: MC38 Syngeneic Mouse Tumor Model
This model is used to assess the in vivo efficacy of anti-cancer agents in an immunocompetent setting.
-
Cell Culture: MC38 murine colon adenocarcinoma cells are cultured in appropriate media.[5][8][9][10]
-
Tumor Implantation: A suspension of MC38 cells is injected subcutaneously or orthotopically (into the cecal wall) of C57BL/6 mice.[5][8][9][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[9][10]
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and receive the test compound (e.g., a PI3K inhibitor) via oral gavage or other appropriate routes.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors may be excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the vehicle control group.
Conclusion and Future Directions
The pyrazolo[1,5-a]pyridine scaffold has proven to be a versatile platform for the development of orally active antagonists for a range of therapeutic targets. The compounds highlighted in this guide demonstrate promising in vivo efficacy in preclinical models of pain, bladder overactivity, anxiety, depression, and cancer. However, a significant challenge remains in obtaining comprehensive and directly comparable oral pharmacokinetic and pharmacodynamic data. Future studies should prioritize the thorough characterization of the ADME properties of these compounds to better understand their oral bioavailability and to guide dose selection for further preclinical and clinical development. Head-to-head studies comparing the oral efficacy of different pyrazolo[1,5-a]pyridine antagonists within the same therapeutic area would also be invaluable for identifying best-in-class candidates.
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A Senior Application Scientist's Guide to X-ray Crystallography Analysis of Pyrazolo[1,5-a]pyridine Derivatives
This guide provides an in-depth comparison of methodologies for the X-ray crystallography analysis of pyrazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and kinase inhibitory properties.[1][2] The precise three-dimensional atomic arrangement of these molecules, determined through single-crystal X-ray diffraction, is paramount for understanding structure-activity relationships (SAR) and guiding the rational design of more potent and selective therapeutic agents.[3]
This document moves beyond a simple recitation of protocols to offer a comparative analysis of experimental choices, grounded in practical experience and scientific principles. We will explore the nuances of crystallization, data collection, and structure refinement, providing the supporting data and workflows necessary for researchers, scientists, and drug development professionals to navigate the crystallographic analysis of this important scaffold.
The Crystallographic Workflow: A Comparative Overview
The journey from a synthesized pyrazolo[1,5-a]pyridine derivative to a fully refined crystal structure involves several critical stages. The choice of methodology at each step can significantly impact the quality of the final structure and the insights derived from it. Below is a generalized workflow, with subsequent sections of this guide delving into a comparative analysis of the key stages.
Caption: A generalized workflow for the X-ray crystallography analysis of pyrazolo[1,5-a]pyridine derivatives.
Part 1: The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging and critical step in X-ray crystallography.[4] For pyrazolo[1,5-a]pyridine derivatives, the choice of crystallization method and solvent system is dictated by the physicochemical properties of the specific compound, including its polarity, solubility, and the nature of its substituents.
Comparative Analysis of Crystallization Techniques
The most common and effective techniques for growing single crystals of small organic molecules, including pyrazolo[1,5-a]pyridines, are slow evaporation, vapor diffusion, and solvent layering.[5][6][7] The selection of a suitable method is often empirical, and multiple techniques should be attempted in parallel.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | The solvent is slowly evaporated from a saturated solution, leading to supersaturation and crystal growth.[5] | Simple to set up.[6] | Can lead to rapid crystallization and poor-quality crystals if evaporation is too fast. Risk of oiling out.[6] | Thermally stable, non-volatile compounds. |
| Vapor Diffusion | A solution of the compound is allowed to equilibrate with the vapor of a more volatile "anti-solvent" in which the compound is less soluble.[5] | Excellent control over the rate of supersaturation, often yielding high-quality crystals. Requires only small amounts of material.[7] | Requires a suitable solvent/anti-solvent pair with different volatilities. | A wide range of compounds, especially when only small quantities are available. |
| Solvent Layering (Liquid-Liquid Diffusion) | A solution of the compound is carefully layered with a miscible anti-solvent.[4] | Good for compounds that are sensitive to air or have a tendency to form oils. | Can be technically challenging to set up without disturbing the interface. | Compounds with moderate to high solubility in a specific solvent. |
Experimental Protocol: A Comparative Approach to Crystallization
Objective: To obtain single crystals of a novel pyrazolo[1,5-a]pyridine derivative suitable for X-ray diffraction analysis.
Materials:
-
Purified pyrazolo[1,5-a]pyridine derivative (5-20 mg)
-
A selection of high-purity solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide (DMF))[8][9][10]
-
A selection of anti-solvents (e.g., hexane, diethyl ether, water)
-
Small glass vials (1-4 mL)
-
Syringes and needles or fine-tipped pipettes
Methodology:
1. Initial Solubility Screening:
-
Assess the solubility of the compound in a range of solvents to identify suitable candidates for crystallization. A good crystallization solvent will dissolve the compound when heated but show limited solubility at room temperature.[6]
2. Crystallization Attempts (in parallel):
-
Method A: Slow Evaporation
- Dissolve 5-10 mg of the compound in a suitable solvent (e.g., ethanol/dichloromethane mixture) in a small vial to create a near-saturated solution.
- Cover the vial with a cap containing a few small holes or with paraffin film pierced with a needle to allow for slow evaporation.
- Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[5]
-
Method B: Vapor Diffusion (Hanging Drop or Sitting Drop)
- In a small, inner vial, dissolve 2-5 mg of the compound in a minimal amount of a relatively low-volatility solvent (e.g., DMF).
- In a larger, outer vial, place a small amount of a more volatile anti-solvent (e.g., diethyl ether).
- Place the inner vial inside the outer vial and seal the outer vial tightly.
- The anti-solvent vapor will slowly diffuse into the solution in the inner vial, inducing crystallization.[5][7]
-
Method C: Solvent Layering
- Dissolve 5-10 mg of the compound in a dense solvent (e.g., dichloromethane) in a narrow vial.
- Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, taking care not to mix the layers.[4]
- Seal the vial and allow it to stand undisturbed. Crystals may form at the interface of the two solvents.
Causality Behind Experimental Choices:
The use of multiple parallel techniques is crucial as the optimal crystallization conditions for a novel compound are often unpredictable.[5] The choice of solvents is guided by the principle of "like dissolves like," with the aim of achieving a state of supersaturation slowly.[6] For many heterocyclic compounds, solvents like ethyl acetate and acetonitrile have proven effective.[9] The presence of hydrogen bonding functionalities in the pyrazolo[1,5-a]pyridine derivatives may favor the use of hydrogen-bonding solvents.[6]
Part 2: From Crystal to Data - A Comparative Look at Data Collection and Processing
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. The quality of this data is critical for a successful structure solution and refinement.
Comparison of Data Collection Strategies
Modern single-crystal X-ray diffractometers, typically equipped with CCD or CMOS area detectors, offer a high degree of automation.[11] However, the experimental parameters can be adjusted to optimize data quality.
| Parameter | Common Alternatives | Impact on Data Quality | Considerations for Pyrazolo[1,5-a]pyridine Derivatives |
| X-ray Source | Molybdenum (Mo Kα, λ ≈ 0.71 Å) or Copper (Cu Kα, λ ≈ 1.54 Å) | Cu radiation provides better resolution for small molecules but may be more strongly absorbed. Mo radiation is a good general-purpose source.[11] | For typical organic derivatives, Mo Kα is often sufficient. Cu Kα may be beneficial for resolving subtle structural details or for very small crystals. |
| Temperature | Cryogenic (e.g., 100 K) or Room Temperature | Cryogenic temperatures reduce thermal motion of atoms, leading to higher resolution data and a more precise structure.[3] | Cryogenic data collection is highly recommended to improve data quality and minimize radiation damage. |
| Exposure Time | Varies (e.g., 1-60 seconds per frame) | Longer exposure times can improve the signal-to-noise ratio for weakly diffracting crystals but increase the risk of radiation damage. | Should be optimized based on the crystal's diffracting power. |
| Data Collection Strategy | Full sphere or hemisphere of data, with varying degrees of redundancy. | Higher redundancy improves data statistics and can help to mitigate the effects of absorption and other systematic errors. | A complete dataset with good redundancy is essential for an accurate and reliable structure determination. |
Software for Data Processing, Structure Solution, and Refinement: A Comparative Overview
A variety of software packages are available for processing the raw diffraction images and for solving and refining the crystal structure. The choice of software often depends on user preference and institutional licenses.
| Software Suite | Key Features | Typical Use Case |
| APEX (Bruker) | Integrated suite for instrument control, data collection, and processing.[12] | Commonly used with Bruker diffractometers. |
| SHELX (G. Sheldrick) | A set of programs that are the "gold standard" for structure solution (SHELXT) and refinement (SHELXL).[13] | Widely used by crystallographers for their robustness and reliability. |
| Olex2 | A user-friendly graphical interface that integrates various structure solution and refinement programs, including SHELX. | Popular for its ease of use and powerful visualization tools. |
| CRYSTALS | A comprehensive package for structure refinement and analysis, with built-in guidance for novice users.[14] | A good option for both beginners and experienced crystallographers. |
Part 3: Unveiling the Molecular Architecture - Structure Analysis and Comparison
The final refined crystal structure provides a wealth of information about the pyrazolo[1,5-a]pyridine derivative, including bond lengths, bond angles, and intermolecular interactions. A comparative analysis of these features across a series of derivatives can provide crucial insights into their structure-activity relationships.
The Impact of Substituents on Crystal Packing
The nature and position of substituents on the pyrazolo[1,5-a]pyridine scaffold can significantly influence the way the molecules pack in the crystal lattice.[1] This, in turn, can affect the compound's physical properties, such as solubility and melting point.
For example, the introduction of hydrogen bond donors and acceptors can lead to the formation of specific hydrogen-bonding networks, which can be a dominant force in the crystal packing.[15][16] Aromatic substituents can participate in π-π stacking interactions, further stabilizing the crystal structure.[15] The analysis of these intermolecular interactions is crucial for understanding the supramolecular chemistry of these compounds.
Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[17] It maps the close contacts between molecules, providing a detailed picture of the forces that hold the crystal together.
Caption: Common intermolecular interactions observed in the crystal structures of pyrazolo[1,5-a]pyridine derivatives.
Conclusion
The X-ray crystallographic analysis of pyrazolo[1,5-a]pyridine derivatives is a powerful and indispensable tool in modern drug discovery and materials science. This guide has provided a comparative overview of the key experimental and computational methodologies involved in this process. By understanding the rationale behind different experimental choices and leveraging the power of modern software tools, researchers can effectively elucidate the three-dimensional structures of these important heterocyclic compounds. The insights gained from these structural studies are crucial for the design of new derivatives with improved therapeutic properties and for advancing our fundamental understanding of their chemical behavior.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic Acid
For laboratory professionals engaged in research, development, and scientific discovery, the responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid, a halogenated heterocyclic compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Respiratory Irritant: May cause respiratory irritation.[1][2]
-
Halogenated Compound: The presence of fluorine necessitates specific disposal routes to prevent the formation of harmful byproducts during incineration.[3][4]
-
Pyridine Derivative: Pyridine and its derivatives are known for their toxicity and flammability.[5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that work is conducted in a controlled environment.
-
Personal Protective Equipment (PPE):
-
Ventilation: All handling and preparation for disposal should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][7][8]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to never dispose of it down the drain or in regular trash.[5][7] This compound must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing this compound, including the pure compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and reaction residues, in a designated, properly labeled, and sealed container.[7][9]
-
Compatibility: The waste container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass.[5][9] Ensure the container is in good condition and has a tightly fitting cap.[9]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[9] If mixed with other waste, all components must be listed.
Step 2: Waste Categorization
Due to its chemical structure, this waste should be categorized as halogenated organic waste .[3][10] This is a critical step as halogenated and non-halogenated waste streams are typically incinerated under different conditions.[3][11] Do not mix this waste with non-halogenated organic solvents.[3]
Step 3: Storage Pending Disposal
-
Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1][12]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[13]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): The disposal of the collected waste must be handled by your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[7]
-
Provide Information: Be prepared to provide the EHS office with a complete list of the contents of the waste container.
Spill Management
In the event of a spill, immediate action is required to contain and clean the affected area.[5]
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access to non-essential personnel.[1]
-
Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The collected spill cleanup material must be disposed of as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Summary of Key Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Waste | The presence of fluorine requires specific incineration protocols to prevent the release of toxic byproducts.[3][4] |
| Container Material | High-Density Polyethylene (HDPE) or Glass | Ensures chemical compatibility and prevents leaks.[5][9] |
| Labeling | "HAZARDOUS WASTE" + Full Chemical Name | Complies with regulations and ensures safe handling by waste management personnel.[9] |
| Disposal Method | Incineration by a licensed facility | The recommended method for the destruction of halogenated organic compounds.[4][14] |
| Drain Disposal | Strictly Prohibited | Prevents contamination of waterways and damage to the aquatic environment.[5][7] |
By adhering to these rigorous disposal procedures, laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations, thereby upholding the principles of responsible scientific practice.
References
- Proper Disposal of 2-(2-Methylbutyl)
- 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
- Proper Disposal of Quinoline-2-Carboxylic Acid: A Step-by-Step Guide for Labor
- Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Labor
- 2-(4-Fluorophenyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid - AK Scientific, Inc.
- Chemical Waste Disposal Guidelines.
- SAFETY D
- Guidelines: Handling and Disposal of Chemicals - Purdue University.
- SAFETY D
- PRODUCTION, IMPORT, USE, AND DISPOSAL -
- Safety D
- Safety D
- SAFETY D
- Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison.
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
- Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center.
- Safety D
- Halogenated Organic Liquids - Standard Oper
- Treatment and disposal of chemical wastes in daily labor
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchG
- hazardous waste segreg
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- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. vumc.org [vumc.org]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
